4-Methylbenzhydrylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQFNXOFFPHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970462 | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-21-1 | |
| Record name | 4-Methylbenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Methylbenzhydrylamine (MBHA) Resin in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzhydrylamine (MBHA) resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the production of peptides with a C-terminal amide.[1] This technical guide provides an in-depth overview of the applications, experimental protocols, and key considerations when utilizing MBHA resin in the laboratory. The information presented herein is intended to equip researchers with the knowledge to effectively employ this versatile solid support in their peptide synthesis workflows.
MBHA resin is a polystyrene-based resin functionalized with a this compound linker. This linker is stable to the repetitive acid treatments used for the removal of the temporary Nα-protecting group in Boc-SPPS, yet it can be cleaved under strong acidic conditions to yield a C-terminal peptide amide.[2][3] This characteristic makes it an ideal choice for the synthesis of a wide range of biologically active peptides, many of which possess a C-terminal amide that contributes to their stability and biological function.
Core Applications of MBHA Resin
The primary application of MBHA resin is in Boc-based solid-phase peptide synthesis (Boc-SPPS) to generate peptide amides.[1] Beyond this central role, its utility extends to other areas of chemical and pharmaceutical research:
-
Drug Discovery and Development: MBHA resin is instrumental in the synthesis of peptide-based drug candidates and their analogs for structure-activity relationship (SAR) studies.
-
Bioconjugation: The resin can be used as a solid support for the synthesis of peptides that are subsequently conjugated to other molecules, such as carrier proteins, labels, or cytotoxic agents.
-
Combinatorial Chemistry: Its properties make it suitable for the generation of peptide libraries for high-throughput screening and the discovery of novel bioactive sequences.
Boc-SPPS Workflow Using MBHA Resin
The synthesis of a peptide on MBHA resin using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.
Caption: General workflow for Boc-SPPS on MBHA resin.
Experimental Protocols
Detailed methodologies for the key stages of peptide synthesis on MBHA resin are provided below. These protocols serve as a general guide and may require optimization based on the specific peptide sequence.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the MBHA resin in dichloromethane (DCM) for 30-60 minutes.
-
Neutralization (if starting from HCl salt): Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10-15 minutes to neutralize the hydrochloride salt.
-
Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling:
-
Pre-activate the first Nα-Boc-protected amino acid (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test to ensure completion.
-
Standard Boc-SPPS Cycle
| Step | Reagents and Conditions | Duration |
| 1. Nα-Boc Deprotection | 25-50% Trifluoroacetic Acid (TFA) in DCM | 1-2 min pre-wash, followed by 20-30 min |
| 2. Washing | DCM (3x), Isopropanol (IPA) (2x), DMF (3x) | ~10 min |
| 3. Neutralization | 5-10% DIEA in DMF or DCM | 2 x 2 min |
| 4. Washing | DMF (3x) | ~5 min |
| 5. Coupling | 2-4 eq. Boc-amino acid, 2-4 eq. coupling reagent (e.g., HBTU), 4-8 eq. DIEA in DMF | 30-120 min |
| 6. Washing | DMF (3x), DCM (3x) | ~10 min |
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the MBHA resin and the simultaneous removal of side-chain protecting groups. This is achieved using strong acids. The choice of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.
References
An In-depth Technical Guide to 4-Methylbenzhydrylamine: Core Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-methylbenzhydrylamine. While the free amine form is a distinct chemical entity, its primary and most significant application in research and drug development is in its polymer-bound form, commonly known as this compound (MBHA) resin. This guide will cover both the core molecule and its application in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and peptide-based therapeutics.
Core Chemical Properties and Structure
This compound is a primary amine featuring a benzhydryl group substituted with a methyl group on one of the phenyl rings. Its structure is the foundation for the functional linker used in MBHA resin.
Chemical Structure:
An In-depth Technical Guide to 4-Methylbenzhydrylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylbenzhydrylamine hydrochloride, a compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses the potential pharmacological context of benzhydrylamine derivatives.
Chemical and Physical Properties
This compound hydrochloride exists in two primary forms: a free salt and a polymer-supported version widely utilized in solid-phase peptide synthesis. The CAS number for the free base, this compound, is 55095-21-1. The hydrochloride salt of the polymer-supported form is registered under CAS number 5267-49-2.[1][2] While extensive data is available for the polymer-supported resin, specific quantitative properties for the free hydrochloride salt are not well-documented in publicly available literature.
Table 1: Chemical Identifiers and Properties of this compound and its Hydrochloride Salt
| Identifier | This compound (Free Base) | This compound Hydrochloride (Non-Polymer) | This compound Hydrochloride (Polymer-Supported) |
| CAS Number | 55095-21-1 | 5267-49-2 (representative)[1] | 5267-49-2[1][2] |
| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₆ClN[1] | Not applicable |
| Molecular Weight | 197.28 g/mol | 233.74 g/mol [1] | Not applicable |
| Appearance | Not specified | Likely a crystalline solid | White to yellow beads[2] |
| Solubility | Not specified | Expected to have improved water solubility compared to the free base | Suspended in DCM/DFM (1:1)[2] |
| Melting Point | Not specified | Not specified | Not applicable |
| Boiling Point | Not specified | Not specified | Not applicable |
Synthesis of this compound Hydrochloride: An Experimental Protocol
Materials:
-
4-Methylbenzophenone
-
Ammonium formate or another amine source
-
Formic acid or a suitable reducing agent
-
Methanol or another appropriate solvent
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Diethyl ether or other non-polar solvent for precipitation
-
Standard laboratory glassware and equipment
Methodology:
-
Reductive Amination: In a round-bottom flask, dissolve 4-methylbenzophenone in a suitable solvent such as methanol. Add an excess of an amine source, like ammonium formate, and a reducing agent, such as formic acid. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and a non-polar organic solvent (e.g., ethyl acetate). The aqueous layer is basified to deprotonate the amine, and the product is extracted into the organic layer. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Formation of the Hydrochloride Salt: The dried organic solution containing the free base is concentrated. The free base is then redissolved in a minimal amount of a suitable solvent (e.g., diethyl ether). A solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) is added dropwise with stirring.
-
Isolation and Purification: The precipitated this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified salt should also be determined.
Potential Pharmacological Significance and Signaling Pathways
Specific pharmacological data for this compound hydrochloride is scarce in the public domain. However, the benzhydrylamine scaffold is a common motif in a variety of biologically active compounds, including antihistamines, anticholinergics, and central nervous system (CNS) active agents. Derivatives of benzhydrylamine are known to interact with various receptors and transporters in the CNS.
For illustrative purposes, a hypothetical signaling pathway that could be modulated by a CNS-active benzhydrylamine derivative is presented below. This diagram represents a generic G-protein coupled receptor (GPCR) signaling cascade, which is a common mechanism of action for many drugs targeting the CNS.
Conclusion
This compound hydrochloride is a chemical entity with established applications in synthetic chemistry, particularly its polymer-supported form in peptide synthesis. While detailed physicochemical and pharmacological data for the free hydrochloride salt are not extensively reported, its structural similarity to known bioactive molecules suggests potential for further investigation in drug discovery and development. The provided synthetic overview and hypothetical signaling pathway serve as a foundational guide for researchers interested in exploring this and related compounds. Further experimental work is necessary to fully characterize the properties and biological activities of non-polymer-bound this compound hydrochloride.
References
The Core of Peptide Amide Synthesis: A Technical Guide to 4-Methylbenzhydrylamine (MBHA) Resin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-methylbenzhydrylamine (MBHA) resin, a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides. This document details the resin's fundamental properties, its core functional group, and detailed experimental protocols for its use.
Introduction to this compound (MBHA) Resin
This compound (MBHA) resin is a specialized solid support used extensively in peptide chemistry. It is a polystyrene-based resin, typically cross-linked with 1-2% divinylbenzene, functionalized with a this compound moiety. This functional group is the key to its utility, enabling the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides that can enhance their stability and activity.[1][2]
The primary application of MBHA resin is in conjunction with the Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis.[1][2][3] The linkage of the peptide to the resin is stable to the mildly acidic conditions used for the repetitive cleavage of the N-terminal Boc protecting group but can be cleaved under strong acidic conditions at the final step of the synthesis.[4]
The Functional Group and its Significance
The active functional group of MBHA resin is the amine group of the this compound linker.[3][5][6] This primary amine serves as the anchoring point for the first amino acid in the peptide chain. The synthesis begins with the formation of an amide bond between the carboxylic acid of the first Boc-protected amino acid and the amine group of the resin.
The IUPAC name for the core functional moiety is (4-methylphenyl)-phenylmethanamine.[7] The resin is often supplied as the hydrochloride salt to improve the stability of the amine functional group and prevent its oxidation.[2] Before the coupling of the first amino acid, the resin must be neutralized to liberate the free amine.[2]
The structure of the this compound linker is designed for controlled acid lability. The bond between the peptide's C-terminal carbonyl and the linker's nitrogen is stable during the synthesis cycles but can be cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to release the peptide as a C-terminal amide.[4]
Figure 1: Logical relationship of MBHA resin components in peptide synthesis.
Quantitative Data and Resin Properties
The selection of MBHA resin for a particular synthesis depends on its specific properties. The following table summarizes key quantitative parameters for commercially available MBHA resins.
| Property | Typical Value Range | Significance |
| Substitution (Loading) | 0.3 - 1.4 mmol/g | Defines the amount of peptide that can be synthesized per gram of resin.[3][8] |
| Mesh Size | 100 - 200 or 200 - 400 | Affects solvent diffusion and reaction kinetics. Finer mesh provides higher surface area but may lead to slower filtration.[8][9] |
| Cross-linking | 1% or 2% Divinylbenzene (DVB) | Determines the swelling properties and mechanical stability of the resin beads.[3][9] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of solid-phase peptide synthesis using MBHA resin with Boc chemistry.
Resin Preparation and Swelling
Before initiating the synthesis, the resin must be swelled to allow for efficient diffusion of reagents.
-
Place the desired amount of MBHA resin in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Neutralization of the Resin
If the MBHA resin is in its hydrochloride salt form, the amine must be deprotected.
-
Suspend the swollen resin in a 10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM. Use approximately 10 mL of solution per gram of resin.[2]
-
Agitate the suspension for 10-15 minutes.
-
Filter the resin and wash thoroughly with DCM to remove excess DIPEA and its salt.
Figure 2: Workflow for MBHA resin preparation.
Coupling of the First Amino Acid
-
Dissolve 1.5 to 2.5 equivalents of the first Boc-protected amino acid and an equimolar amount of 1-hydroxybenzotriazole (HOBt) in a minimal amount of dimethylformamide (DMF).[2]
-
Add this solution to the neutralized and washed resin.
-
Cool the mixture in an ice bath.
-
Add an amount of N,N'-diisopropylcarbodiimide (DIC) equimolar to the Boc-amino acid.
-
Allow the reaction to proceed for approximately 4 hours at room temperature with agitation.[2]
-
Monitor the reaction completion using a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the remaining free amines can be "capped" by acetylation with acetic anhydride and pyridine to prevent the formation of deletion sequences.
The Synthesis Cycle: Deprotection, Neutralization, and Coupling
For each subsequent amino acid, the following cycle is repeated:
-
Boc Deprotection: The N-terminal Boc group is removed by treating the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for about 30 minutes.[1]
-
Washing: The resin is washed with DCM and isopropanol (IPA) to remove the cleaved Boc group and residual TFA.[1]
-
Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized with a 10% solution of DIPEA in DCM to liberate the free amine.
-
Washing: The resin is washed with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid is coupled as described in section 4.3.
Figure 3: The Boc-SPPS cycle using MBHA resin.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the completed peptide from the MBHA resin and the simultaneous removal of side-chain protecting groups. This requires strong acidic conditions.
Cleavage Cocktail Comparison
| Cleavage Reagent | Typical Conditions | Notes |
| Hydrogen Fluoride (HF) | 0°C for 1-2 hours | Highly effective but extremely toxic and requires specialized apparatus.[5] The "low-high" HF procedure can be used to minimize side reactions. |
| Trifluoromethanesulfonic acid (TFMSA) | Room temperature for 90-120 minutes | A strong acid alternative to HF that does not require a specialized apparatus, but is still highly corrosive.[5] |
| HBr in Acetic Acid/TFA | Room temperature for 60-90 minutes | Another alternative to HF, compatible with certain protecting groups.[5] |
General TFMSA Cleavage Protocol:
-
Dry the final peptide-resin under vacuum.
-
In a round-bottom flask, suspend the dried resin (e.g., 250 mg) in a mixture of TFA and scavengers (e.g., thioanisole, m-cresol) to trap reactive carbocations generated during cleavage.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add TFMSA (e.g., 250 µL) dropwise while stirring to dissipate heat.
-
Allow the reaction to proceed at room temperature for 90-120 minutes.[5]
-
Filter the resin and wash it with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding a 10-fold volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
Conclusion
This compound resin is an indispensable tool in the field of peptide synthesis, providing a reliable and well-established method for the production of C-terminal peptide amides via the Boc-SPPS strategy. A thorough understanding of its chemical properties and the associated experimental protocols is crucial for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working in this demanding field.
References
4-methylbenzhydrylamine synonyms and common names in research
An In-depth Technical Guide to 4-Methylbenzhydrylamine and its Resin Derivatives in Research
For researchers, scientists, and drug development professionals, this compound and its polymer-bound form, this compound (MBHA) resin, are pivotal tools in the field of peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of its synonyms, common research names, physicochemical properties, and detailed experimental protocols for its primary application in solid-phase peptide synthesis (SPPS).
Synonyms and Common Research Names
This compound is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for sourcing and for accurate literature searches.
| Type | Name |
| IUPAC Name | (4-methylphenyl)(phenyl)methanamine[1] |
| Common Abbreviations | pMBHA[1][2] |
| Systematic Names | 1-(4-methylphenyl)-1-phenylmethanamine[2] |
| 4-Methyl-alpha-phenylbenzenemethanamine | |
| Phenyl(p-tolyl)methanamine[2] | |
| Resin-Bound Form | This compound resin |
| MBHA resin[3] | |
| (α-Amino-α-p-xylyl hydrochloride)polystyrene crosslinked with divinylbenzene[3][4] | |
| CAS Number | 55095-21-1 |
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound and the common specifications of its commercially available resin forms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| CAS Number | 55095-21-1 | [1] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Typical Properties of this compound (MBHA) Resin
| Property | Value Range | Significance in Research |
| Matrix | Polystyrene cross-linked with divinylbenzene (DVB) | Provides an insoluble solid support for peptide synthesis. |
| Cross-linking | 1-2% DVB | Determines the swelling properties and mechanical stability of the resin. |
| Particle Size | 100-200 mesh or 200-400 mesh[5] | Affects solvent diffusion and reaction kinetics. |
| Substitution Level | 0.5 - 2.0 mmol/g[6][7] | Defines the loading capacity of the first amino acid. |
| Functional Group | Amine | Serves as the attachment point for the C-terminus of the peptide chain. |
Core Application: Solid-Phase Peptide Synthesis
MBHA resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides using the Boc (tert-butyloxycarbonyl) protection strategy. The workflow involves the sequential addition of amino acids to the growing peptide chain, which is covalently linked to the insoluble resin support.
References
- 1. This compound | C14H15N | CID 2734295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound resin hydrochloride 200-400 mesh | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound hydrochloride, polymer-supported, 1% cross-linked, 100-200 mesh, 0.5-1.0 mmol/g on PS-DVB 25 g [thermofisher.com]
A Comprehensive Guide to the Handling and Storage of MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential practices for the proper handling and storage of 4-Methylbenzhydrylamine (MBHA) resin, a cornerstone of solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. Adherence to these guidelines is critical for ensuring resin stability, maximizing peptide yield and purity, and maintaining a safe laboratory environment.
Introduction to MBHA Resin
MBHA resin is a widely utilized solid support in peptide synthesis, particularly within the Boc (tert-butyloxycarbonyl) strategy.[1][2] Its polystyrene-based matrix, typically cross-linked with 1% divinylbenzene (DVB), is functionalized with a methylbenzhydrylamine linker.[3][4] This linker is key to its utility, as it allows for the attachment of the first amino acid and subsequent peptide chain elongation, followed by cleavage under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to yield a C-terminal amide.[1][3] The resin is often supplied as the hydrochloride salt to enhance the stability of the amine group against air oxidation.[1]
General Properties
A summary of the general properties of MBHA resin is provided in the table below. These properties can vary between manufacturers and specific product lines.
| Property | Description |
| Appearance | Off-white to yellow beads[3][5] |
| Matrix | 1% DVB/polystyrene[3] |
| Type | Gel-type resin[3] |
| Functional Group | Amine[4] |
| Shipped As | Dry powder[3] |
| Particle Size | Typically 100-200 or 200-400 mesh[3][4] |
| Substitution Range | 0.3 - 1.6 mmol/g[3] |
Storage and Stability
Proper storage is paramount to preserving the integrity and reactivity of MBHA resin. The following table summarizes the recommended storage conditions and factors affecting stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[5] | Minimizes degradation of the functional linker. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated area.[5] | The resin is air-sensitive and susceptible to oxidation.[1][5] |
| Incompatible Materials | Strong oxidizing agents, acylating agents.[5] | Can lead to unwanted side reactions and degradation of the resin. |
| Light | Avoid direct sunlight.[3] | May contribute to degradation over time. |
The product is generally stable under the recommended storage conditions.[5] For peptide-resins with protecting groups, storage in a dry state at room temperature can be suitable for extended periods.[6]
Safe Handling and Personal Protective Equipment (PPE)
MBHA resin, like many laboratory chemicals, requires careful handling to minimize exposure and ensure personal safety. The following is a summary of recommended safety precautions.
| Precaution | Details |
| Ventilation | Use in a well-ventilated area or with local exhaust ventilation to keep airborne levels below exposure limits.[5] |
| Personal Protective Equipment (PPE) | - Eye Protection: Safety glasses with side-shields.[5] - Hand Protection: Handle with gloves.[5] - Skin and Body Protection: Lab coat or other suitable impervious clothing.[5] - Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges.[5] |
| Hygiene | Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5] |
| Spill Response | Use appropriate tools to place spilled solid into a waste disposal container. For large spills, use a shovel and sweep up any remaining product.[5] |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in handling and utilizing MBHA resin for solid-phase peptide synthesis.
Resin Swelling
Proper swelling of the resin is crucial for allowing reagents to access the reactive sites within the polymer matrix.
Protocol:
-
Place the desired amount of MBHA resin in a suitable reaction vessel.
-
Add a solvent such as Dichloromethane (DCM) for polystyrene-based resins or Dimethylformamide (DMF) for PEG-PS or PEGA resins.[7]
-
Allow the resin to swell for at least 1 hour.[7]
-
After swelling, wash the resin thoroughly with the swelling solvent.
Neutralization of the Resin
MBHA resin is often supplied as the hydrochloride salt and must be neutralized before coupling the first amino acid.
Protocol:
-
Suspend the swollen resin in 10% (v/v) Diisopropylethylamine (DIPEA) in DCM, using approximately 10 mL of solution per gram of resin.[1]
-
Agitate the suspension with a mechanical shaker for 10 to 15 minutes.[1]
-
Filter the resin and wash it thoroughly with DCM to remove excess DIPEA and the diisopropylethylammonium chloride salt.[1]
Attachment of the First Amino Acid (Boc Chemistry)
The following is a standard protocol for coupling the first Boc-protected amino acid to the neutralized MBHA resin.
Protocol:
-
Suspend the neutralized resin in DMF (approximately 10 mL per gram of resin).[1]
-
In a separate flask, dissolve 1.5 to 2.5 equivalents (relative to the resin substitution) of the first Boc-amino acid and an equimolar amount of 1-Hydroxybenzotriazole (HOBt) in a minimum amount of DMF.[1]
-
Add the amino acid/HOBt solution to the resin suspension.[1]
-
Cool the reaction mixture in an ice bath.[1]
-
Add an amount of N,N'-Diisopropylcarbodiimide (DIC) equimolar to the Boc-amino acid.[1]
-
Swirl the flask in the ice bath to mix the contents, then allow the mixture to come to room temperature.[1]
-
Agitate the reaction mixture at room temperature with a mechanical shaker for at least 4 hours.[1]
-
Perform a Kaiser test to check for the presence of free amine groups. If the test is positive, continue shaking for another hour.[1]
-
If the Kaiser test remains positive, add 2 equivalents (relative to the resin) of acetic anhydride and pyridine to "cap" any unreacted amine groups by agitating for an additional 30 minutes.[1]
-
Filter the resin and wash it sequentially with DMF, DCM, and methanol (3 times each).[1]
-
Dry the resin in vacuo to a constant weight.[1]
Conclusion
The successful synthesis of high-quality peptide amides using MBHA resin is critically dependent on the meticulous handling and storage of the resin. By following the guidelines outlined in this technical guide, researchers can ensure the stability and reactivity of the resin, leading to more reliable and reproducible results in their solid-phase peptide synthesis endeavors. Always refer to the specific safety data sheet provided by the manufacturer for the most comprehensive safety information.
References
- 1. peptide.com [peptide.com]
- 2. MBHA Resin [myskinrecipes.com]
- 3. Seplife® MBHA Resin - Amerigo Scientific [amerigoscientific.com]
- 4. MBHA Resin 200-400 mesh, extent of labeling: 0.5-1.0 mmol/g loading, 1 cross-linked MBHA resin [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
The Advent and Evolution of Benzhydrylamine Resins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of benzhydrylamine resins marked a pivotal moment in the advancement of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, a common structural motif in many biologically active peptides. This guide provides an in-depth exploration of the core principles, historical context, synthesis, and application of these essential tools in peptide chemistry.
Discovery and Historical Context
Prior to 1970, the synthesis of peptide amides via SPPS was a cumbersome process. The introduction of the benzhydrylamine (BHA) resin by P. G. Pietta and G. R. Marshall in 1970 revolutionized this field. Their innovation provided a solid support that, upon cleavage, directly yielded the desired peptide amide, thereby streamlining the synthesis of a vast array of biologically important molecules. This foundational work paved the way for the development of a family of related resins with modulated properties.
A significant advancement came with the introduction of the p-methylbenzhydrylamine (MBHA) resin . This methylated analogue exhibits greater acid lability compared to the original BHA resin, allowing for more controlled cleavage of the peptide amide from the solid support.[1] The MBHA resin has since become a workhorse in Boc-based solid-phase peptide synthesis.[2] Further modifications, such as the p-methoxybenzhydrylamine resin , were developed to offer even finer control over the acid sensitivity of the linker.
Synthesis of Benzhydrylamine Resins
The synthesis of benzhydrylamine resins typically involves a two-step process starting from polystyrene beads, a robust and chemically inert polymeric support.
Step 1: Friedel-Crafts Acylation
The first step is the acylation of the polystyrene support with a suitable acyl halide in the presence of a Lewis acid catalyst. This reaction introduces a benzoyl or substituted benzoyl group onto the aromatic rings of the polystyrene backbone.
Experimental Protocol: Friedel-Crafts Acylation of Polystyrene
-
Swell the Resin: Swell polystyrene-co-divinylbenzene resin (1% or 2% DVB) in a suitable solvent such as dichloromethane (DCM) or nitrobenzene for 1-2 hours.
-
Prepare the Acylating Agent: In a separate flask, prepare the acylating reagent by adding a benzoyl halide (e.g., benzoyl chloride or p-toluoyl chloride) to a solution of a Lewis acid (e.g., aluminum chloride, AlCl₃) in nitrobenzene, typically at a low temperature (0-5 °C).
-
Acylation Reaction: Add the acylating agent to the swollen resin suspension and stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the desired level of substitution.[3][4]
-
Quenching and Washing: Quench the reaction by the slow addition of an alcohol (e.g., methanol) followed by water.
-
Purification: Wash the resin extensively with a series of solvents, such as water, methanol, and dichloromethane, to remove any unreacted reagents and byproducts.
-
Drying: Dry the resulting benzoylated resin under vacuum. The loading of ketone groups on the resin can be determined by techniques such as infrared spectroscopy.
Step 2: Reductive Amination via the Leuckart Reaction
The ketone-functionalized resin is then converted to the desired amine via reductive amination. The Leuckart reaction is a classic and effective method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][5][6]
Experimental Protocol: Leuckart Reaction for Benzhydrylamine Resin Synthesis
-
Prepare the Leuckart Reagent: Prepare a mixture of ammonium formate and formamide (or use ammonium formate alone).
-
Amination Reaction: Add the benzoylated resin to the Leuckart reagent mixture. Heat the suspension to a high temperature, typically between 160-190 °C, for several hours.[4][6]
-
Hydrolysis: After the reaction is complete, hydrolyze the resulting formamide intermediate by heating the resin with aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Washing and Neutralization: Wash the resin thoroughly with water and a sequence of organic solvents. If the amine is in its salt form, neutralize it with a base such as diisopropylethylamine (DIEA).
-
Drying: Dry the final benzhydrylamine resin under vacuum. The amine loading capacity can be determined by a quantitative ninhydrin test or by titration.
Application in Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Benzhydrylamine resins are primarily used in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS. The workflow involves the sequential addition of Nα-Boc protected amino acids to the resin-bound growing peptide chain.
Workflow of a Single Coupling Cycle
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid or peptide is removed with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as DIEA.
-
Coupling: The next Nα-Boc protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt, HBTU, or PyBOP) and coupled to the free N-terminus of the resin-bound peptide.[7] The completion of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step with an acetylating agent like acetic anhydride can be performed.[8]
Final Cleavage of the Peptide Amide
The final step in the synthesis is the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups. For benzhydrylamine resins, this is achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[9][10]
Experimental Protocol: HF Cleavage of Peptides from Benzhydrylamine Resin
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Scavengers: Add a scavenger cocktail to the resin to trap the reactive carbocations generated during the cleavage process, thereby preventing side reactions. A common scavenger is anisole.[11]
-
HF Condensation: Cool the reaction vessel with liquid nitrogen and condense anhydrous HF into it.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0 °C and stir for a specified period, typically 1-2 hours.[9]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate several times with cold ether to remove the scavengers and other organic byproducts.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable aqueous solvent (e.g., dilute acetic acid) and lyophilize to obtain the final product.
Quantitative Data and Resin Comparison
The choice of benzhydrylamine resin can significantly impact the outcome of a peptide synthesis. The following tables summarize key quantitative data for different types of benzhydrylamine resins.
| Resin Type | Typical Loading Capacity (mmol/g) | Acid Stability |
| Benzhydrylamine (BHA) Resin | 0.4 - 1.2 | High |
| p-Methylbenzhydrylamine (MBHA) Resin | 0.4 - 1.3[12][13] | Moderate |
| p-Methoxybenzhydrylamine Resin | 0.3 - 0.8 | Low |
| Resin Type | Typical Cleavage Conditions | Cleavage Yield |
| Benzhydrylamine (BHA) Resin | Anhydrous HF, 0 °C, 1-2 h | Good to Excellent |
| p-Methylbenzhydrylamine (MBHA) Resin | Anhydrous HF, 0 °C, 1 h | Excellent[1] |
| p-Methoxybenzhydrylamine Resin | 50% TFA/DCM or weaker acids | Good to Excellent |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and application of benzhydrylamine resins.
Caption: Synthesis of Benzhydrylamine Resin.
Caption: Boc-SPPS Cycle on Benzhydrylamine Resin.
Conclusion
The introduction of benzhydrylamine resins has been a cornerstone in the field of peptide synthesis, enabling the efficient and reliable production of C-terminal peptide amides. The versatility of this class of resins, with tunable acid lability through aromatic substitution, has provided peptide chemists with a powerful toolkit to tackle the synthesis of complex and biologically relevant molecules. A thorough understanding of their synthesis, properties, and application is essential for any researcher or professional involved in the art and science of peptide chemistry and drug development.
References
- 1. A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. peptide.com [peptide.com]
- 8. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. shop.bachem.com [shop.bachem.com]
Methodological & Application
Application Notes and Protocols: Fmoc-Based Peptide Amide Synthesis on 4-Methylbenzhydrylamine (MBHA) Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. This methodology allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. For the synthesis of C-terminal peptide amides, which are prevalent in many biologically active peptides, 4-methylbenzhydrylamine (MBHA) resin is a widely employed solid support.
The benzhydrylamine linker of the MBHA resin is stable to the basic conditions required for Fmoc group removal (typically with piperidine) but can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrofluoric acid (HF), to yield the desired peptide amide.[1][2] Rink Amide-MBHA resin, a popular variant, incorporates a linker that offers reduced acid sensitivity during the synthesis cycles, providing a wider margin of error and protection for sensitive amino acid side chains.[3]
These application notes provide a comprehensive overview and detailed protocols for the successful synthesis of peptide amides on MBHA resin using Fmoc chemistry.
Data Presentation
Table 1: Common Coupling Reagents for Fmoc SPPS
| Coupling Reagent | Class | Relative Reactivity | Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast coupling kinetics, effective for sterically hindered amino acids.[4] | Can lead to guanidinylation of the free N-terminus if used in excess.[4] |
| HBTU | Uronium/Aminium | High | Efficient and widely used for standard couplings.[4] | Less reactive than HATU; potential for guanidinylation.[4] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[4] | Potential for side reactions similar to other uronium salts.[4] |
| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic; lower risk of guanidinylation.[4] | Generally lower reactivity than uronium/aminium salts.[4] |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, simple byproducts (urea is soluble).[4] | Slower reaction rates; potential for dehydration of Asn/Gln side chains.[4] |
Table 2: Common Cleavage Cocktails for Peptide Amide Release from MBHA Resin
| Reagent Cocktail | Composition (v/v) | Scavengers | Target Residues & Conditions | Reference |
| TFA/H₂O/TIPS | 95:2.5:2.5 | Triisopropylsilane (TIPS), Water | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. | [5] |
| TFA/H₂O/EDT/TIPS | 94:2.5:2.5:1 | Ethanedithiol (EDT), TIPS, Water | For peptides containing Cysteine (Cys) to prevent side reactions. | [5][6] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | A robust, universal cocktail for complex peptides, especially those with multiple sensitive residues. | [7] |
| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Phenol, TIPS, Water | "Odorless" alternative to cocktails with thioanisole or EDT, useful for trityl-based protecting groups. | [8] |
Experimental Workflow
Caption: Workflow for Fmoc-based peptide amide synthesis on MBHA resin.
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of this compound (MBHA) or Rink Amide-MBHA resin into a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4][6]
-
Drain the DMF from the reaction vessel.
Protocol 2: Iterative Cycle for Peptide Chain Elongation
This protocol describes a single cycle of deprotection and coupling. Repeat these steps for each amino acid in the peptide sequence.
A. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[4][9]
-
Agitate the mixture for 5-10 minutes at room temperature.[10]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[6]
B. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading capacity) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[5][6]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[6] The reaction time may be extended for sterically hindered amino acids.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test.[11] A negative test (beads remain colorless) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).[6]
Protocol 3: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2A.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin. Dry the resin under vacuum.[5]
-
Prepare the appropriate cleavage cocktail (see Table 2). For a general-purpose cleavage, use a mixture of TFA/H₂O/TIPS (95:2.5:2.5, v/v).[5]
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Protocol 4: Peptide Precipitation and Purification
-
Concentrate the collected TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.[5]
-
After the final wash, dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide amide. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Application Note: Boc-Based Solid-Phase Peptide Synthesis Protocol for 4-Methylbenzhydrylamine (MBHA) Support
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a foundational and robust method for the chemical synthesis of peptides. This approach involves the stepwise assembly of a peptide chain covalently linked to an insoluble solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is based on "graduated acid lability".[1][2] The temporary Nα-Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent, typically benzyl-based, side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[1][3]
The 4-methylbenzhydrylamine (MBHA) resin is the support of choice for Boc-SPPS when the desired product is a C-terminal peptide amide.[4] The final cleavage step from the MBHA support yields a primary amide at the C-terminus of the peptide. This document provides a detailed, step-by-step protocol for manual Boc-SPPS on MBHA resin, intended to guide researchers through a successful synthesis campaign.
Core Principles and Workflow
The synthesis is a cyclical process, where each cycle adds one amino acid residue to the growing peptide chain. A typical cycle consists of three primary steps:
-
Deprotection: Removal of the Nα-Boc group with TFA to expose a free amine.
-
Neutralization: Conversion of the resulting ammonium salt to a free amine using a hindered organic base.
-
Coupling: Formation of a peptide bond by coupling the next Nα-Boc protected amino acid.
This cycle is repeated until the desired sequence is assembled. The process concludes with a final cleavage step, which simultaneously removes the side-chain protecting groups and cleaves the completed peptide amide from the MBHA resin.[1]
Experimental Protocols
This section outlines the detailed methodology for each stage of the synthesis.
3.1. Materials and Reagents
-
This compound (MBHA) resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g substitution)
-
Nα-Boc protected amino acids
-
Side-chain protected amino acids (as required)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagents: e.g., HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide)[5]
-
Scavengers for deprotection (e.g., Dithioethane - DTE) and cleavage (e.g., anisole, p-cresol)[3][6]
-
Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
SPPS reaction vessel with frit and stopcock
-
Shaker or mechanical stirrer
3.2. Step 1: Resin Preparation (Swelling)
-
Place the desired amount of MBHA resin into the SPPS reaction vessel.
-
Add DCM to completely cover the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]
-
Drain the DCM by filtration.
3.3. Step 2: SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence. The first amino acid is coupled directly to the swollen MBHA resin.[4]
3.3.1. Nα-Boc Deprotection
-
Wash the resin twice with DCM.
-
Perform a pre-wash by agitating for 5 minutes, then drain.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4][7]
-
Drain the TFA solution.
-
Wash the resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3-5 times), IPA (2 times), DCM (3-5 times).[4][8]
3.3.2. Neutralization
-
To the deprotected peptide-resin, add a solution of 10% DIEA in DCM.[8]
-
Agitate for 2 minutes and drain. Repeat this step one more time.[8]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[8]
-
(Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result indicates successful deprotection).[1][8]
3.3.3. Amino Acid Coupling
-
In a separate vessel, pre-activate the next amino acid. Dissolve Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF. Add DIEA (4-6 equivalents) and allow to react for 1-5 minutes.[1][9]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[1]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[9]
-
Proceed to the next deprotection step or, if the sequence is complete, to the final cleavage.
3.4. Step 3: Final Cleavage and Deprotection (HF Cleavage)
This procedure requires a specialized HF-resistant apparatus and must be performed in a properly ventilated fume hood by trained personnel due to the extreme toxicity and corrosiveness of hydrogen fluoride.[10][11]
-
After the final coupling and washing, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.[1]
-
Place the dried peptide-resin (e.g., 1.0 g) into the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar and the appropriate scavenger cocktail (e.g., 1.0 mL p-cresol or anisole).[6]
-
Cool the reaction vessel to 0°C using an ice/water bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Wash the residue (crude peptide and resin) with cold diethyl ether to precipitate the peptide and remove organic scavengers.[1][6]
-
Collect the crude peptide by filtration or centrifugation. Wash several more times with cold ether.
-
Dry the crude peptide under vacuum.
3.5. Step 4: Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity, followed by characterization with mass spectrometry.[1]
Data Presentation: Summary of Protocol Parameters
| Step | Parameter | Reagent/Solvent | Concentration/Equivalents | Time |
| Resin Swelling | Solvent Volume | DCM | 10-15 mL/g resin | 30-60 min |
| Boc Deprotection | Deprotection Reagent | 50% TFA in DCM | - | 20-30 min |
| Scavenger (optional) | Dithioethane (DTE) | 0.5% (v/v) | - | |
| Neutralization | Base | 10% DIEA in DCM | - | 2 x 2 min |
| Amino Acid Coupling | Boc-Amino Acid | - | 2-4 eq. | 1-2 hours |
| Coupling Reagent (e.g., HBTU) | - | 2-4 eq. | 1-2 hours | |
| Activation Base | DIEA | 4-6 eq. | 1-2 hours | |
| Final Cleavage | Cleavage Acid | Anhydrous HF | ~10 mL/g resin | 1-2 hours |
| Scavenger | Anisole or p-Cresol | ~1 mL/g resin | - | |
| Temperature | - | 0 °C | 1-2 hours |
Potential Side Reactions and Considerations
-
Incomplete Deprotection/Coupling: Can lead to deletion sequences. Always monitor reactions with the Kaiser test. For sterically hindered amino acids (e.g., Ile, Val), longer coupling times or more potent coupling reagents like HATU may be necessary.[9]
-
Alkylation: The tert-butyl carbocation generated during Boc deprotection can alkylate sensitive residues like Trp, Met, and Cys. The use of scavengers like DTE is critical to prevent this.[3][12]
-
Racemization: While minimized by the use of urethane-based Boc protection, racemization can occur, especially with prolonged activation times. Pre-activation should be kept brief.[9][13]
-
Aspartimide Formation: Peptides containing aspartic acid can form a succinimide derivative, particularly under basic conditions. While less common than in Fmoc-SPPS, care should be taken.[3]
-
Cleavage Side Reactions: Carbocations generated from side-chain protecting groups during final cleavage can cause various side reactions. A well-chosen scavenger cocktail is essential for obtaining a clean crude product.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
Application Note and Protocols: Attaching the First Amino Acid to MBHA Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylbenzhydrylamine (MBHA) resin is a cornerstone of solid-phase peptide synthesis (SPPS), primarily utilized for the production of C-terminal peptide amides. The attachment of the first amino acid to the resin is a critical step that dictates the overall success and purity of the final peptide. MBHA resin is compatible with both Boc (tert-butyloxycarbonyl) and, through modified linkers like Rink Amide, Fmoc (9-fluorenylmethoxycarbonyl) protection strategies.[1][2] This document provides detailed protocols for both methods, quantitative data for reaction setup, and a procedure for determining the final loading capacity.
Experimental Protocols
Two primary strategies are employed for coupling the first amino acid to MBHA-based resins, depending on the choice of N-α-amino protecting group: Boc or Fmoc.
Protocol 1: Boc-Amino Acid Attachment to MBHA Resin
This protocol is standard for traditional Boc-based SPPS to generate peptide amides.[3] MBHA resin is often supplied as an HCl salt to protect the amine function from air oxidation, requiring a neutralization step before coupling.[1]
Materials:
-
MBHA Resin (HCl salt form)
-
Boc-protected amino acid
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Neutralization:
-
Suspend the MBHA resin in a reaction vessel with 10% (v/v) DIPEA in DCM (approx. 10-15 mL per gram of resin).[1][4]
-
Agitate the suspension with a mechanical shaker for 10-15 minutes to neutralize the HCl salt.[1]
-
Filter the resin and wash thoroughly with DCM (3 times) to remove excess DIPEA.[1]
-
Wash the resin with DMF (3 times) to prepare for the coupling reaction.
-
-
Amino Acid Activation:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the first Boc-amino acid (relative to the resin's theoretical substitution) and an equimolar amount of HOBt in a minimal volume of DMF.[1]
-
Stir the mixture until all solids are dissolved.
-
Cool the solution in an ice bath for 10 minutes.
-
Add DIC (1.0 equivalent relative to the amino acid) to the cooled solution to begin the activation. Let the mixture stand for 10 minutes at 0°C.[1]
-
-
Coupling:
-
Monitoring and Capping (Optional but Recommended):
-
Remove a small sample of resin beads, wash them with DCM, and perform a Kaiser test to check for the presence of free primary amines.[1][4]
-
If the Kaiser test is positive (indicating incomplete coupling), continue the reaction for another 1-2 hours and re-test.
-
If free amines persist, cap the unreacted sites by adding acetic anhydride (2 equivalents relative to the resin) and pyridine (2 equivalents) to the reaction vessel and agitating for 30 minutes.[1][4]
-
-
Final Washing and Drying:
Protocol 2: Fmoc-Amino Acid Attachment to Rink Amide MBHA Resin
Rink Amide MBHA resin is pre-functionalized with an acid-labile linker, allowing for Fmoc-based synthesis of peptide amides.[2][5] The procedure involves deprotecting the Fmoc group on the linker to reveal a primary amine, followed by standard amide coupling.[6]
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acid
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: e.g., HOBt/DIC, or HBTU/DIPEA, or HATU/DIPEA
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide MBHA resin in DMF (10-15 mL per gram of resin) for at least 30 minutes.[6]
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes to remove the Fmoc group from the Rink linker.[6]
-
Filter the resin and wash thoroughly with DMF (5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
Method A (DIC/HOBt): Dissolve the Fmoc-amino acid (1.5 to 2.5 equivalents) and HOBt (1.5 to 2.5 equivalents) in DMF. Add DIC (1.5 to 2.5 equivalents) and allow to pre-activate for 10 minutes.[4]
-
Method B (HATU/DIPEA): Dissolve the Fmoc-amino acid (5 equivalents) and HATU (5 equivalents) in DMF. Add DIPEA (10 equivalents) and add the solution immediately to the resin.[7][8]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1 to 3 hours at room temperature.[4]
-
-
Monitoring and Capping:
-
Perform a Kaiser test on a small sample of resin beads to check for completion.[6] A negative test indicates a successful coupling.
-
If the coupling is incomplete, consider a second coupling step.
-
Capping can be performed as described in Protocol 1, Step 4.
-
-
Final Washing and Drying:
-
Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).[4]
-
Dry the resin in vacuo to a constant weight.
-
Protocol 3: Quantitative Determination of Fmoc Loading
After attaching the first Fmoc-amino acid, it is crucial to accurately determine the resin's substitution level (loading). This is achieved by spectrophotometrically measuring the amount of dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[4][9][10]
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry, Fmoc-loaded resin into a microcentrifuge tube.[9]
-
Add exactly 1.0 mL of 20% (v/v) piperidine in DMF.[4]
-
Agitate the tube on a rotary shaker for 1 hour at room temperature.[4]
-
Allow the resin to settle. Dilute 50 µL of the supernatant into 5.0 mL of fresh DMF (a 1:101 dilution).
-
Prepare a blank sample using the same dilution of the 20% piperidine/DMF solution.
-
Measure the absorbance of the sample against the blank at ~301 nm using a UV-Vis spectrophotometer.
-
Calculate the resin loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × mass [mg] × pathlength [cm])
-
Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 L mol⁻¹ cm⁻¹.
-
For a 1 cm pathlength, the formula simplifies to: Loading (mmol/g) = (A₃₀₁ × 5.05) / (7.8 × mass [mg])
-
Data Presentation
The following table summarizes typical quantitative parameters for the coupling of the first amino acid to MBHA-type resins.
| Parameter | Boc Chemistry Protocol | Fmoc Chemistry Protocol | Reference |
| Resin Substitution | 0.4 - 1.2 mmol/g | 0.4 - 0.8 mmol/g | [1][5][11] |
| Amino Acid | 1.5 - 2.5 equivalents | 1.5 - 5.0 equivalents | [1][7] |
| Coupling Reagents | 1.0 - 2.5 equivalents | 1.5 - 10 equivalents (depends on method) | [1][4][7] |
| Solvent Volume | 10 - 15 mL / g resin | 10 - 15 mL / g resin | [1][4] |
| Coupling Time | 2 - 4 hours | 1 - 6 hours | [1][8] |
| Capping Reagents | 2.0 equivalents | 2.0 equivalents | [1] |
Visualizations
The following diagram illustrates the general workflow for attaching the first amino acid to an MBHA-based resin.
Caption: Workflow for the attachment of the first amino acid to MBHA-type resins.
References
- 1. peptide.com [peptide.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. glycopep.com [glycopep.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptideweb.com [peptideweb.com]
- 10. biotage.com [biotage.com]
- 11. appliedpolytech.com [appliedpolytech.com]
Standard Cleavage Cocktails for Peptides Synthesized on MBHA Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of peptides from 4-Methylbenzhydrylamine (MBHA) resin, a common solid support used in Boc solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. The selection of an appropriate cleavage cocktail is critical to ensure efficient removal of the peptide from the resin and simultaneous deprotection of amino acid side chains, while minimizing side reactions.
Introduction
MBHA resin is widely utilized for synthesizing peptide amides via Boc-based SPPS.[1] The linkage between the peptide and the resin is an acid-labile amide bond. Cleavage, therefore, requires strong acids to release the peptide amide. The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (HF).[2] However, due to its hazardous nature, alternative strong acids like trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr) in acetic acid are also employed.[2][3]
During the cleavage process, highly reactive cationic species are generated from the protecting groups and the resin linker. These can lead to undesired side reactions, such as alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[4] To prevent these modifications, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[4][5] The choice of cleavage cocktail and scavengers must be tailored to the specific amino acid composition of the peptide.[1]
Cleavage Cocktail Compositions
The composition of the cleavage cocktail is paramount for a successful peptide cleavage. Below is a summary of commonly used cleavage cocktails for MBHA resin.
| Cleavage Reagent | Typical Composition | Key Scavengers & Additives | Applications & Considerations |
| High HF | HF:Scavenger (e.g., 90:10 v/v) | Anisole, p-Cresol, Dimethylsulfide (DMS), p-Thiocresol | The most versatile and effective method for a wide range of peptides.[2] Requires specialized, HF-resistant apparatus.[2] Reaction time is typically 30-60 minutes at 0-5°C.[1] For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[1][2] |
| Low-High HF | Low Step: HF:DMS:p-Cresol (25:65:10 v/v) for 2 hours at 0°C. High Step: HF:p-Cresol (90:10 v/v) for 30-60 minutes at 0°C. | Dimethylsulfide (DMS), p-Cresol, p-Thiocresol | A two-step procedure that minimizes side reactions.[1][2] The "low" step removes most side-chain protecting groups under milder conditions (SN2 mechanism), followed by the "high" step for cleavage from the resin.[2] |
| TFMSA | TFMSA:TFA:Scavenger | m-Cresol, Thioanisole, Dimethylsulfide (DMS), Ethanedithiol (EDT) | An alternative to HF that does not require a special apparatus, but TFMSA is still highly corrosive.[2] Cleavage times for MBHA resin are typically 90-120 minutes at room temperature.[2] |
| Low-High TFMSA | Low Step: TFMSA:TFA:DMS:m-Cresol (e.g., 10:50:30:10 v/v) for 3 hours at 0-5°C. High Step: Not always required for cleavage from MBHA, but can be used for final deprotection. | Dimethylsulfide (DMS), m-Cresol, Ethanedithiol (EDT) | Similar to the low-high HF method, this procedure uses a lower concentration of the strong acid in the initial step to reduce side reactions.[2] |
| HBr/Acetic Acid | 30% HBr in Acetic Acid, TFA, Scavengers | Pentamethylbenzene, Thioanisole (or DMS for Met-containing peptides) | A less common but viable alternative that can be performed in standard laboratory glassware.[2][3] The reaction time is typically 60-90 minutes at room temperature.[2] |
| Reagent K | TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5 v/v) | Phenol, Thioanisole, Water, Ethanedithiol (EDT) | A "universal" cleavage cocktail often used in Fmoc chemistry, but can be adapted for some Boc-cleavages, especially for peptides with multiple sensitive residues.[6] |
| Reagent B ("Odorless") | TFA:Phenol:Water:Triisopropylsilane (TIPS) (88:5:5:2 v/v) | Phenol, Water, Triisopropylsilane (TIPS) | Triisopropylsilane replaces the malodorous thiols (EDT, thioanisole) as a scavenger, particularly effective for scavenging trityl cations.[6] |
Scavenger Selection Guide
The appropriate choice of scavengers is critical to prevent modification of sensitive amino acid residues.
| Amino Acid Residue | Protecting Group(s) | Potential Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | Formyl (For), None | Alkylation of the indole ring | Anisole, Indole, Thioanisole (use with caution), Ethanedithiol (EDT), Triisopropylsilane (TIPS)[2][4] |
| Methionine (Met) | Sulfoxide (O) | Alkylation | Dimethylsulfide (DMS), Thioanisole[2] |
| Cysteine (Cys) | 4-Methylbenzyl (MeBzl), Acetamidomethyl (Acm) | Alkylation | p-Thiocresol, Dimethylsulfide (DMS), Anisole[1] |
| Tyrosine (Tyr) | Benzyl (Bzl), 2-Bromobenzyloxycarbonyl (2-BrZ) | Alkylation of the phenol ring | p-Cresol, Phenol, Anisole[6] |
| Arginine (Arg) | Tosyl (Tos), Nitro (NO2) | Incomplete deprotection | Longer reaction times may be required.[1][2] Low-high HF is recommended for Arg(Tos).[1] TFMSA will not deprotect Arg(NO2).[1] |
| Aspartic Acid (Asp) & Glutamic Acid (Glu) | Benzyl (Bzl), Cyclohexyl (cHx) | Aspartimide formation, Anisylation | Perform cleavage at lower temperatures (≤5°C).[1] |
Experimental Protocols
Safety Precaution: The cleavage procedures described below involve the use of highly corrosive and toxic acids (HF, TFMSA, HBr, TFA). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Anhydrous HF requires a specialized, dedicated apparatus and experienced personnel.
Protocol 1: Standard High HF Cleavage
This protocol is suitable for most peptides synthesized on MBHA resin.
Materials:
-
Peptide-MBHA resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Fine sintered glass funnel
-
Cold diethyl ether
-
Nitrogen gas source
Procedure:
-
Place the dried peptide-resin into the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers. A common mixture is p-cresol (1.0 mL per gram of resin). If the peptide contains Trp, add anisole (1.0 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Allow the reaction mixture to stir at 0-5°C for 30 to 60 minutes. For peptides containing Arg(Tos), extend the reaction time to 2 hours.[1][2]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with a small amount of TFA and filter through a fine sintered glass funnel.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
If necessary, store the mixture at 4°C overnight to facilitate precipitation.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether to remove scavengers.
-
Dry the peptide under vacuum.
Protocol 2: Standard TFMSA Cleavage
This protocol is an alternative to HF cleavage and does not require a specialized apparatus.
Materials:
-
Peptide-MBHA resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, thioanisole)
-
Round-bottom flask with a magnetic stirring bar
-
Ice bath
-
Fine sintered glass funnel
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stirring bar.[2]
-
Add the appropriate scavengers. A common mixture is thioanisole and m-cresol.
-
Cool the flask in an ice bath to 0-5°C.
-
Add cold TFA (e.g., 2.5 mL) to the flask and stir for 5-10 minutes.[2]
-
Slowly add TFMSA (e.g., 250 µL) dropwise while stirring to dissipate the heat generated.[2]
-
Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes with continuous stirring.[2]
-
Filter the resin using a fine sintered glass funnel and wash it twice with a small amount of TFA.[2]
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
Experimental Workflow
The general workflow for peptide cleavage from MBHA resin involves several key stages, from preparation of the resin to the isolation of the crude peptide.
Caption: General workflow for peptide cleavage from MBHA resin.
Troubleshooting and Side Reactions
-
Incomplete Cleavage: This can be due to insufficient reaction time, low acid concentration, or aggregation of the peptide on the resin. Increasing the reaction time or using a stronger cleavage cocktail may resolve this issue.
-
Alkylation of Sensitive Residues: This is a common side reaction if inadequate scavengers are used. Ensure the appropriate scavengers for the specific amino acid composition of your peptide are included in the cleavage cocktail.
-
Aspartimide Formation: For peptides containing Asp, especially in Asp-Gly or Asp-Ser sequences, aspartimide formation can occur under acidic conditions. Performing the cleavage at a lower temperature (0-5°C) can minimize this side reaction.[1]
-
Oxidation of Methionine: Met can be oxidized to methionine sulfoxide. The inclusion of scavengers like DMS can help to reduce this. Some specialized cleavage cocktails are designed to reverse this oxidation.[6]
-
Deformylation of Trp(For): If a formyl protecting group is used for Trp, it must be removed prior to or during cleavage. This can be achieved by a pre-treatment with piperidine in DMF or by using a "low-high" HF or TFMSA procedure with a thiol scavenger.[1][2]
By carefully selecting the cleavage cocktail and optimizing the reaction conditions, researchers can successfully cleave and deprotect peptides synthesized on MBHA resin, obtaining crude peptide ready for subsequent purification and analysis.
References
Application Notes and Protocols for Trifluoromethanesulfonic Acid (TFMSA) Cleavage of Peptides from MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trifluoromethanesulfonic acid (TFMSA) in the cleavage of synthetic peptides from 4-methylbenzhydrylamine (MBHA) resin. TFMSA offers a viable alternative to hydrogen fluoride (HF) for the final cleavage step in Boc solid-phase peptide synthesis (SPPS), with the primary advantage of not requiring specialized, HF-resistant apparatus.[1] However, careful consideration of scavengers and reaction conditions is crucial to ensure high peptide yield and purity.
Introduction
Trifluoromethanesulfonic acid (TFMSA), a strong organic acid, is employed to cleave the final peptide from the MBHA resin support and simultaneously remove most side-chain protecting groups. Unlike HF, TFMSA is not volatile, necessitating peptide precipitation for isolation. Peptides cleaved with TFMSA are also prone to association with salts and scavengers, often requiring subsequent neutralization and desalting steps.[1]
Two primary TFMSA cleavage strategies are commonly used: a standard, one-step high-acidity procedure and a two-step "low-high" procedure. The choice between these methods depends on the peptide sequence, particularly the presence of sensitive amino acid residues that are susceptible to side reactions.
Key Considerations for TFMSA Cleavage
Scavengers: The highly reactive cationic species generated during the cleavage process can lead to undesirable modifications of sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species.[2] The selection of an appropriate scavenger or scavenger mixture is critical for minimizing side reactions.
Amino Acid Protecting Groups: The efficiency of TFMSA in removing certain side-chain protecting groups can vary. For instance, TFMSA does not efficiently remove Arg(Tos), Arg(NO2), Cys(MeBzl), or Asp(OcHx) groups.[1][3] It is essential to ensure that the protecting group strategy employed during peptide synthesis is compatible with the chosen TFMSA cleavage protocol.
Reaction Conditions: Temperature and time are critical parameters that influence both the cleavage efficiency and the extent of side reactions. Cleavage reactions involving sensitive residues like Asp and Glu should be performed at lower temperatures (0-5°C) to minimize side reactions such as aspartimide formation and anisylation.[1]
Quantitative Data Summary
The following tables summarize typical reagent concentrations and reaction conditions for standard and low-high TFMSA cleavage protocols.
Table 1: Standard TFMSA Cleavage Protocol Reagents
| Reagent | Quantity per 100 mg Peptide-Resin | Purpose |
| Thioanisole | 200 µL | Scavenger |
| Ethanedithiol (EDT) | 100 µL | Scavenger |
| Trifluoroacetic Acid (TFA) | 2 mL | Solvent |
| Trifluoromethanesulfonic Acid (TFMSA) | 200 µL | Cleavage Reagent |
Table 2: Low-High TFMSA Cleavage Protocol Reagents
| Step | Reagent | Quantity per 100 mg Peptide-Resin | Purpose |
| Low TFMSA | m-Cresol | 100 µL | Scavenger |
| Dimethylsulfide (DMS) | 300 µL | Scavenger/Solvent | |
| Trifluoroacetic Acid (TFA) | 0.5 mL | Solvent | |
| Trifluoromethanesulfonic Acid (TFMSA) | 100 µL | Deprotection | |
| High TFMSA | Thioanisole | 250 µL | Scavenger |
| Ethanedithiol (EDT) | 75 µL | Scavenger | |
| Trifluoroacetic Acid (TFA) | 2.5 mL | Solvent | |
| Trifluoromethanesulfonic Acid (TFMSA) | 250 µL | Cleavage Reagent |
Experimental Protocols
Protocol 1: Standard Trifluoromethanesulfonic Acid Cleavage
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.
Materials:
-
Dried peptide-resin
-
Thioanisole
-
Ethanedithiol (EDT)
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Cold methyl t-butyl ether or diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Fine sintered glass funnel
Procedure:
-
Place the thoroughly dried peptide-resin (100 mg) into a round bottom flask equipped with a magnetic stir bar.
-
Add thioanisole (200 µL) and ethanedithiol (100 µL) to the flask.
-
Cool the flask in an ice bath.
-
Add cold TFA (2 mL) and stir the mixture for 5 to 10 minutes.[1]
-
Slowly, add TFMSA (200 µL) dropwise to the stirring mixture. Vigorous stirring is essential to dissipate the heat generated during this exothermic addition.[1]
-
Allow the reaction to stir at room temperature for 90 to 120 minutes for complete cleavage from MBHA resin.
-
Filter the resin using a fine sintered glass funnel and wash it with a small volume of TFA.[1]
-
Combine the filtrates and add 8-10 times the volume of cold ether to precipitate the peptide.[1]
-
If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.
-
Collect the precipitated peptide by filtration through a fine sintered glass funnel.
-
Wash the crude peptide with cold ether to remove scavengers.
-
The peptide can be further purified by desalting on a Sephadex column or by ion exchange chromatography.[1]
Protocol 2: Low-High TFMSA Cleavage
This two-step procedure is designed to minimize side reactions for peptides containing sensitive residues like Met(O) or Trp(CHO). The initial "low" TFMSA step in a large volume of DMS changes the cleavage mechanism from SN1 to SN2, which can reduce the formation of reactive cations. The Met(O) is also reduced back to Met under these conditions.
Materials:
-
Dried peptide-resin
-
m-Cresol
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Ethanedithiol (EDT) (if Trp(CHO) is present)
-
Thioanisole
-
Cold methyl t-butyl ether or diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Medium and fine sintered glass funnels
Procedure:
Part A: Low TFMSA Step
-
Place the dried peptide-resin (100 mg) in a round bottom flask with a stir bar.
-
Add m-cresol (100 µL) and dimethylsulfide (300 µL).[1]
-
Cool the mixture to 0°C in an ice bath.
-
Add TFA (0.5 mL). If the peptide contains Trp(CHO), add EDT (20 µL).[1]
-
Slowly add TFMSA (100 µL) while stirring vigorously to dissipate heat.[1]
-
Stir the mixture for 3 hours, maintaining the temperature between 0°C and 5°C.[1]
-
Filter the resin using a medium sintered glass funnel and wash it with several volumes of ether. Suction dry the resin.[1]
Part B: High TFMSA Step
-
Transfer the dried resin from Part A to a clean round bottom flask with a stir bar.
-
Add thioanisole (250 µL) and EDT (75 µL) and stir for 5-10 minutes.
-
Cool the flask to 0-5°C in an ice bath and add TFA (2.5 mL).
-
Mix for 5-10 minutes, then slowly add TFMSA (250 µL) dropwise with vigorous stirring.
-
Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes.
-
Filter the resin through a fine sintered glass funnel and wash twice with TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold ether.
-
Isolate the peptide as described in the standard protocol (steps 9-12).
Safety Precautions
Trifluoromethanesulfonic acid is an extremely corrosive and strong acid. Always handle TFMSA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4][5] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] Spills should be absorbed with an inert material like vermiculite or sand and neutralized before disposal.[4][5] Store TFMSA in a cool, dry, and corrosion-resistant area, preferably under a nitrogen blanket.[4]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described TFMSA cleavage protocols.
Caption: Standard TFMSA Cleavage Workflow.
Caption: Low-High TFMSA Cleavage Workflow.
Caption: TFMSA Cleavage Logical Relationship.
References
High-Yield Synthesis of Peptide Libraries on MBHA Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of peptide libraries on 4-Methylbenzhydrylamine (MBHA) resin. The following sections offer a comprehensive guide to both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, including quantitative data summaries, detailed methodologies, and visual workflows to facilitate successful and efficient peptide library production.
Introduction to Peptide Synthesis on MBHA Resin
MBHA resin is a widely utilized solid support for the synthesis of C-terminal peptide amides, a common feature in many biologically active peptides.[1] Its benzhydrylamine linker is stable to the repetitive acid treatments used in Boc-chemistry for Nα-deprotection, yet allows for cleavage of the final peptide amide under strong acidic conditions.[2] For Fmoc-based strategies, a modified Rink Amide-MBHA resin is often employed, which incorporates a more acid-labile linker, allowing for cleavage with trifluoroacetic acid (TFA) based cocktails.[3]
The choice between Boc and Fmoc chemistry depends on the specific requirements of the peptide library, including the sequence, length, and desired purity. This guide will cover both methodologies to provide a comprehensive resource for researchers.
Quantitative Data Summary
Achieving high yields and purity in peptide library synthesis is dependent on several factors, including resin loading, coupling efficiency, and the cleavage/deprotection strategy. The following tables summarize key quantitative data to aid in the planning and optimization of your synthesis.
Table 1: Resin Loading and its Impact on Synthesis
| Parameter | Typical Range | Impact on Synthesis |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Higher loading can increase the amount of peptide per gram of resin but may lead to lower purity due to steric hindrance and interchain interactions.[4][5][6] |
| Working Substitution Level | 0.3 - 0.6 mmol/g | A lower substitution level is often preferred for longer or more complex peptides to improve solvation and reaction kinetics.[4] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Equivalents (Amino Acid:Reagent:Base) | Activation Time | Key Advantages & Considerations |
| HBTU/HOBt | 2-4 : 2-4 : 4-8 | 1-2 minutes | Widely used, efficient, and cost-effective. May cause guanidinylation of the N-terminal amine as a side reaction.[2] |
| HATU/HOAt | 2-4 : 2-4 : 4-8 | < 1 minute | More reactive than HBTU, particularly for sterically hindered amino acids. More expensive than HBTU.[2][7] |
| DIC/HOBt | 2-4 : 2-4 : N/A | 5-10 minutes | Cost-effective and generates a soluble urea byproduct. Slower activation compared to aminium-based reagents.[8] |
| COMU | 2-4 : 2-4 : 4-8 | < 1 minute | High coupling efficiency, reduced epimerization, and a better safety profile compared to HBTU/HATU.[7] |
Table 3: Cleavage Cocktails for MBHA and Rink Amide-MBHA Resins
| Resin Type | Cleavage Cocktail | Composition | Cleavage Time | Typical Crude Purity |
| MBHA (Boc-SPPS) | High HF | HF:anisole (9:1) | 1-2 hours at 0°C | Sequence dependent, generally >70% |
| MBHA (Boc-SPPS) | TFMSA | TFMSA:TFA:thioanisole | 1.5-2 hours at RT | Sequence dependent, generally >60% |
| Rink Amide-MBHA (Fmoc-SPPS) | Reagent K | TFA:phenol:water:thioanisole:EDT (82.5:5:5:5:2.5) | 2-4 hours at RT | >70-90% for standard peptides[9][10] |
| Rink Amide-MBHA (Fmoc-SPPS) | TFA/TIS/H₂O | TFA:triisopropylsilane:water (95:2.5:2.5) | 2-4 hours at RT | >70-90% for peptides without sensitive residues[10][11] |
Experimental Protocols
The following are detailed protocols for the manual synthesis of peptide libraries on MBHA resin using both Boc and Fmoc strategies. These protocols can be adapted for automated synthesizers.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) on MBHA Resin
This protocol is suitable for the synthesis of peptide amides using the Boc/Bzl protection strategy.
Protocol 3.1.1: Resin Preparation and Swelling
-
Place the desired amount of MBHA resin (typically 0.3-0.6 mmol/g substitution) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g resin).
-
Add 10% (v/v) diisopropylethylamine (DIEA) in DCM to neutralize the resin's HCl salt. Agitate for 10-15 minutes.[1]
-
Wash the resin with DCM (3 x 10 mL/g resin) and then with dimethylformamide (DMF) (3 x 10 mL/g resin).
-
Swell the resin in DMF (10 mL/g resin) for at least 1 hour with gentle agitation.
Protocol 3.1.2: Boc-SPPS Cycle
This cycle is repeated for each amino acid in the sequence.
-
Nα-Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% TFA in DCM (10 mL/g resin).[4]
-
Agitate for 5 minutes for a pre-wash, then drain.[4]
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.[4]
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL/g resin) and isopropanol (IPA) (2 x 10 mL/g resin) to remove residual TFA.[4]
-
Wash with DCM (3 x 10 mL/g resin).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL/g resin) and agitate for 1-2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.
-
Add 4-8 equivalents of DIEA to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), the coupling step can be repeated ("double coupling").[12]
-
Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Protocol 3.1.3: Cleavage and Deprotection (High HF)
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.
-
Transfer the dried peptide-resin to the HF reaction vessel.
-
Add a scavenger, such as anisole (typically 10% v/v).[8]
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[4]
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS) on Rink Amide-MBHA Resin
This protocol is suitable for the synthesis of peptide amides using the Fmoc/tBu protection strategy.
Protocol 3.2.1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide-MBHA resin in a reaction vessel.
-
Swell the resin in DMF (10 mL/g resin) for at least 1 hour with gentle agitation.
Protocol 3.2.2: Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the sequence.
-
Nα-Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (10 mL/g resin).
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Fmoc protected amino acid and a coupling agent (e.g., HATU) in DMF.
-
Add 4-8 equivalents of DIEA to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test. Double coupling is recommended for difficult couplings, such as those involving proline or multiple consecutive identical amino acids.[12]
-
Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Protocol 3.2.3: Cleavage and Deprotection (Reagent K)
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Prepare a fresh cleavage cocktail of Reagent K: TFA:phenol:water:thioanisole:EDT (82.5:5:5:5:2.5).[9]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide pellet.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
The following diagrams illustrate the key workflows and chemical processes involved in the high-yield synthesis of peptide libraries on MBHA resin.
Caption: Overall workflow for solid-phase peptide library synthesis.
References
- 1. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Bioconjugation Techniques Utilizing 4-Methylbenzhydrylamine (MBHA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for utilizing 4-methylbenzhydrylamine (MBHA) derivatives in bioconjugation. The primary application of these derivatives is in the form of a solid support resin for Solid-Phase Peptide Synthesis (SPPS) to generate peptides with a C-terminal amide. This is a critical technique in the development of peptide-based therapeutics and research tools.
Introduction to this compound (MBHA) in Bioconjugation
This compound (MBHA) serves as a foundational component of a widely used resin in Boc (tert-butyloxycarbonyl) chemistry-based Solid-Phase Peptide Synthesis (SPPS). The key feature of the MBHA linker is its acid lability, which allows for the cleavage of the synthesized peptide from the solid support under strong acidic conditions, directly yielding a peptide with a C-terminal amide. This is particularly valuable as many biologically active peptides possess a C-terminal amide, which can enhance their stability and biological activity.
The MBHA resin is more labile to acid cleavage than the original benzhydrylamine (BHA) resin, which is advantageous for the synthesis of peptides containing amino acids that are prone to difficult cleavage, such as C-terminal phenylalanine or leucine.[1]
Core Applications
-
Solid-Phase Peptide Synthesis (SPPS): The primary application of MBHA resin is as a solid support for the synthesis of peptide amides using Boc-protecting group chemistry.[1][2]
-
Therapeutic Peptide Development: Many peptide hormones and neuropeptides are C-terminally amidated. The use of MBHA resin is therefore central to the synthesis of these therapeutic candidates.
-
Custom Peptide Synthesis for Research: MBHA resin is a staple in research laboratories for the routine synthesis of custom peptide amides used in a wide array of biological studies.
Data Presentation: Comparison of Cleavage Cocktails for MBHA Resin
The successful cleavage of a peptide from MBHA resin while simultaneously removing side-chain protecting groups is critical. The choice of cleavage cocktail depends on the peptide sequence, particularly the presence of sensitive amino acids. Below is a summary of common cleavage methods and their key parameters.
| Cleavage Method | Reagents | Conditions | Target Amino Acid Considerations | Reference |
| Standard High HF Cleavage | Anhydrous Hydrogen Fluoride (HF), Scavengers (e.g., anisole, p-cresol) | 0°C, 30-60 minutes | Effective for most peptides. Requires specialized, HF-resistant equipment due to the highly corrosive and toxic nature of HF. | [1][3] |
| Low-High HF Cleavage | 1. Low HF in Dimethyl Sulfide (DMS) 2. High HF | 1. 1-2 hours (deprotection) 2. 30-60 minutes at 0°C (cleavage) | A two-step method that first removes most side-chain protecting groups under milder conditions before the final cleavage. This can reduce side reactions. Met(O) can be reduced to Met. | [1][3] |
| Standard TFMSA Cleavage | Trifluoromethanesulfonic Acid (TFMSA), Trifluoroacetic Acid (TFA), Scavengers | Room temperature, 90-120 minutes | An alternative to HF, though still highly corrosive. Not efficient for removing Cys(MeBzl) or Asp(OcHx) protecting groups. | [1][3] |
| HBr/TFA Cleavage | Hydrogen Bromide (HBr) in Acetic Acid, TFA, Scavengers (e.g., pentamethylbenzene, thioanisole) | Room temperature, 60-90 minutes | A method that avoids the use of HF. The protocol has been optimized for large-scale synthesis. | [3][4] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow using MBHA Resin (Boc Chemistry)
This protocol outlines the fundamental steps for synthesizing a peptide amide on MBHA resin.
Materials:
-
MBHA resin (HCl salt form)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic Acid (TFA)
-
Coupling reagents (e.g., DIC/HOBt, HBTU/HATU)
-
Cleavage cocktail (see table above)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the MBHA resin in DCM for at least 1 hour.
-
Neutralize the resin by washing with a solution of 10% DIPEA in DCM to remove the HCl salt and expose the free amine.[1]
-
Wash the resin thoroughly with DCM and then DMF to prepare for coupling.
-
-
First Amino Acid Coupling:
-
Activate the C-terminal Boc-protected amino acid using a suitable coupling agent (e.g., DIC/HOBt).
-
Add the activated amino acid solution to the swollen, neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test like the Kaiser test.
-
-
Peptide Chain Elongation (Repeating Cycle):
-
Deprotection: Remove the N-terminal Boc group by treating the resin with 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM and DMF to remove residual TFA and prepare for the next coupling.
-
Neutralization: Neutralize the newly formed N-terminal amine with a base like 10% DIPEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid as described in step 2.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.
-
Select an appropriate cleavage cocktail from the table above based on the peptide's composition.
-
Perform the cleavage reaction under the specified conditions. For example, for Standard TFMSA cleavage, treat the resin with a mixture of TFMSA, TFA, and scavengers for 90-120 minutes at room temperature.[3]
-
Filter the resin to separate it from the cleavage mixture containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold ether to remove scavengers and other small molecules.
-
Lyophilize the crude peptide.
-
Purify the peptide using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 2: Cleavage of Peptide from MBHA Resin using HBr/TFA
This protocol provides a specific example of a non-HF cleavage method.[3][4]
Materials:
-
Dried peptide-resin (e.g., 250 mg)
-
Pentamethylbenzene (500 mg)
-
Thioanisole (600 µL)
-
Trifluoroacetic Acid (TFA) (10 mL)
-
30% Hydrogen Bromide (HBr) in acetic acid (400 µL)
-
Round-bottom flask with a magnetic stirring bar
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add pentamethylbenzene, thioanisole, and TFA to the flask.
-
Stir the suspension to ensure thorough mixing.
-
Add the 30% HBr in acetic acid solution to the suspension.
-
Stir the reaction mixture for 60-90 minutes at room temperature.
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation and decantation.
-
Wash the peptide with cold ether and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using MBHA Resin.
Caption: Decision logic for selecting a cleavage strategy.
References
Manual vs. Automated Solid-Phase Peptide Synthesis with MBHA Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides, crucial for a wide range of applications from basic research to drug discovery and development. The choice of methodology, either manual or automated, significantly impacts throughput, cost, purity, and the complexity of the peptides that can be synthesized.[1] This document provides a detailed comparison of manual and automated solid-phase synthesis of peptide amides using 4-Methylbenzhydrylamine (MBHA) resin. MBHA resin is a classical solid support for Boc-based SPPS and is also utilized in Fmoc-based strategies with appropriate linkers (like Rink Amide) to yield C-terminal peptide amides, which are prevalent in many biologically active peptides.[2][3][4]
This guide offers detailed experimental protocols, a quantitative comparison of the two methods, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: Quantitative Comparison
The decision to employ manual or automated SPPS often depends on key quantitative metrics such as synthesis time, cost, and the quality of the final product. The following table summarizes typical performance parameters for a single coupling cycle in both manual and automated setups. It is important to note that these values are representative and can vary significantly depending on the peptide sequence, length, scale, and specific instrumentation used.[1][5]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Notes |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Manual synthesis can be more easily scaled up without significant capital investment.[6] |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) | Automation provides "walk-away" operation, freeing up significant researcher time.[1][6] |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes | Automated systems, especially those with microwave heating, can drastically reduce cycle times.[7][8] |
| Typical Yield per Coupling Step | 95 - 99% | > 99% | Automated, optimized protocols generally lead to higher and more consistent coupling efficiencies.[1][5] |
| Final Crude Purity | 70 - 90% | 85 - 98% | Automated systems offer precise reagent delivery and controlled conditions, minimizing side reactions.[1][5] One study reported 70% average crude purity for a rapid manual method versus 50% for microwave-assisted automated synthesis, highlighting sequence-dependent variability.[7][8] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower | Automated synthesizers are programmed for precise reagent delivery, reducing waste.[1] |
| Reproducibility | Operator-dependent | High | Automation eliminates human error, leading to highly consistent results between runs.[7] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) | This is a key advantage of automated systems for screening libraries or producing multiple peptides.[5] |
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical peptide amide on MBHA resin using the Fmoc/tBu strategy. These protocols outline the key steps and can be adapted for specific peptide sequences.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu)
This protocol describes the manual synthesis in a fritted glass reaction vessel.
1. Resin Swelling:
- Weigh the desired amount of Rink Amide-MBHA resin (e.g., 200 mg, ~0.5 mmol/g substitution) into the reaction vessel.
- Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate (e.g., using a shaker or manual swirling) for 30-60 minutes to swell the resin.
- Drain the DMF through the frit.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF (~5 mL) to the swollen resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Optional: Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test to check for free primary amines. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
- Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
- Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For simpler peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.
- Add the cleavage cocktail to the dried resin (~10 mL per gram of resin).
- Stir the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge or filter to collect the precipitated peptide, wash with cold ether, and dry under vacuum.
Protocol 2: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu)
This protocol outlines the general procedure using an automated peptide synthesizer.
1. System Setup:
- Load the appropriate Rink Amide-MBHA resin into the designated reaction vessel(s) of the synthesizer.
- Fill the reagent bottles with Fmoc-protected amino acids, activator (e.g., HBTU), base (e.g., DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).
- Program the desired peptide sequence, synthesis scale, and the specific protocol (defining reaction times, washing steps, etc.) into the synthesizer's software.
2. Automated Synthesis Cycles:
- Start the synthesis program. The instrument will automatically perform the following cyclical steps for each amino acid:
- Resin Swelling: The resin is initially washed with DMF.
- Fmoc Deprotection: The piperidine solution is delivered to the reaction vessel, incubated for the programmed time, and then drained. This step is often repeated.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
- Coupling: The synthesizer delivers the pre-activated amino acid solution (prepared by mixing the amino acid, activator, and base) to the reaction vessel and allows the reaction to proceed for the programmed duration. Some synthesizers incorporate heating to accelerate this step.
- Washing: The resin is washed with DMF and/or DCM to remove excess reagents and byproducts.
3. Final Cleavage:
- Upon completion of the sequence, the synthesizer will perform a final deprotection and a series of final washes.
- The peptide-resin is then typically removed from the synthesizer for manual cleavage as described in Protocol 1, Step 6. Some advanced systems may include modules for automated cleavage, but it is often performed as a separate offline step.
Mandatory Visualizations
The following diagrams illustrate the workflows for manual and automated SPPS and the chemical synthesis pathway on the resin.
Caption: Workflow for Manual Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Automated Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical pathway of Fmoc-SPPS on Rink Amide-MBHA resin.
Conclusion
The choice between manual and automated solid-phase peptide synthesis on MBHA resin is dictated by the specific needs of the research project. Manual SPPS offers a low-cost, highly flexible approach suitable for methods development, small-scale synthesis, and the incorporation of non-standard building blocks.[1] However, it is labor-intensive and susceptible to human error, which can impact reproducibility and final purity.
Automated SPPS provides a high-throughput, highly reproducible, and efficient method for routine peptide production.[7] It significantly reduces hands-on time and often results in higher purity and yield due to precise, optimized protocols.[1][5] While the initial capital investment is higher, automated systems are more cost-effective for producing large numbers of peptides or for laboratories with consistent synthesis needs. For drug development and cGMP manufacturing, the consistency and reliability of automated synthesis are indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. csbio.com [csbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for Characterizing MBHA Resin Loading
Introduction
4-Methylbenzhydrylamine (MBHA) resin is a widely utilized solid support for the synthesis of peptide amides using Fmoc or Boc chemistry. The loading of the first amino acid onto the resin is a critical parameter that dictates the overall yield and purity of the final peptide. Accurate determination of the resin loading, defined as the amount of reactive sites per gram of resin (mmol/g), is essential for stoichiometric calculations in subsequent coupling steps. This document provides detailed protocols for three common spectrophotometric methods used to quantify the loading of MBHA resin: the Quantitative Ninhydrin (Kaiser) Test, the Picric Acid Assay, and the Fmoc Cleavage Assay.
1. Quantitative Ninhydrin (Kaiser) Test
The ninhydrin test is a highly sensitive colorimetric method for the detection of primary amines.[1] It is based on the reaction of ninhydrin with the free amine groups on the resin to produce a deep blue-purple colored product known as Ruhemann's purple, which can be quantified spectrophotometrically.[2][3] This test is particularly useful for determining the loading of the first amino acid after its attachment to the MBHA resin and for monitoring the completion of coupling and deprotection steps during solid-phase peptide synthesis (SPPS).[1]
Experimental Protocol: Quantitative Ninhydrin Test
Reagents:
-
Ninhydrin Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Ninhydrin Reagent B: 80 g phenol in 20 mL ethanol.
-
Ninhydrin Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
Washing Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol.
-
Destaining Solvent: 60% ethanol in DCM.
Procedure:
-
Accurately weigh 5-10 mg of dry peptide-resin into a clean glass test tube.
-
Wash the resin with DCM (3 x 1 mL) and then DMF (3 x 1 mL) to remove any impurities.
-
Add 2-3 drops of each Ninhydrin Reagent (A, B, and C) to the resin.
-
Heat the tube in a heating block or boiling water bath at 100°C for 5-10 minutes. A deep blue color will develop on the beads and in the solution if primary amines are present.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of the destaining solvent and vortex thoroughly to elute the blue chromophore from the resin.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer. Use the destaining solvent as a blank.
-
To calculate the loading, a calibration curve should be prepared using known concentrations of a standard amino acid (e.g., glycine) under the same conditions.
Calculation of Resin Loading:
Loading (mmol/g) = (Absorbance x Volume of destaining solvent in L) / (ε x mass of resin in g)
Where ε is the molar extinction coefficient of Ruhemann's purple, which is approximately 15,000 L mol⁻¹ cm⁻¹. For more accurate results, determine ε from a calibration curve.
2. Picric Acid Assay
The picric acid assay provides a simple and non-destructive method for quantifying the free amine groups on the resin.[4] The method is based on the formation of a 1:1 salt between the protonated amine on the resin and the picrate anion.[4] After washing away the excess picric acid, the bound picrate is eluted with a basic solution and quantified by spectrophotometry.[4]
Experimental Protocol: Picric Acid Assay
Reagents:
-
Picric Acid Solution: 0.1 M picric acid in DCM.
-
Washing Solvent: Dichloromethane (DCM).
-
Elution Solvent: 10% Diisopropylethylamine (DIPEA) in DCM.
Procedure:
-
Accurately weigh 10-20 mg of the dry amine-resin into a small reaction vessel.
-
Wash the resin with DCM (3 x 1 mL).
-
Add 1 mL of the 0.1 M picric acid solution to the resin and agitate for 15 minutes.
-
Wash the resin thoroughly with DCM (5-7 x 1 mL) to remove all excess picric acid. The resin should be a pale yellow color.
-
Elute the bound picrate by adding 1 mL of the 10% DIPEA in DCM solution and agitating for 10 minutes.
-
Carefully collect the eluent. Repeat the elution step twice more, combining all the eluents.
-
Adjust the final volume of the combined eluent to 10 mL with DCM in a volumetric flask.
-
Measure the absorbance of the solution at 358 nm. Use 10% DIPEA in DCM as a blank.
Calculation of Resin Loading:
Loading (mmol/g) = (Absorbance x Volume of eluent in L) / (ε x mass of resin in g)
Where ε is the molar extinction coefficient of the picrate anion, which is approximately 14,500 L mol⁻¹ cm⁻¹.[4]
3. Fmoc Cleavage Assay
For resins where the first amino acid is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, the loading can be determined by cleaving this group with a base and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[5] This is a very common and reliable method for resins used in Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Fmoc Cleavage Assay
Reagents:
-
Deprotection Solution: 20% piperidine in DMF.
-
Washing Solvent: Dimethylformamide (DMF).
-
Dilution Solvent: Dimethylformamide (DMF).
Procedure:
-
Accurately weigh approximately 5 mg of the dry Fmoc-amino acid-resin into a test tube.
-
Add 1 mL of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Filter the solution to separate the resin.
-
Quantitatively transfer the filtrate to a 10 mL volumetric flask and dilute to the mark with DMF.
-
Measure the absorbance of the solution at 301 nm. Use a solution of 20% piperidine in DMF, diluted in the same manner, as a blank.
Calculation of Resin Loading:
Loading (mmol/g) = (Absorbance x Volume of dilution in L) / (ε x mass of resin in g)
Where ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm, which is 7,800 L mol⁻¹ cm⁻¹.
Data Presentation
| Analytical Technique | Principle | Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Typical Resin Amount (mg) |
| Quantitative Ninhydrin Test | Colorimetric reaction with primary amines | 570 | ~15,000 | 5-10 |
| Picric Acid Assay | Salt formation with primary amines | 358 | ~14,500 | 10-20 |
| Fmoc Cleavage Assay | UV absorbance of cleaved Fmoc-adduct | 301 | 7,800 | ~5 |
Experimental Workflow Visualization
Caption: General workflow for determining MBHA resin loading.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for High-Throughput Screening Using MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methylbenzhydrylamine (MBHA) resin in high-throughput screening (HTS) applications. MBHA resin is a versatile solid support for the synthesis of C-terminal peptide amides, which are of significant interest in drug discovery due to their prevalence in biologically active molecules. The "one-bead-one-compound" (OBOC) combinatorial library method, facilitated by MBHA resin, allows for the rapid synthesis and screening of vast numbers of peptides to identify novel ligands and potential therapeutic leads.
Introduction to MBHA Resin in High-Throughput Screening
MBHA resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for generating peptide libraries with C-terminal amides using Boc chemistry.[1] For Fmoc chemistry, the analogous Rink Amide MBHA resin is employed.[2][3] The stability of the linker to the acidic conditions used for deprotection of side chains, followed by cleavage under stronger acidic conditions, makes it a robust choice for library synthesis.[1]
The primary application of MBHA resin in HTS is the creation of OBOC libraries. In this method, a large number of resin beads are subjected to a "split-and-pool" synthesis strategy, resulting in each bead carrying a unique peptide sequence.[4][5] This library of peptide-displaying beads can then be screened en masse against a biological target of interest. Beads that exhibit a positive interaction (a "hit") are isolated, and the unique peptide sequence on that bead is identified, typically through sequencing techniques like Edman degradation or mass spectrometry.[3][6][7]
This high-throughput approach significantly accelerates the initial stages of drug discovery by allowing for the simultaneous screening of millions of potential ligands.[4][8]
Key Applications
-
Drug Discovery: Identification of novel peptide-based drug candidates.[2]
-
Epitope Mapping: Defining the binding sites of antibodies.
-
Enzyme Substrate and Inhibitor Discovery: Identifying peptides that are substrates or inhibitors of enzymes.[7]
-
Receptor Ligand Identification: Discovering peptides that bind to cell surface or intracellular receptors.
Experimental Protocols
Protocol 1: Synthesis of an OBOC Peptide Library on MBHA Resin (Boc Chemistry)
This protocol outlines the manual synthesis of a representative OBOC peptide library using the split-and-pool method.
Materials:
-
MBHA resin (HCl salt form)
-
Boc-protected amino acids
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
TFA (Trifluoroacetic acid)
-
Piperidine (for Fmoc chemistry on Rink Amide MBHA resin)
-
Scavengers (e.g., anisole, dimethylsulfide, p-cresol)[1]
-
Reaction vessels
-
Mechanical shaker
Procedure:
-
Resin Preparation:
-
Suspend MBHA resin in 10% (v/v) DIPEA in DCM (10 mL per gram of resin).
-
Shake for 15 minutes to neutralize the HCl salt.
-
Filter the resin and wash thoroughly with DCM.[1]
-
-
First Amino Acid Coupling:
-
Swell the neutralized resin in DMF.
-
In a separate flask, dissolve 2 equivalents of the first Boc-amino acid and HOBt in a minimal amount of DMF.
-
Add this solution to the resin.
-
Cool the mixture in an ice bath and add 2 equivalents of DIC.
-
Shake the reaction at room temperature for 4 hours.
-
Perform a Kaiser test to check for complete coupling (absence of free amines). If positive, continue shaking for another hour.[1]
-
-
Split-and-Pool Synthesis (for subsequent amino acids):
-
Split: Divide the resin equally into the number of reaction vessels corresponding to the number of different amino acids to be added at this position.
-
Couple: In each vessel, couple a different Boc-amino acid using the procedure described in step 2.
-
Pool: After complete coupling and thorough washing to remove excess reagents, combine all resin portions into a single vessel.
-
Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Repeat the split-couple-pool-deprotect-neutralize cycle for each subsequent position in the peptide sequence.
-
Protocol 2: On-Bead Screening of the OBOC Library
This protocol describes a typical on-bead screening assay using an enzyme-linked colorimetric method.
Materials:
-
OBOC peptide library on MBHA resin
-
Target protein (e.g., biotinylated)
-
Blocking buffer (e.g., 1% BSA in TBST)
-
Streptavidin-alkaline phosphatase (SA-AP) conjugate
-
BCIP (5-bromo-4-chloro-3-indolyl phosphate) substrate solution
-
Wash buffer (e.g., TBST)
-
Petri dish
-
Micropipette
Procedure:
-
Resin Washing and Blocking:
-
Wash the library beads extensively with wash buffer.
-
Incubate the beads in blocking buffer for 1 hour at 4°C with gentle agitation to prevent non-specific binding.
-
-
Incubation with Target Protein:
-
Incubate the blocked beads with a solution of the biotinylated target protein at a predetermined concentration for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads thoroughly with wash buffer to remove unbound target protein.
-
-
Incubation with SA-AP:
-
Incubate the beads with a solution of SA-AP conjugate for 1 hour at 4°C.
-
-
Washing:
-
Wash the beads thoroughly with wash buffer.
-
-
Color Development:
-
Add the BCIP substrate solution to the beads.
-
Positive beads, where the target protein has bound, will develop a distinct color (e.g., blue/purple).
-
-
Hit Isolation:
-
Under a microscope, manually pick the colored "hit" beads using a micropipette and transfer them to individual microcentrifuge tubes for analysis.[9]
-
Protocol 3: Hit Identification by MALDI-TOF/TOF Mass Spectrometry
This protocol outlines the sequencing of the peptide from a single "hit" bead.
Materials:
-
Isolated "hit" bead
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for Rink Amide MBHA)[3]
-
For MBHA resin, HF or TFMSA cleavage is required.[1]
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
MALDI target plate
-
MALDI-TOF/TOF mass spectrometer
Procedure:
-
Peptide Cleavage from a Single Bead:
-
Place the single hit bead in a microcentrifuge tube.
-
Add the appropriate cleavage cocktail to the tube.
-
Incubate for 2-3 hours at room temperature to cleave the peptide from the resin.
-
Precipitate the cleaved peptide with cold diethyl ether.[3]
-
-
Sample Preparation for MALDI-TOF/TOF:
-
Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).
-
Spot the peptide solution onto the MALDI target plate and mix with the CHCA matrix solution.
-
Allow the spot to air dry.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the peptide in MS mode to determine its molecular weight.
-
Select the parent ion for fragmentation and acquire the MS/MS spectrum.
-
The fragmentation pattern in the MS/MS spectrum is used to determine the amino acid sequence of the peptide.[7]
-
Data Presentation
Table 1: Representative Quantitative Data from HTS Campaigns
| Parameter | Library 1 (vs. Target A) | Library 2 (vs. Target B) | Reference |
| Library Size | ~1 x 10^6 compounds | ~1.77 x 10^6 compounds | [9][10] |
| Screening Concentration | 100 nM | 10 µM | [2][9] |
| Initial Hit Rate | ~0.1% | 0.02% | [9][10] |
| Confirmed Hits | ~300 | 381 | [9][10] |
| KD of Best Hit | ~1 µM | Low nanomolar | [5][10] |
Case Study: Targeting the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in various cancers.[11][12] A key protein-protein interaction in this pathway is between the transcriptional co-activator YAP and the TEA domain (TEAD) transcription factors.[2][13] Disrupting the YAP-TEAD interaction is a promising therapeutic strategy.[2][14] Peptide libraries synthesized on MBHA resin can be screened to identify inhibitors of this interaction.
HTS Workflow for Identifying YAP-TEAD Interaction Inhibitors
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Application of OB2C Combinatorial Peptide and Peptidomimetic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. unionbio.com [unionbio.com]
- 7. Accurate MALDI-TOF/TOF Sequencing of One-Bead-One-Compound Peptide Libraries with Application to the Identification of Multi-ligand Protein Affinity Agents Using In Situ Click Chemistry Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Hippo Signaling Pathway for Tissue Regeneration and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface | Semantic Scholar [semanticscholar.org]
- 14. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
Application Notes & Protocols: Synthesis of C-Terminal Amide Peptides with MBHA Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. For the production of peptides with a C-terminal amide, a feature crucial for the biological activity and stability of many natural hormones and neuropeptides, specialized resins are required. The 4-Methylbenzhydrylamine (MBHA) resin is a widely utilized solid support for this purpose, particularly within the Boc/Bzl protection strategy.[1][2]
The key characteristic of MBHA resin is the benzhydrylamine linker attached to the polystyrene core. Upon cleavage with strong acid, this linker yields the desired C-terminal amide. While robust, the peptide-resin linkage on MBHA requires harsh acidic conditions for cleavage, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] This makes it highly suitable for Boc-based SPPS, where the Boc Nα-protecting group is repeatedly removed with the milder acid Trifluoroacetic Acid (TFA), ensuring the linker remains stable throughout the synthesis.[4] Conversely, these harsh final cleavage conditions make MBHA resin less compatible with the standard Fmoc/tBu strategy, as many common side-chain protecting groups would be prematurely removed.[3]
This document provides detailed protocols and data for the synthesis of C-terminal amide peptides using MBHA resin, focusing on the Boc protection strategy.
Data Presentation
The following tables summarize key quantitative parameters for peptide synthesis using MBHA resin.
Table 1: MBHA Resin Characteristics & Loading
| Parameter | Typical Value/Range | Notes |
| Resin Type | This compound (MBHA) on Polystyrene | Primarily for Boc-SPPS.[5] |
| Functional Group | Amine (typically as HCl salt) | Requires neutralization before first amino acid coupling.[1] |
| Typical Loading Capacity | 0.5 - 1.0 mmol/g | Lower substitution can be beneficial for synthesizing long or difficult sequences.[4] |
| Bead Size | 100-200 mesh or 200-400 mesh | Affects swelling properties and reaction kinetics. |
Table 2: Reagent Equivalents for Boc-SPPS on MBHA Resin
| Step | Reagent | Equivalents (relative to resin loading) | Purpose |
| Neutralization | Diisopropylethylamine (DIPEA) | ~10% (v/v) solution | Neutralizes the HCl salt of the amine group.[1] |
| First AA Coupling | Boc-Amino Acid | 1.5 - 2.5 | First building block.[1] |
| HOBt (1-Hydroxybenzotriazole) | 1.5 - 2.5 | Reduces racemization and improves coupling efficiency.[1][6] | |
| DIC (N,N'-Diisopropylcarbodiimide) | 1.5 - 2.5 | Carbodiimide coupling agent.[1][6] | |
| Capping (Optional) | Acetic Anhydride & Pyridine | 2.0 | Blocks unreacted amine groups to prevent failure sequences.[1] |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | 50% (v/v) in DCM | Removes the Nα-Boc protecting group.[1][4] |
| Coupling Cycle | Boc-Amino Acid | 2.0 - 4.0 | Subsequent building blocks. |
| Coupling Reagent (e.g., HBTU, DIC/HOBt) | 2.0 - 4.0 | Facilitates peptide bond formation.[4] |
Table 3: Cleavage Cocktails for MBHA Resin
| Method | Reagent Composition | Reaction Time | Notes |
| TFMSA Cleavage | TFMSA / TFA / Thioanisole | 90 - 120 min @ RT | A common and effective HF-free method. Extremely corrosive.[1] |
| TMSOTf Cleavage | TMSOTf / TFA / m-cresol | ~120 min @ 0°C | Strong acid alternative to HF. Extremely corrosive. |
| HF Cleavage | HF / p-cresol (9:1, v/v) | 30 - 60 min @ 0°C | Highly effective but toxic; requires specialized apparatus. |
| HBr/TFA Cleavage | HBr / TFA / Pentamethylbenzene / Thioanisole | 60 - 90 min @ RT | An alternative strong acid cleavage method.[7] |
Note: The choice and amount of scavengers (e.g., thioanisole, m-cresol, ethanedithiol) are critical and depend on the peptide sequence, especially the presence of sensitive residues like Trp, Met, or Cys.[4]
Experimental Protocols
The following sections provide detailed step-by-step methodologies for the manual synthesis of C-terminal amide peptides on MBHA resin using Boc chemistry.
This protocol describes the initial steps of swelling the resin, neutralizing the amine salt, and coupling the first Boc-protected amino acid.
-
Resin Swelling:
-
Place the desired amount of MBHA resin in a reaction vessel.
-
Add Dichloromethane (DCM) (approx. 10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[8]
-
Filter to remove the DCM.
-
-
Neutralization:
-
First Amino Acid Coupling:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the first Boc-amino acid and an equal molar amount of HOBt in a minimum amount of N,N-Dimethylformamide (DMF).[1]
-
Add this solution to the neutralized resin.
-
Cool the reaction vessel in an ice bath.
-
Add an amount of DIC equal in molarity to the Boc-amino acid.[1]
-
Agitate the mixture in the ice bath for 5-10 minutes, then remove the bath and allow the reaction to proceed at room temperature for 4-6 hours with continuous agitation.[1]
-
-
Monitoring and Capping:
-
Remove a small sample of resin, wash it with DCM, and perform a Kaiser test to check for the presence of free primary amines.[1]
-
If the test is positive (blue color), indicating incomplete coupling, continue the reaction for another 1-2 hours and re-test.
-
If coupling remains incomplete, cap any unreacted amine groups by adding 2 equivalents of acetic anhydride and pyridine to the reaction vessel and agitating for 30 minutes.[1]
-
Filter and wash the resin thoroughly with DMF, followed by DCM, to prepare for the first deprotection cycle.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% (v/v) DIPEA in DCM for 2-5 minutes (2 times).[4]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIPEA.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the washed, neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using the Kaiser test.
-
Once the test is negative, filter and wash the resin with DMF, followed by DCM, to prepare for the next cycle.
-
This protocol uses the TFMSA method to cleave the completed peptide from the MBHA resin while simultaneously removing acid-labile side-chain protecting groups.
WARNING: TFMSA is extremely corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Preparation:
-
Cleavage:
-
Place the dry peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add the appropriate scavengers (e.g., 0.5 mL thioanisole) and cool the flask in an ice bath.[1]
-
Add pre-chilled TFA (e.g., 1 mL) and stir for 5-10 minutes.
-
Slowly add TFMSA (e.g., 100-200 µL) dropwise while stirring vigorously to dissipate the heat generated.[1]
-
Remove the ice bath and allow the mixture to stir at room temperature for 90-120 minutes.
-
-
Peptide Precipitation and Washing:
-
Filter the resin using a fine sintered glass funnel, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
In a separate centrifuge tube, add 8-10 times the volume of cold diethyl ether.
-
Add the combined filtrate dropwise to the cold ether with gentle vortexing to precipitate the crude peptide.
-
If precipitation is slow, store the mixture at 4°C overnight.[1]
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove scavengers and organic by-products.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by RP-HPLC).
-
While MBHA is used for Boc-SPPS, related amide-forming resins (like Rink Amide) are Fmoc-protected. This protocol is standard for determining the loading of any Fmoc-functionalized resin and is provided for general utility.[10]
-
Accurately weigh approximately 10 mg of dry Fmoc-resin into a microcentrifuge tube.[10]
-
Add 800 µL of DMF and allow the resin to swell for 15 minutes.[10]
-
Add 200 µL of piperidine to make a final volume of 1 mL with 20% piperidine in DMF.[10]
-
Agitate the tube for 15-30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute 100 µL of the supernatant with 900 µL of fresh DMF in a 1 cm path-length quartz cuvette (dilution factor = 10).[10]
-
Measure the absorbance (A) of the dibenzofulvene-piperidine adduct at 301 nm against a DMF blank.
-
Calculate the resin loading (L) in mmol/g using the following formula:[10]
L (mmol/g) = (10 × A₃₀₁) / (7800 × M)
Where:
-
A₃₀₁ is the absorbance at 301 nm.
-
M is the initial mass of the resin in grams.
-
7800 is the molar extinction coefficient (ε) of the adduct in L·mol⁻¹·cm⁻¹.[10]
-
10 is the dilution factor.
-
Visualizations
Caption: Workflow for C-terminal amide peptide synthesis using MBHA resin.
Caption: Simplified reaction scheme for the acidic cleavage of a peptide from MBHA resin.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
suppressing side reactions during TFA cleavage of MBHA-linked peptides
Welcome to the technical support center for troubleshooting trifluoroacetic acid (TFA)-mediated cleavage of peptides synthesized on 4-Methylbenzhydrylamine (MBHA) resin. This resource provides guidance for researchers, scientists, and drug development professionals to identify and suppress common side reactions, ensuring high peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the TFA cleavage of peptides from MBHA resin?
A1: During the final cleavage step, the strong acidic environment required to cleave the peptide from the MBHA resin and remove side-chain protecting groups can lead to several unwanted modifications. The most prevalent side reactions include:
-
Modification of sensitive amino acid residues: Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) are particularly susceptible to alkylation by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[1][2]
-
Aspartimide formation: Peptides containing aspartic acid (Asp), especially followed by a small residue like Glycine (Gly), are prone to forming a cyclic aspartimide intermediate.[3][4] This can lead to a mixture of α- and β-aspartyl peptides and racemization.[3][4]
-
Oxidation: Methionine's thioether side chain can be oxidized to methionine sulfoxide (+16 Da).[2][5]
-
Incomplete deprotection: Certain protecting groups, such as the Pmc or Pbf groups on Arginine (Arg), can be difficult to remove completely, especially in sterically hindered sequences or when multiple Arg residues are present.[2][6]
-
Sulfonation of Tryptophan: When Arg is protected with sulfonyl-based groups (e.g., Pmc, Mtr), the cleaved protecting group can modify the indole ring of Trp.[7][8]
Q2: What is the role of scavengers in a TFA cleavage cocktail?
A2: Scavengers are crucial components of the cleavage cocktail that "trap" reactive electrophilic species, primarily carbocations, generated during the removal of protecting groups and cleavage from the resin.[1][2] Without effective scavengers, these reactive molecules can attack nucleophilic side chains of sensitive amino acids, leading to byproducts that are often difficult to separate from the desired peptide.[2]
Q3: How do I choose the appropriate scavenger cocktail for my peptide?
A3: The optimal scavenger cocktail depends on the amino acid composition of your peptide. A general-purpose cocktail is often sufficient for peptides lacking sensitive residues. However, for sequences containing Cys, Met, Trp, Tyr, or Arg, a more specialized cocktail is required to minimize side reactions. The selection of scavengers should be tailored to counteract the specific side reactions associated with the amino acids present in your peptide.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the TFA cleavage of MBHA-linked peptides.
Problem 1: Mass spectrometry analysis shows a +56 Da adduct on my peptide, especially if it contains Cysteine.
-
Likely Cause: S-tert-butylation of the Cysteine thiol group by tert-butyl cations.[2][9] This is common when tBu-based protecting groups are used for other residues in the sequence.[9]
-
Solution:
-
Enhance Scavenging: The standard TFA/Water/Triisopropylsilane (TIS) cocktail may be insufficient. Add a thiol scavenger like 1,2-ethanedithiol (EDT) to your cleavage cocktail.[1][9]
-
Two-Step Cleavage: A highly effective method is to perform a two-step cleavage. First, treat the resin with a lower concentration of TFA (e.g., 70%) with scavengers for a short period (e.g., 30 minutes) to allow for the slow release and scavenging of tBu cations. Then, increase the TFA concentration to complete the cleavage.[9]
-
Problem 2: My peptide contains Tryptophan and the crude product shows significant impurities.
-
Likely Cause: Alkylation or oxidation of the Trp indole ring. If the peptide also contains Arg(Pmc/Pbf), sulfonation of Trp is a strong possibility.[8]
-
Solution:
-
Protect the Indole Nitrogen: During synthesis, use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen significantly reduces side reactions during cleavage.[2][8]
-
Use an Effective Scavenger Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT) is often recommended for Trp-containing peptides.[2][10] Triisopropylsilane (TIS) is also an effective scavenger for Trt cations.[11]
-
Problem 3: My Methionine-containing peptide is showing a +16 Da modification.
-
Likely Cause: Oxidation of the methionine thioether to methionine sulfoxide.[2][5]
-
Solution:
-
Use a Reducing Environment: Include scavengers with reducing properties in your cleavage cocktail. Thioanisole is commonly used.[12]
-
Specialized Cleavage Cocktail: For peptides highly prone to methionine oxidation, consider using "Reagent H" which contains TFA, phenol, thioanisole, EDT, water, dimethylsulfide (DMS), and ammonium iodide.[12][13] Recent studies also show that including trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) can eliminate oxidation.[14]
-
Reversal of Oxidation: If oxidation has already occurred, it can sometimes be reversed by treating the peptide with a reducing agent like dithiothreitol (DTT).[5]
-
Problem 4: I'm observing incomplete deprotection of Arginine(Pmc/Pbf).
-
Likely Cause: Pmc and Pbf groups can be difficult to cleave, especially with multiple Arg residues in the sequence, leading to incomplete deprotection.[2][6]
-
Solution:
-
Extend Cleavage Time: For peptides with multiple Arg residues, the cleavage time may need to be extended. A general guideline is to add an extra 30-60 minutes of cleavage time for each Arg residue.[15]
-
Monitor Deprotection: If possible, perform a small-scale trial cleavage and monitor the removal of the protecting group by HPLC to optimize the cleavage time.[6]
-
Problem 5: My peptide contains an Asp-Gly sequence and shows multiple peaks upon analysis.
-
Likely Cause: Aspartimide formation, leading to the creation of α- and β-aspartyl peptides.[3][4]
-
Solution:
-
Backbone Protection: During synthesis, using a backbone-protecting group on the nitrogen of the amino acid following Asp, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb), can prevent aspartimide formation.[16]
-
Modified Cleavage Conditions: While primarily a synthesis-related issue, ensuring a clean and efficient cleavage can prevent further complications. Cleavage at a lower temperature (e.g., 5°C) can sometimes minimize side reactions.[17]
-
Data Summary: Cleavage Cocktails
The following table summarizes common TFA cleavage cocktails and their applications.
| Reagent Name/Composition | Key Scavengers | Primary Application | Reference(s) |
| Standard Cocktail (95% TFA, 2.5% Water, 2.5% TIS) | Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues.[2][18] | [2],[18] |
| Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) | Phenol, Thioanisole, EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[2][10] | [2],[10] |
| Reagent R (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole) | Thioanisole, EDT, Anisole | Alternative to Reagent K for peptides with sensitive residues. | [10] |
| Reagent B ("Odorless") (88% TFA, 5% Phenol, 5% Water, 2% TIS) | Triisopropylsilane (TIS), Phenol | Useful when trityl-based protecting groups are present; avoids odorous thiols but does not prevent Met oxidation. | [13] |
| Reagent H (81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH4I) | Thioanisole, EDT, DMS, NH4I | Specifically designed to prevent methionine oxidation.[12][13] | [12],[13] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for a 0.1 mmol scale synthesis of a peptide without highly sensitive residues.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard cocktail, mix 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[18]
Protocol 2: Two-Step Cleavage for Cysteine-Containing Peptides
This protocol is designed to minimize S-tert-butylation of Cysteine.[9]
-
Resin Preparation: Follow step 1 from the standard protocol.
-
Initial Cleavage Cocktail: Prepare a cocktail with a lower TFA concentration (e.g., 70% TFA) and appropriate scavengers (e.g., TIS, water, thioanisole, DMS, and 1% DTT).
-
Initial Cleavage: Add the initial cleavage cocktail to the resin and agitate at room temperature for 30 minutes.
-
TFA Addition: Add pure TFA to the reaction mixture to bring the final concentration to approximately 90%.
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.
-
Isolation and Precipitation: Follow steps 4-6 from the standard protocol to isolate, precipitate, and dry the final peptide product.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for troubleshooting TFA cleavage.
Caption: Standard experimental workflow for TFA cleavage of peptides from resin.
Caption: Troubleshooting decision tree for common side reactions during TFA cleavage.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation on MBHA Resin
Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS) on MBHA resin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS on MBHA resin?
A1: During solid-phase peptide synthesis, the growing peptide chain is covalently attached to the insoluble MBHA resin support. Peptide aggregation is the self-association of these growing peptide chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, which can make the peptide chains inaccessible to reagents.[1][2][3] This phenomenon is a significant cause of incomplete or failed syntheses, especially for sequences longer than 20 amino acids or those containing hydrophobic residues.[1][2]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][4][5][6]
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, which indicates the presence of unreacted free amines.[2][4] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be sluggish or incomplete.[1]
-
Physical Clumping of the Resin: The resin beads may clump together, making them difficult to agitate and wash effectively.
-
Formation of Deletion and Truncated Sequences: Analysis of the crude peptide by mass spectrometry after cleavage may reveal a high proportion of deletion sequences (missing one or more amino acids) and truncated peptides.[7]
-
Low Yield and Purity: The final yield of the desired full-length peptide is significantly lower than expected, and the purity is poor.[7][8]
Q3: Which amino acid sequences are more prone to aggregation?
A3: While it is difficult to predict aggregation with certainty from the sequence alone, some characteristics increase the likelihood of its occurrence:[1][5]
-
Hydrophobic Residues: Sequences rich in hydrophobic amino acids such as Val, Ile, Leu, Phe, and Ala are more susceptible to aggregation.[1][4]
-
β-Sheet Forming Residues: Residues like Val, Ile, and Phe have a high propensity to form β-sheet structures, which are a major contributor to aggregation.
-
Peptide Length: Aggregation is more likely to occur in peptides longer than 10-15 amino acids.[1]
Q4: What is the impact of resin loading on peptide aggregation?
A4: Higher resin loading can increase the proximity of peptide chains on the support, which can promote intermolecular interactions and aggregation.[9] Using a lower loading resin (e.g., 0.1-0.3 mmol/g) can increase the distance between peptide chains, reducing the likelihood of aggregation.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to peptide aggregation on MBHA resin.
Issue 1: Positive Kaiser/TNBS Test After Coupling
A positive colorimetric test indicates incomplete coupling, which can be a primary consequence of peptide aggregation.
-
Diagram: Troubleshooting Incomplete Coupling
A decision-making workflow for troubleshooting incomplete coupling reactions.
Issue 2: Low Yield and Purity of the Final Peptide
Low yield and purity are often the cumulative result of aggregation throughout the synthesis.
-
Recommended Actions:
-
Review Synthesis Strategy:
-
Test Cleavage: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate steps to monitor the assembly process.[2] This allows for the early detection of any synthesis problems.
-
Sequence Analysis: Identify regions of the peptide that are prone to aggregation and consider proactive measures.
-
-
Incorporate Aggregation-Disrupting Strategies:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at Ser or Thr residues to introduce a "kink" in the peptide backbone and disrupt secondary structure formation.[1][4]
-
Hmb/Dmb Backbone Protection: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids every 6-7 residues to prevent hydrogen bonding between peptide backbones.[1][4]
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and washing steps to disrupt hydrogen bonds.[1][4][10]
-
"Magic Mixture": Use a solvent mixture of DCM/DMF/NMP (1:1:1) to improve solvation.[11]
-
-
Data Presentation: Comparison of Aggregation-Disrupting Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Low-Loading Resin | Increases distance between peptide chains.[10] | Simple, proactive approach.[10] | Lower overall yield per gram of resin.[10] |
| PEGylated Resins | Improves resin swelling and solvation.[4][10] | Creates a favorable environment for difficult sequences.[10] | Higher cost than standard polystyrene resins.[10] |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonding networks.[1][10] | Effective at breaking up established aggregates.[10] | Requires extra washing steps; potential for side reactions.[10] |
| Elevated Temperature | Increases peptide chain mobility and disrupts aggregates.[1][12] | Can significantly improve coupling efficiency.[11] | Potential for increased side reactions like racemization. |
| Pseudoproline Dipeptides | Introduces a backbone "kink", mimicking proline.[1][7] | Highly effective; regenerates native sequence upon cleavage.[1][10] | Limited to Ser and Thr positions; requires specific dipeptide building blocks.[10] |
| Hmb/Dmb Amino Acids | Backbone protection prevents inter-chain hydrogen bonding.[1] | Very effective; also prevents aspartimide formation.[1] | Requires specific amino acid derivatives; adds extra cost. |
Experimental Protocols
Protocol 1: Test Cleavage from MBHA Resin
This protocol is used to assess the progress of the synthesis and identify potential issues early on.
-
Resin Sampling: Carefully withdraw a small sample of the peptide-resin (10-20 mg) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common cocktail for peptides on MBHA resin is TFA/TIS/H2O (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin sample (approximately 100-200 µL) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by LC-MS.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (2-3 equivalents relative to resin loading) and a coupling reagent such as HATU (2 equivalents) in DMF. Add DIEA (4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF.[2]
-
Diagram: Pseudoproline Dipeptide Incorporation Workflow
Workflow for the incorporation of a pseudoproline dipeptide during SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Kaiser Test for Coupling Reactions on MBHA Resin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and interpreting the Kaiser test for monitoring coupling reactions on MBHA (4-Methylbenzhydrylamine) resin. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Kaiser test and why is it used in SPPS?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of solid-phase peptide synthesis, it is a critical in-process control to monitor the completion of amino acid coupling reactions. The test is based on the reaction of ninhydrin with primary amines, which produces a characteristic dark blue or purple compound known as Ruhemann's purple.[1] A positive test, indicated by an intense blue color, signifies the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction.[3] Conversely, a negative test, where the beads and solution remain yellow or colorless, confirms the successful coupling of the amino acid and the absence of free primary amines.[1]
Q2: How do I interpret the color changes in the Kaiser test?
The interpretation of the Kaiser test is based on the color of both the resin beads and the solution after heating. An intense blue color in both the beads and the solution indicates a positive result, meaning free primary amines are present.[4] This is the expected outcome after a successful deprotection step but signifies a failed coupling reaction if performed after the coupling step. A yellow or colorless solution and beads indicate a negative result, meaning no free primary amines are detected, which confirms a successful coupling reaction.[1]
Q3: Is the Kaiser test reliable for all amino acids?
The Kaiser test is not reliable for detecting secondary amines, such as the N-terminal imino acid proline.[1][2] When proline is the N-terminal residue, the Kaiser test typically yields a weak reddish-brown or yellow color, which can be difficult to interpret.[1][4] For peptides with N-terminal proline, alternative methods like the Isatin test or the Chloranil test are recommended to confirm the presence or absence of the free secondary amine.[2][5] Additionally, some N-terminal amino acids like serine, asparagine, and aspartic acid may not produce the typical dark blue color.[4]
Q4: Can the Kaiser test be used for quantitative analysis?
While primarily a qualitative test, the Kaiser test can be adapted for quantitative analysis to determine the amount of free amine on the resin.[1][4] This is achieved by eluting the blue-colored Ruhemann's purple from the resin with a solvent like 60% ethanol and measuring the absorbance of the solution spectrophotometrically.[1] The amount of free amine can then be calculated using the Beer-Lambert law.[1]
Troubleshooting Guide
Encountering ambiguous or unexpected results with the Kaiser test is a common challenge. This guide addresses specific issues you might encounter during your experiments.
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| False Positive | Blue or purple color is observed even after a thorough coupling reaction. | 1. Incomplete Washing: Residual unreacted amino acids or coupling reagents can lead to a positive result.[6][7] 2. Fmoc Group Instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine.[7] 3. Resin Degradation: Some resins, like PEGA or PEG-coated polystyrene, may be less stable and expose amine groups.[7] | 1. Ensure thorough washing of the resin with appropriate solvents (e.g., DMF, DCM) after the coupling step.[8] 2. Avoid prolonged or excessive heating during the test. Adhere to the recommended 5 minutes at 100-120°C.[5][4] 3. If using a less robust resin, consider alternative monitoring methods or switching to a more stable resin. |
| False Negative | Yellow or colorless result is observed after a deprotection step. | 1. Incomplete Deprotection: The Fmoc protecting group has not been completely removed. 2. Steric Hindrance: In cases of severe peptide aggregation on the resin, the ninhydrin reagent may not be able to access the free N-terminal amine.[1] | 1. Increase the deprotection time or use fresh deprotection reagent and repeat the deprotection step.[1] 2. Consider using alternative solvents or coupling reagents to disrupt aggregation. In severe cases, cleaving a small sample for mass spectrometry analysis can confirm the peptide sequence.[6] |
| Ambiguous Result | A weak or brownish-red color is observed. | 1. Secondary Amine: The N-terminal amino acid is a secondary amine, such as proline.[1][2] 2. Nearly Complete Coupling: A very small amount of unreacted primary amine remains.[5][9] | 1. Use an alternative test specific for secondary amines, such as the Isatin or Chloranil test.[2][5] 2. Consider extending the coupling time or performing a second coupling (recoupling) to drive the reaction to completion. If a small amount of unreacted amine persists, capping with acetic anhydride may be necessary to prevent the formation of deletion peptides.[2][10] |
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol provides a step-by-step guide for the qualitative assessment of free primary amines on MBHA resin.
Reagent Preparation [1]
-
Reagent A (Potassium Cyanide in Pyridine):
-
Dissolve 16.5 mg of KCN in 25 mL of deionized water.
-
Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.
-
Storage: Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.
-
Safety: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
-
Reagent B (Ninhydrin in n-Butanol):
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Storage: Store in a dark glass bottle at 4°C. Stable for up to 2 months.
-
-
Reagent C (Phenol in n-Butanol):
-
Dissolve 40 g of phenol in 20 mL of n-butanol.
-
Storage: Store in a dark glass bottle at room temperature. Stable for up to 6 months.
-
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.
-
Reagent Addition: To the washed resin beads, add 2-3 drops of each of the following reagents in order: Reagent A, Reagent B, and Reagent C.
-
Incubation: Heat the test tube in a heating block or water bath at 100-120°C for 5 minutes.
-
Observation: Observe the color of the resin beads and the solution.
Quantitative Kaiser Test Protocol
This protocol allows for the spectrophotometric quantification of free amines on the resin.
Procedure [1]
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.
-
Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.
-
Incubation: Heat the mixture at 100°C for 5-10 minutes.
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at the appropriate wavelength for Ruhemann's purple (typically around 570 nm).
-
Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple, b is the path length of the cuvette, and c is the concentration of the free amine.
Visual Guides
Caption: Workflow for monitoring coupling reactions using the Kaiser test.
Caption: Chemical principle of the Kaiser test reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation in Peptide Synthesis on MBHA Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent aspartimide formation during peptide synthesis on MBHA resin.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving the cyclization of an aspartic acid (Asp) residue.[1][2][3][4] During the Fmoc-deprotection step, which typically uses a base like piperidine, the backbone amide nitrogen following the Asp residue can attack the side-chain carbonyl of the Asp.[1][3][4][5] This intramolecular reaction forms a five-membered succinimide ring, known as an aspartimide intermediate.[5]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide intermediate is unstable and can be attacked by nucleophiles like piperidine or water. This leads to the formation of a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product due to their similar properties.[1][6][7]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are also challenging to remove.[1][2][7]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the termination of the peptide chain, reducing the overall yield of the desired full-length peptide.[8]
-
Difficult Purification: The resulting mixture of closely related peptide impurities complicates the purification process, often requiring extensive chromatography and leading to lower recovery of the target peptide.[1][2][7]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The susceptibility to aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid.[1][2][5] Sequences where the following amino acid has low steric hindrance are particularly prone to this side reaction. The most problematic sequences are:
The lack of a bulky side chain in these residues allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack of the amide nitrogen on the Asp side chain.[1][3][4]
Q3: What are the main strategies to prevent aspartimide formation?
Several strategies can be employed to minimize or prevent aspartimide formation during Fmoc-SPPS. These can be broadly categorized as:
-
Modification of Fmoc-Deprotection Conditions:
-
Use of weaker bases: Replacing piperidine with a weaker base like piperazine or morpholine can significantly reduce the rate of aspartimide formation.[9]
-
Addition of an acid: Adding a small amount of an organic acid, such as formic acid or acetic acid, to the piperidine solution can suppress the side reaction.[10][11]
-
Addition of HOBt: Including 0.1 M hydroxybenzotriazole (HOBt) in the deprotection solution can also reduce aspartimide formation, though HOBt is explosive in its anhydrous state.[9]
-
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups:
-
Backbone Protection:
-
Introducing a protecting group on the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation by blocking the nucleophilic nitrogen. The most common protecting group for this purpose is the 2,4-dimethoxybenzyl (DMB) group.[9]
-
-
Use of Novel Protecting Groups:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant peak broadening or multiple hard-to-separate peaks observed during HPLC analysis of a peptide containing an Asp-Gly, Asp-Asn, or Asp-Ser sequence. | High level of aspartimide formation leading to a mixture of α- and β-aspartyl peptides and their epimers. | 1. Modify Fmoc-Deprotection: Switch to a milder deprotection cocktail, such as 20% piperazine in DMF or 20% piperidine with 0.1 M HOBt. 2. Use a Sterically Hindered Asp Residue: Re-synthesize the peptide using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH. 3. Implement Backbone Protection: If the problem persists, re-synthesize the peptide using an Fmoc-Gly-DMB-dipeptide or introduce a DMB protecting group on the residue following Asp. |
| Mass spectrometry shows a loss of 18 Da (-H2O) for the target peptide. | Formation of the stable aspartimide intermediate. | This confirms aspartimide formation. Follow the solutions listed above to prevent its formation in subsequent syntheses. |
| Low yield of the target peptide after purification. | A significant portion of the crude product consists of aspartimide-related impurities that are difficult to remove. | Optimize the synthesis to prevent the formation of these impurities from the outset. See the recommended solutions above. |
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in preventing aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation in the Scorpion Toxin II Peptide (VKDGYI)
| Asp Protecting Group | % Target Peptide | % Aspartimide & Piperidides | % D-Asp |
| OtBu | 45.3 | 54.7 | 10.9 |
| OMpe | 78.9 | 21.1 | 4.2 |
| OBno | 90.1 | 9.9 | 1.8 |
Data adapted from comparative tests where resin-bound peptides were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[7]
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Peptide Sequence | Deprotection Reagent | % Aspartimide Formation |
| Model Peptide (Asp-Gly) | 20% Piperidine in DMF | High |
| Model Peptide (Asp-Gly) | 20% Piperazine in DMF | Significantly Reduced |
| Model Peptide (Asp-Gly) | 20% Piperidine / 0.1 M HOBt in DMF | Significantly Reduced |
| Toxin II Model Peptide | 50% Morpholine in DMF | 1.2% (rt) |
| Toxin II Model Peptide | 20% Piperidine in DMF | 9.2% (rt) |
Qualitative and quantitative data compiled from multiple sources.[1][9]
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Piperazine
This protocol is a simple modification to a standard SPPS workflow to reduce aspartimide formation.
-
Resin Swelling: Swell the MBHA resin in dimethylformamide (DMF) for 30-60 minutes.
-
Standard Peptide Coupling: Perform the coupling of the amino acid preceding the Asp-Xxx sequence using your standard coupling protocol (e.g., HBTU/DIPEA in DMF).
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Modified Fmoc-Deprotection:
-
Prepare a solution of 20% (v/v) piperazine in DMF.
-
Add the piperazine solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperazine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperazine.
-
Continue Synthesis: Proceed with the coupling of the next amino acid.
Protocol 2: Synthesis using a Sterically Hindered Aspartate Residue (Fmoc-Asp(OBno)-OH)
This protocol involves substituting the standard Fmoc-Asp(OtBu)-OH with a sterically hindered version.
-
Resin Preparation: Swell and deprotect the MBHA resin as per your standard protocol.
-
Coupling of Fmoc-Asp(OBno)-OH:
-
Dissolve Fmoc-Asp(OBno)-OH (1.5-3 eq.) and a suitable coupling reagent (e.g., HBTU, 1.5-3 eq.) in DMF.
-
Add diisopropylethylamine (DIPEA, 3-6 eq.) to the solution.
-
Add the activation mixture to the deprotected resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
Fmoc-Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF). The bulky OBno group will protect the side chain from cyclization.
-
Continue Synthesis: Continue with the synthesis of the peptide.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Experimental workflow for preventing aspartimide formation.
Caption: Troubleshooting decision tree for aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. d-nb.info [d-nb.info]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crude Peptide Purity from MBHA Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of crude peptides synthesized on 4-Methylbenzhydrylamine (MBHA) resin.
Troubleshooting Guide
This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) on MBHA resin, offering potential causes and actionable solutions.
Q1: My final crude peptide purity is low, with many deletion sequences observed in the mass spectrum. What are the likely causes and how can I fix this?
A1: Low purity with significant deletion sequences typically points to incomplete coupling or deprotection steps during synthesis.
Potential Causes:
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering access of reagents to the reactive sites. This is common for hydrophobic sequences or those prone to forming secondary structures.[1]
-
Steric Hindrance: Bulky amino acid residues can sterically hinder the coupling of the next amino acid.
-
Inefficient Coupling Reagents: The chosen coupling reagents may not be potent enough for a "difficult" sequence.
-
Incomplete Fmoc-Deprotection: Insufficient deprotection time or degraded deprotection reagents can leave the N-terminus blocked.[2]
Recommended Solutions:
-
Optimize Coupling Protocol:
-
Double Coupling: Repeat the coupling step for problematic residues to ensure complete reaction.
-
Use Stronger Coupling Reagents: For difficult couplings, consider using more potent activators like HATU or HCTU.
-
Increase Reaction Time: Extending the coupling time can improve efficiency for slow reactions.[3]
-
-
Mitigate Aggregation:
-
Incorporate Pseudoproline Dipeptides: These temporary "kink-inducing" structures disrupt interchain hydrogen bonding, a primary cause of aggregation.[4]
-
Use Chaotropic Salts: Adding salts like LiCl to the coupling media can help break up aggregates.
-
Elevated Temperature: Performing the coupling at a higher temperature can disrupt secondary structures, but caution is advised as it can also increase the risk of racemization.[3]
-
-
Ensure Complete Deprotection:
-
Fresh Deprotection Solution: Always use a freshly prepared 20% piperidine in DMF solution.
-
Extend Deprotection Time: For hindered residues, increasing the deprotection time may be necessary.
-
Q2: My mass spectrum shows a significant peak corresponding to the desired peptide plus an unexpected mass addition (e.g., +56 Da, +90 Da). What could be the source of these adducts?
A2: The presence of unexpected mass additions often indicates side reactions with protecting groups or scavengers during the final cleavage step.
Potential Causes:
-
Incomplete Removal of Side-Chain Protecting Groups: Some protecting groups may be resistant to the cleavage conditions, leading to incomplete deprotection.[4]
-
Alkylation of Sensitive Residues: Reactive cationic species generated during cleavage can alkylate nucleophilic amino acid side chains (e.g., Trp, Met, Tyr, Cys). For instance, a +90 Da addition to a tyrosine-containing peptide could indicate alkylation by a benzyl cation.[5]
-
Scavenger Adducts: Scavengers themselves can sometimes form adducts with the peptide.
Recommended Solutions:
-
Optimize Cleavage Cocktail:
-
Use a Scavenger "Cocktail": A combination of scavengers is often more effective at trapping a variety of reactive species. A common and robust mixture is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[5][6]
-
Tailor Scavengers to Peptide Sequence: Select scavengers based on the sensitive residues in your peptide. For example, use triisopropylsilane (TIS) for peptides with Trp, and 1,2-ethanedithiol (EDT) for those with Cys.[5][6]
-
-
Increase Cleavage Time: For peptides with multiple protecting groups that are difficult to cleave (e.g., Arg(Pbf)), extending the cleavage time may be necessary.[6]
-
Perform a Small-Scale Test Cleavage: Before cleaving the entire batch, perform a small-scale cleavage to optimize conditions and identify potential side products.[6]
Q3: I am observing significant aspartimide formation in my peptide containing Asp-Gly or Asp-Ser sequences. How can I minimize this side reaction?
A3: Aspartimide formation is a common side reaction in Fmoc-based SPPS, particularly at Asp-Xxx sequences where Xxx is a small amino acid. It is catalyzed by the piperidine used for Fmoc deprotection.
Potential Causes:
-
Sequence-Dependent Susceptibility: Asp-Gly, Asp-Ser, and Asp-Asn sequences are particularly prone to this side reaction.
-
Prolonged Exposure to Base: Longer deprotection times increase the likelihood of aspartimide formation.
Recommended Solutions:
-
Use a Modified Deprotection Cocktail: Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution. This has been shown to suppress aspartimide formation.
-
Employ Protecting Groups on the Asp Side Chain that Hinder Cyclization: While standard t-butyl protection is common, for very sensitive sequences, alternative protecting groups might be considered.
-
Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal at each step.
Frequently Asked Questions (FAQs)
Q1: What is the ideal washing protocol to improve the purity of my crude peptide?
A1: A thorough washing protocol is crucial to remove residual reagents and byproducts. A standard and effective washing sequence after coupling and deprotection steps is:
-
Dimethylformamide (DMF) (3x)
-
Dichloromethane (DCM) (3x)
-
DMF (3x) Ensure the resin is adequately swollen and mixed with the solvent during each wash. Before cleavage, a final extensive wash with DCM is critical to remove any residual DMF, which can inhibit the cleavage reaction.[7]
Q2: How does the choice of cleavage cocktail affect the final purity?
A2: The cleavage cocktail is critical for simultaneously cleaving the peptide from the resin and removing side-chain protecting groups. An optimized cocktail with the appropriate scavengers will minimize side reactions such as alkylation and oxidation, leading to a much cleaner crude product.[5] The choice of scavengers should be tailored to the amino acid composition of the peptide.[5][6]
Q3: Can the quality of reagents impact crude peptide purity?
A3: Absolutely. Using high-purity amino acids, solvents, and reagents is fundamental to achieving high-purity crude peptides. Impurities in the starting materials can be incorporated into the peptide chain, leading to a complex mixture of byproducts that are difficult to remove.[8]
Q4: My peptide is very hydrophobic and difficult to purify. Are there any strategies to improve its synthesis?
A4: For hydrophobic peptides prone to aggregation, consider the following during synthesis:
-
Use a lower loading resin: This can reduce steric hindrance and aggregation.
-
Incorporate pseudoproline dipeptides: As mentioned in the troubleshooting guide, these are highly effective at disrupting aggregation.[4]
-
Use PEG-based resins: These resins have a more hydrophilic character and can improve the solvation of the growing peptide chain.[9]
Data Presentation
Table 1: Impact of Cleavage Cocktail Composition on Crude Peptide Purity
This table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide.
| Cleavage Cocktail Composition | Expected Crude Purity (%) | Remarks |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely. |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products. |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[5] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >95% | A robust, broad-spectrum cocktail for peptides with multiple sensitive residues.[5][10] |
Table 2: Comparative Purity of a "Difficult" Peptide Sequence With and Without Pseudoproline Dipeptides
This table illustrates the significant improvement in crude peptide purity when pseudoproline dipeptides are incorporated into an aggregation-prone sequence.
| Synthesis Strategy | Predominant Species in Crude Product | Typical Crude Purity Range (%) | Key Impurities |
| Standard Synthesis | Mixture of target peptide, deletion, and truncated sequences | 30-60% | High levels of deletion and truncated sequences due to incomplete reactions.[4] |
| With Pseudoprolines | Predominantly the target peptide | >80% | Minimal deletion and truncated sequences.[4] |
Experimental Protocols
Protocol 1: Standard Trifluoroacetic Acid (TFA) Cleavage from MBHA Resin
This protocol outlines a standard procedure for cleaving a peptide from MBHA resin using a TFA-based cocktail.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel
-
Shaker
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel. It is crucial the resin is dry to prevent side reactions.[11]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. For a standard cocktail (95% TFA, 2.5% TIS, 2.5% H₂O), carefully mix the components. For 2 mL of cocktail, this corresponds to: TFA (1.9 mL), TIS (0.05 mL), and H₂O (0.05 mL).[11]
-
Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10-20 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours. MBHA resins typically require longer cleavage times than more acid-labile resins.[12]
-
Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel to separate the resin. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). d. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form. e. To maximize precipitation, the mixture can be incubated at -20°C.[11] f. Centrifuge the mixture to pellet the peptide. g. Carefully decant the ether. h. Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and organic byproducts.[11] i. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Resin Washing Procedure During SPPS
This protocol details the washing steps to be performed after each coupling and deprotection cycle.
Materials:
-
Peptide-resin in a reaction vessel
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
After a coupling or deprotection step, drain the reaction solution from the resin.
-
Add DMF to the resin until it is fully submerged and agitate for 1-2 minutes. Drain the solvent.
-
Repeat step 2 two more times for a total of three DMF washes.
-
Add DCM to the resin and agitate for 1-2 minutes. Drain the solvent.
-
Repeat step 4 two more times for a total of three DCM washes.
-
For the final wash before cleavage, wash the resin extensively with DCM (5-6 times) to ensure all DMF is removed.
Visualizations
Caption: General workflow for obtaining crude peptide from MBHA resin.
Caption: Troubleshooting decision tree for low crude peptide purity.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. youtube.com [youtube.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Optimization of Cleavage for MBHA Resin
Welcome to the technical support center for MBHA (4-methylbenzhydrylamine) resin. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage of synthetic peptides from MBHA resin, a critical step in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a high yield and purity of your final peptide product.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides from MBHA resin and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time. For some protecting groups like Arg(Tos), longer cleavage times of up to 2 hours may be necessary.[1][2] - Increase the reaction temperature cautiously, as higher temperatures can also increase side reactions. - Ensure the resin is properly washed and dried before cleavage to remove any residual bases like DMF that can inhibit the acidic cleavage.[3][4] - For peptides with C-terminal Phe or Leu, which can be difficult to cleave from BHA resin, MBHA resin is generally more labile. However, if issues persist, consider a stronger acid cleavage cocktail.[1] |
| Peptide Modification (e.g., Alkylation) | Reactive cationic species generated during the removal of protecting groups can modify sensitive amino acid residues like Trp, Met, Cys, and Tyr.[3][4] | - Add or increase the concentration of scavengers in the cleavage cocktail. Common scavengers include anisole, dimethylsulfide (DMS), p-thiocresol, and triisopropylsilane (TIS).[1][3] - For peptides containing Trp, anisole should be used to prevent alkylation.[1] Avoid thioanisole if your peptide contains tryptophan, as it can lead to alkylation of the indole ring.[2] - For peptides with Cys and Met, a combination of DMS, p-thiocresol, and anisole is recommended.[1] |
| Aspartimide Formation | Peptides containing Asp residues, particularly Asp-Gly or Asp-Ser sequences, are prone to forming a cyclic imide during acid cleavage, leading to a modified peptide. | - Perform the cleavage at a lower temperature, at or below 5°C, to minimize this side reaction.[1][2] |
| Anisylation of Glutamic Acid | The side chain of glutamic acid can be modified by anisole, a common scavenger. | - Similar to aspartimide formation, conducting the cleavage at a lower temperature (≤ 5°C) can reduce the rate of this side reaction.[1] |
| Incomplete Removal of Protecting Groups | Some protecting groups are more resistant to acid cleavage than others. | - For Arg(Tos), longer reaction times (up to 2 hours) may be required for complete removal with HF.[1][2] TFMSA is not effective for deprotecting Arg(Tos).[1] - Cys(MeBzl) is not efficiently removed by TFMSA.[1] - For peptides with multiple Arg(Mtr) residues, extended cleavage times (up to 24 hours) may be necessary.[4] |
| Oxidation of Methionine | The sulfur atom in methionine is susceptible to oxidation during cleavage. | - Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H, which contains reducing agents.[5] |
| Discolored Crude Peptide | Colored by-products can form during cleavage, especially with certain linkers and scavengers. | - This can sometimes be attributed to reactions with the linker or scavengers. Using silane-based scavengers can sometimes mitigate this issue.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for MBHA resin?
A1: A common and effective cleavage reagent for MBHA resin is anhydrous Hydrogen Fluoride (HF). A standard HF cleavage is typically performed at 0-5°C for 30-60 minutes.[2] However, due to the hazards associated with HF, other strong acids like Trifluoromethanesulfonic acid (TFMSA), Hydrogen Bromide (HBr) in Trifluoroacetic acid (TFA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are also used as alternatives.
Q2: How do I choose the right scavengers for my cleavage reaction?
A2: The choice of scavengers depends on the amino acid composition of your peptide.
-
For Tryptophan: Use anisole to prevent alkylation of the indole ring.[1]
-
For Cysteine and Methionine: A combination of dimethylsulfide (DMS), p-thiocresol, and anisole is recommended to prevent alkylation.[1]
-
General Purpose: Triisopropylsilane (TIS) is a common "odorless" scavenger used to quench cationic species, particularly those from trityl-based protecting groups.[5] Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust mixture for peptides with a combination of sensitive residues.[4][5]
Q3: What are the optimal time and temperature for cleavage from MBHA resin?
A3: The optimal conditions are peptide-dependent. A good starting point for HF cleavage is 0-5°C for 30-60 minutes.[2] For TFMSA cleavage, MBHA resins may require 90-120 minutes at room temperature for complete cleavage. For peptides with sensitive residues like Asp and Glu, it is crucial to perform the cleavage at or below 5°C to minimize side reactions.[1][2] It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[4]
Q4: Can I use TFA for cleavage from MBHA resin?
A4: While TFA is the standard reagent for cleaving peptides from more acid-labile resins (like Rink Amide), MBHA resin is more robust and generally requires a stronger acid for efficient cleavage.[6] While some protocols may use TFA in combination with stronger acids like HBr or TMSOTf, 95% TFA alone is typically insufficient for complete cleavage from MBHA resin.[7][8]
Q5: My peptide contains Arg(Tos). What are the special considerations for cleavage?
A5: The Tosyl (Tos) protecting group on Arginine is relatively stable. Complete removal with HF may require longer reaction times, up to 2 hours at 5°C.[1][2] TFMSA is not effective at removing the Arg(Tos) group.[1]
Quantitative Data Summary
The following table summarizes recommended cleavage conditions for MBHA resin with various reagents. Note that these are general guidelines, and optimization for each specific peptide is recommended.
| Cleavage Reagent | Typical Temperature | Typical Duration | Key Considerations |
| Hydrogen Fluoride (HF) | 0 - 5°C | 30 - 60 minutes | Highly effective but requires specialized equipment due to its hazardous nature. Longer times may be needed for Arg(Tos).[2] |
| Trifluoromethanesulfonic acid (TFMSA) | Room Temperature | 90 - 120 minutes | A strong acid alternative to HF. Not effective for removing Arg(Tos) or Cys(MeBzl).[1] |
| Hydrogen Bromide (HBr) in TFA | Room Temperature | 60 - 90 minutes | An effective method for cleavage and deprotection.[2] |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 0°C | 2 hours | An alternative to HF and TFMSA that may produce fewer side reactions.[2] |
| "Low-High" HF Procedure | Low: -5 to 0°CHigh: 0 to 5°C | Low: 2 hoursHigh: 30-60 minutes | A two-step procedure designed to minimize side reactions by first removing more labile protecting groups under milder conditions.[1][7] |
Experimental Protocols
General Protocol for Small-Scale Trial Cleavage
This protocol is intended for optimizing cleavage conditions for a new peptide.
-
Resin Preparation:
-
Place 20-50 mg of the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF).
-
Dry the resin under high vacuum for at least 4 hours.[4]
-
-
Cleavage Cocktail Preparation:
-
In a separate vial, prepare the desired cleavage cocktail with the appropriate scavengers. For example, a standard "Reagent K" cocktail is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4]
-
-
Cleavage Reaction:
-
Cool the reaction vessel containing the resin in an ice bath (0-5°C).
-
Add the pre-chilled cleavage cocktail to the resin (approximately 1-2 mL for 20-50 mg of resin).
-
Stir the mixture at the desired temperature for the intended duration (e.g., start with 1 hour).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a cold centrifuge tube containing 8-10 volumes of cold diethyl ether.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Centrifuge the ether mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the peptide by HPLC and Mass Spectrometry to assess the cleavage efficiency and purity.
-
Based on the results, adjust the cleavage time, temperature, or scavenger composition in subsequent experiments to optimize the outcome.
-
Visualizations
Workflow for MBHA Resin Cleavage Optimization
Caption: A flowchart illustrating the iterative process for optimizing cleavage conditions for MBHA resin.
References
- 1. peptide.com [peptide.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deletion sequences during Solid-Phase Peptide Synthesis (SPPS) on 4-Methylbenzhydrylamine (MBHA) resin.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and what causes them in SPPS on MBHA resin?
A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the target sequence.[1][2] This issue arises from the incomplete coupling of an amino acid to the growing peptide chain attached to the MBHA resin.[2][3] If a coupling reaction does not proceed to completion, some N-termini remain unreacted. In the subsequent deprotection and coupling cycle, the next amino acid will be added to these unreacted sites, resulting in a peptide that is shorter than intended.[2]
Several factors can contribute to the formation of deletion sequences:
-
Poor Coupling Efficiency: This is the primary cause and can result from incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin.[3]
-
Steric Hindrance: Bulky amino acids, or sequences where amino acids have large side-chain protecting groups, can physically block access to the reactive N-terminus, slowing down or preventing complete coupling.[1][4] This is particularly relevant for residues like Arginine.[4]
-
Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin.[3][5] This aggregation can make reactive sites inaccessible for subsequent coupling reactions.[3]
-
Incomplete Deprotection: While more commonly associated with truncation sequences, incomplete removal of the Fmoc protecting group can also lead to a lower concentration of available free amines for the subsequent coupling, potentially contributing to lower coupling efficiency.[1][5]
Q2: How can I detect and identify deletion sequences in my crude peptide product?
A combination of analytical techniques is essential for the robust identification of deletion sequences. The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][6][7][8]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from its impurities based on hydrophobicity.[9] Deletion sequences are typically more hydrophilic (less retained) than the full-length product and will often appear as distinct peaks eluting earlier than the main product peak in the chromatogram.[2]
-
Mass Spectrometry (MS): MS analysis of the crude product is the most direct method to confirm the presence and identity of deletion sequences.[10] Each peak from the HPLC can be analyzed to determine its molecular weight.[2] A deletion sequence will have a mass that is lower than the target peptide, with the mass difference corresponding precisely to the mass of the missing amino acid residue(s).[2][10]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS can be performed on the suspected impurity peak. By fragmenting the peptide and analyzing the resulting b- and y-ion series, one can pinpoint the exact location of the missing amino acid. A gap in the ion series will correspond to the deleted residue.[2]
Q3: What are the most effective strategies to minimize or eliminate deletion sequences?
Minimizing deletion sequences hinges on ensuring each coupling reaction goes to completion. Several strategies can be employed:
-
Double Coupling: Performing the coupling reaction twice for a particular amino acid is a straightforward way to improve its incorporation, especially for sterically hindered residues like arginine or when coupling to a challenging sequence.[4][5]
-
Capping: After the initial coupling step, any unreacted N-terminal amines can be permanently blocked, or "capped," typically with acetic anhydride.[1][5][11] This prevents them from reacting in subsequent cycles, effectively terminating the chain and preventing the formation of a deletion sequence. The resulting capped, truncated peptide is often easier to separate from the full-length product during purification.[1]
-
Optimize Coupling Reagents: Using more efficient coupling reagents can improve reaction kinetics. For difficult couplings, stronger activating agents may be necessary.[12][13]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.[4]
-
Monitor Reactions: In-process monitoring provides critical feedback. The Kaiser test is a valuable qualitative tool to check for the presence of free primary amines after a coupling step. A positive result indicates an incomplete reaction, signaling the need for a second coupling or a capping step.[12][13][14][15]
Troubleshooting and Experimental Protocols
Identifying and Addressing Deletion Sequences Workflow
The following diagram illustrates a systematic workflow for identifying and mitigating deletion sequences during SPPS.
Caption: Workflow for identifying and addressing deletion sequences in SPPS.
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
The Kaiser test is a rapid colorimetric assay to detect free primary amines on the resin.[14][15] A positive result (blue color) after a coupling reaction indicates that the reaction is incomplete.
Reagents:
-
Solution A: 1 mL of a 0.01 M KCN in water solution diluted with 49 mL of pyridine.[14]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[12]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[12]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) from the reaction vessel into a small glass test tube.[12]
-
Wash the beads several times with ethanol or DMF to remove any residual reagents.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.[15][16]
-
Observe the color of the beads and the solution.
Interpreting Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and beads | Positive Result: Free primary amines are present. Coupling is incomplete.[14] | Repeat the coupling step (double couple) or proceed to a capping step.[12][14] |
| Yellow/colorless solution and beads | Negative Result: No free primary amines are detected. Coupling is complete.[14] | Proceed to the next deprotection step in the synthesis cycle.[14] |
Protocol 2: Standard Capping Procedure
Capping is used to terminate chains that have failed to couple, preventing the formation of deletion sequences.[5][11] Acetic anhydride is commonly used for this purpose.
Reagents:
-
Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Capping Solution: A solution of acetic anhydride (50 eq) and pyridine (50 eq) in DMF.[18]
Procedure:
-
Following the coupling step, filter and wash the resin several times with DMF.[18]
-
Suspend the resin in the capping solution.
-
Gently agitate the mixture at room temperature for 30 minutes.[18]
-
Filter the resin and wash thoroughly with DMF to remove excess capping reagents.[18]
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, the capping procedure should be repeated.[18]
Protocol 3: Crude Peptide Analysis by HPLC-MS
This protocol outlines the general steps for analyzing the crude peptide product after cleavage from the MBHA resin.
Sample Preparation:
-
After cleavage and precipitation, dissolve a small amount of the crude peptide in a suitable solvent. A common choice is a mixture of water and acetonitrile (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA) or formic acid.[2][9]
RP-HPLC Method:
-
Column: Use a C18 reversed-phase column suitable for peptide separation.[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: Run a linear gradient to elute the peptides. A typical scouting gradient is from 5% to 65% Mobile Phase B over 30 minutes.[2] This can be optimized to achieve better resolution between the main product and impurities.[9]
Mass Spectrometry Analysis:
-
Couple the HPLC eluent directly to an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum for each peak observed in the HPLC chromatogram.
-
Compare the observed molecular weight of the main peak with the theoretical mass of the target peptide.
-
Analyze the molecular weights of impurity peaks. A mass difference corresponding to one or more amino acids is indicative of a deletion sequence.
Decision-Making Guide to Minimize Deletion Sequences
This flowchart provides a logical guide for making decisions during the synthesis process to minimize the risk of deletion sequence formation.
Caption: Decision-making flowchart for minimizing deletion sequences during SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
Technical Support Center: N- to O-Acyl Rearrangement of Serine/Threonine on MBHA Resin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the N- to O-acyl rearrangement of serine (Ser) and threonine (Thr) residues on methylbenzhydrylamine (MBHA) resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the N- to O-acyl rearrangement in the context of peptide synthesis on MBHA resin?
The N- to O-acyl rearrangement is an intramolecular migration of the peptide backbone's acyl group from the nitrogen atom of a serine or threonine residue to its side-chain hydroxyl group. This results in the formation of an ester linkage, converting the native peptide bond to an O-acyl isopeptide. On MBHA resin, this rearrangement is most commonly observed as a side reaction during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[1][2][3]
Q2: What are the primary factors that induce the N- to O-acyl rearrangement?
The primary driver for the N- to O-acyl shift is the presence of strong acidic conditions.[1][2] The reaction proceeds through a five-membered cyclic intermediate, and its formation is facilitated by protonation of the amide carbonyl. Prolonged exposure to strong acids, such as those used for cleavage from MBHA resin, increases the likelihood of this rearrangement.
Q3: Is the N- to O-acyl rearrangement reversible?
Yes, the rearrangement is reversible. The resulting O-acyl isopeptide (ester bond) can be converted back to the native N-acyl peptide (amide bond) by treatment with a neutral or slightly basic aqueous buffer (pH ~7-7.5).[2] This reversibility is a key feature that is often exploited in the synthesis of "difficult" peptides.
Q4: Why would I want to intentionally induce an N- to O-acyl rearrangement?
Intentionally forming the O-acyl isopeptide can be a strategic advantage when dealing with "difficult sequences" that are prone to aggregation and poor solubility during synthesis and purification. The introduction of an ester bond disrupts the regular hydrogen bonding network of the peptide backbone, often leading to improved solubility and reduced aggregation, which simplifies handling and purification.[4][5][6]
Q5: What are the common side products associated with N- to O-acyl rearrangement?
Common side products can include deletion sequences if the rearrangement occurs during coupling steps, and racemization, particularly with prolonged exposure to basic conditions during the reverse O- to N-acyl shift. In some cases, dehydration of the serine or threonine side chain can occur under harsh acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired peptide after cleavage and suspicion of incomplete N- to O-acyl shift. | - Insufficient acid strength or concentration.- Cleavage time is too short.- Low temperature during cleavage. | - Use a higher concentration of TFA in the cleavage cocktail.- Increase the cleavage reaction time. Monitor the reaction progress by taking small aliquots for analysis.- Perform the cleavage at room temperature or slightly elevated temperatures, but be cautious of potential side reactions. |
| Presence of multiple peaks in the HPLC chromatogram of the crude product. | - Incomplete N- to O-acyl shift leading to a mixture of N-acyl and O-acyl isomers.- Formation of deletion sequences due to premature rearrangement during synthesis.- Racemization at the Ser/Thr residue or adjacent amino acids. | - Optimize the cleavage conditions (TFA concentration, time, temperature) to drive the rearrangement to completion.- If the O-acyl isopeptide is the desired product, purify it by HPLC and then perform the O- to N-acyl shift in solution.- To avoid premature rearrangement, ensure complete coupling and capping of unreacted amines during SPPS. |
| Difficulty in purifying the O-acyl isopeptide. | - The O-acyl isopeptide may still have some solubility issues.- Co-elution with other impurities. | - Optimize the HPLC gradient and mobile phase composition. The use of additives like TFA in the mobile phase can improve peak shape.[7]- Consider using a different stationary phase for chromatography. |
| Incomplete conversion of the purified O-acyl isopeptide back to the native peptide (O- to N-acyl shift). | - Incorrect pH of the buffer.- Insufficient reaction time.- Steric hindrance around the ester bond. | - Ensure the pH of the buffer is between 7.0 and 7.5 for optimal rearrangement.- Increase the reaction time and monitor the conversion by HPLC.- For sterically hindered sequences, gentle heating may be required, but monitor for potential side reactions. |
| Observation of unexpected masses in the mass spectrum of the product. | - Dehydration of the Ser/Thr side chain (-18 Da).- Adduct formation with scavengers from the cleavage cocktail. | - Use a well-defined cleavage cocktail with appropriate scavengers.- Optimize cleavage conditions to be as mild as possible while still achieving complete deprotection and rearrangement. |
Data Summary
Table 1: General Conditions for N- to O- and O- to N-Acyl Rearrangement
| Transformation | Typical Reagents | pH | Temperature | Typical Reaction Time | Notes |
| N- to O-Acyl Shift | TFA-based cleavage cocktails | < 2 | Room Temperature | 1 - 4 hours | Can be a side reaction during cleavage from MBHA resin. |
| O- to N-Acyl Shift | Aqueous buffers (e.g., phosphate, bicarbonate) | 7.0 - 7.5 | Room Temperature | 30 min - 4 hours | Generally a clean and quantitative reaction. |
Experimental Protocols
Protocol 1: On-Resin N- to O-Acyl Rearrangement and Cleavage from MBHA Resin
-
Resin Preparation: Following the completion of peptide synthesis on MBHA resin, wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage and Rearrangement: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The progress of the rearrangement can be monitored by cleaving a small aliquot of resin at different time points and analyzing the product by HPLC and mass spectrometry.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.
Protocol 2: Solution-Phase O- to N-Acyl Rearrangement of Purified O-Acyl Isopeptide
-
Dissolution: Dissolve the purified O-acyl isopeptide in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO) if it is not readily soluble in aqueous buffer.
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.
-
Rearrangement Reaction: Add the dissolved isopeptide to the phosphate buffer. The final concentration of the peptide should be in the range of 1-5 mg/mL.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the rearrangement by analytical HPLC. The O-acyl isopeptide will have a different retention time than the N-acyl peptide.
-
Lyophilization: Once the reaction is complete (typically within 1-4 hours), the desired peptide can be isolated by lyophilization. If necessary, further purification can be performed by HPLC.
Visualizations
Caption: Mechanism of the reversible N- to O-acyl rearrangement.
Caption: Experimental workflow for intentional N- to O-acyl rearrangement.
Caption: Troubleshooting decision tree for N- to O-acyl rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: MBHA Resin vs. Rink Amide Resin for Peptide Amide Synthesis
For researchers and professionals in drug development and peptide chemistry, the choice of solid-phase support is a critical decision that profoundly impacts the yield and purity of the final peptide amide. Among the most established choices are the 4-Methylbenzhydrylamine (MBHA) resin and the Rink Amide resin. This guide provides an objective, data-driven comparison to aid in the selection of the optimal resin for your specific synthetic needs.
Key Differences at a Glance
MBHA and Rink Amide resins are both designed for the synthesis of C-terminal peptide amides, yet they operate under fundamentally different chemical strategies. MBHA resin is the traditional choice for Boc (tert-butyloxycarbonyl) chemistry, which utilizes strong acids for the final cleavage step. In contrast, Rink Amide resin is tailored for Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which employs a milder acid-labile linker, allowing for cleavage under significantly gentler conditions. This primary difference in chemical compatibility dictates the entire synthetic and cleavage workflow.
Performance Characteristics
The choice between MBHA and Rink Amide resin often hinges on the desired balance between linker stability during synthesis and the harshness of the final cleavage conditions.
| Feature | MBHA Resin | Rink Amide Resin |
| Chemistry | Primarily Boc-SPPS | Primarily Fmoc-SPPS |
| Linker Acid Stability | High (Stable to TFA) | Low (Labile to moderate TFA) |
| Cleavage Conditions | Harsh: Anhydrous HF or TFMSA | Mild: 1-95% TFA in DCM |
| Typical Peptide Purity | Generally good, but harsh cleavage can generate side products. | Often higher due to milder cleavage conditions.[1] |
| Typical Peptide Yield | Can be high, but losses can occur during harsh cleavage. | Generally high, with potentially cleaner crude product.[1] |
| Side Reaction Risk | Risk of side reactions due to strong acid cleavage. | Lower risk of acid-mediated side reactions. |
Experimental Protocols
Detailed methodologies for the synthesis and cleavage of a model peptide amide are provided below. These protocols highlight the distinct workflows for each resin.
MBHA Resin: Boc-Strategy Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the MBHA resin in dichloromethane (DCM).
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Couple the first Boc-protected amino acid using a standard coupling reagent such as HBTU/HOBt in N,N-dimethylformamide (DMF).
2. Peptide Chain Elongation:
-
Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize with 10% DIPEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid using HBTU/HOBt in DMF.
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
In a specialized apparatus, treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, p-cresol).[2][3]
-
Evaporate the strong acid.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
Rink Amide Resin: Fmoc-Strategy Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the linker with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in DMF.
2. Peptide Chain Elongation:
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using HBTU/HOBt in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[4] For very acid-sensitive peptides, cleavage can be achieved with as little as 1% TFA in DCM.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
Cleavage Mechanisms and Experimental Workflow
The following diagrams illustrate the cleavage mechanisms for both resins and a typical experimental workflow for solid-phase peptide synthesis.
Conclusion
The selection between MBHA and Rink Amide resin is primarily dictated by the choice of peptide synthesis strategy. For laboratories equipped for and experienced with Boc-chemistry and its requisite strong-acid handling, MBHA resin remains a viable and cost-effective option. However, for the majority of modern peptide synthesis, particularly for sensitive or complex peptides, the Rink Amide resin, in conjunction with the Fmoc-strategy, offers a more versatile and gentler approach. The milder cleavage conditions associated with Rink Amide resin often translate to higher purity of the crude peptide and a reduced risk of side-product formation, simplifying downstream purification efforts. Ultimately, the optimal choice will depend on the specific peptide sequence, available laboratory infrastructure, and the desired final product purity.
References
A Comparative Guide to Alternatives for 4-Methylbenzhydrylamine (MBHA) Resin in Fmoc Solid-Phase Peptide Synthesis
For decades, the synthesis of peptide amides via Fmoc solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide research and drug development. While 4-methylbenzhydrylamine (MBHA) resin has historically been a common choice, its requirement for harsh cleavage conditions, typically involving hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), has driven the development of milder and more versatile alternatives. This guide provides a comprehensive comparison of the most widely used alternatives to MBHA resin—Rink Amide, PAL (Peptide Amide Linker), and Sieber Amide resins—focusing on their performance, cleavage conditions, and suitability for various applications.
Executive Summary
Modern alternatives to MBHA resin offer significant advantages, primarily centered around the use of much milder cleavage reagents, enhancing the compatibility with sensitive amino acid residues and simplifying the overall workflow. Rink Amide resin has emerged as a versatile and popular choice for routine peptide amide synthesis. PAL resin presents itself as a slightly more acid-labile option, which can be beneficial for the synthesis of long or complex peptide sequences. For applications requiring the isolation of fully protected peptide amides, the highly acid-sensitive Sieber Amide resin is the standout candidate.
Performance Comparison of Amide Resins
The selection of a resin has a direct impact on the efficiency of peptide assembly, the conditions required for cleavage, and the purity of the final peptide amide. The following table summarizes the key characteristics and performance metrics of MBHA resin and its principal alternatives.
| Resin | Linker Type | Required Cleavage Conditions | Key Advantages | Typical Applications |
| This compound (MBHA) | Benzhydrylamine | Harsh acids (e.g., HF, TFMSA) | Established for Boc-chemistry; robust linker | Historically used for peptide amides with Boc-SPPS |
| Rink Amide | Knorr/Rink (acid-labile) | Mild acids (e.g., 95% TFA)[1][2] | Versatile, good yields, compatible with a wide range of residues | Routine synthesis of peptide amides |
| PAL (Peptide Amide Linker) | 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid | Mild acids (e.g., 50-95% TFA); slightly more labile than Rink[3] | Potentially cleaner products for long sequences; efficient loading[3][4] | Synthesis of long or difficult peptide amides |
| Sieber Amide | Xanthenyl (highly acid-labile) | Very mild acids (e.g., 1-2% TFA in DCM)[3][5] | Cleavage of fully protected peptide amides; less sterically hindered[3] | Synthesis of protected peptide fragments for convergent synthesis |
Quantitative Data from Experimental Studies
Loading Efficiency: PAL vs. Rink Amide Resin
A study on the synthesis of Leu-enkephalin N-alkyl amides demonstrated a notable difference in the loading efficiency of the first amino acid onto PAL-PEG-PS and Rink amide resins. The data, summarized below, indicates a significant advantage for the PAL resin under the tested conditions.[4]
| Resin | First Amino Acid Loading Yield (%) |
| PAL-PEG-PS Resin | >90% |
| Rink Amide Resin | 48% |
Data from the synthesis of Leu-enkephalin C-terminal N-alkyl amides.[4]
Cleavage Efficiency of Sieber Amide Resin
Research focused on "green" cleavage protocols for Sieber Amide resin provides data on its cleavage efficiency. The study synthesized three different peptide fragments and cleaved them from the resin using 2% TFA in different solvents. The results highlight the high cleavage yields achievable under these mild conditions.
| Peptide Fragment | Cleavage Yield (%) with 2% TFA in p-xylene | Cleavage Yield (%) with 2% TFA in Toluene | Cleavage Yield (%) with 2% TFA in DCM |
| Abaloparatide (24-34) | 90.1 | 91.2 | 88.5 |
| Aviptadil (19-28) | 96.2 | 86.9 | 85.4 |
| Enfuvirtide (27-36) | 85.4 | 85.4 | 78.2 |
Data from a study on greener cleavage methods for Sieber Amide resin.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis and cleavage of a model peptide amide on the discussed alternative resins.
General Fmoc-SPPS Protocol
A generalized procedure for the synthesis of a peptide on an amide resin using Fmoc-amino acids and HBTU activation is as follows:[6]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the resin.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Cleavage Protocols
The final cleavage step is what critically differentiates these resins.
Rink Amide Resin Cleavage:
-
Reagents: Cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the purified peptide.
-
PAL Resin Cleavage:
-
Reagents: Cleavage cocktail of 95% TFA and 5% water.[4]
-
Procedure:
-
Treat the peptide-resin with the cleavage cocktail for 2 hours.
-
Filter to remove the resin.
-
Evaporate the TFA.
-
Precipitate and isolate the peptide as described for Rink Amide resin.
-
Sieber Amide Resin Cleavage (for protected peptides):
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with the 1-2% TFA/DCM solution.
-
Allow the solvent to slowly pass through the resin bed, collecting the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates and precipitate the protected peptide with cold diethyl ether.
-
Cleavage Mechanism and Workflow Diagrams
The difference in the required cleavage conditions stems from the varying acid lability of the linker attached to the resin. This is conceptually illustrated in the following diagrams.
Caption: Comparative acid lability of different amide resins.
Caption: General workflow for Fmoc-SPPS of peptide amides.
Conclusion
The evolution from MBHA resin to more acid-labile alternatives represents a significant advancement in solid-phase peptide synthesis. Rink Amide, PAL, and Sieber Amide resins each offer distinct advantages that cater to a range of synthetic challenges.
-
Rink Amide resin stands out as a reliable and versatile option for the routine synthesis of a wide variety of peptide amides.
-
PAL resin may offer improved performance for the synthesis of longer and more complex peptides, as suggested by its higher loading efficiencies in certain contexts.[4]
-
Sieber Amide resin is the undisputed choice for the synthesis of fully protected peptide amides, a critical need for convergent peptide synthesis strategies.[3]
The selection of the optimal resin will ultimately depend on the specific requirements of the target peptide, including its length, complexity, and whether side-chain protection needs to be maintained post-cleavage. By understanding the comparative performance and characteristics of these resins, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity products and more efficient research outcomes.
References
A Comparative Analysis of HF and TFMSA Cleavage for Peptides Synthesized on MBHA Resins
In the realm of solid-phase peptide synthesis (SPPS) utilizing Boc chemistry, the final cleavage of the synthesized peptide from the resin support is a critical step that significantly impacts the overall yield and purity of the final product. For peptides synthesized on 4-methylbenzhydrylamine (MBHA) resins to generate C-terminal amides, two of the most established and potent cleavage reagents are hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA).[1] Both reagents are strong acids capable of cleaving the peptide-resin linkage and simultaneously removing most side-chain protecting groups. However, they differ significantly in their chemical properties, handling requirements, and potential side reactions, making the choice between them a crucial consideration for any peptide chemist.
This guide provides a comprehensive comparative analysis of HF and TFMSA cleavage for MBHA resins, targeting researchers, scientists, and professionals in drug development. It delves into detailed experimental protocols, a qualitative and quantitative comparison of their performance, and a discussion of the key factors to consider when selecting the appropriate cleavage strategy.
Experimental Protocols
Accurate and consistent experimental execution is paramount for successful peptide cleavage. Below are detailed protocols for both standard HF and TFMSA cleavage from MBHA resin.
Standard Hydrogen Fluoride (HF) Cleavage
Hydrogen fluoride is a highly effective reagent for peptide cleavage due to its high acidity and volatility, which simplifies its removal post-cleavage.[2] However, it is also extremely toxic and corrosive, necessitating the use of specialized, HF-resistant apparatus.
Materials:
-
Peptide-MBHA resin (dried under vacuum)
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide, thiocresol)
-
HF cleavage apparatus (Teflon or Kel-F)
-
Dry ice/acetone or methanol bath
-
Cold diethyl ether
-
Collection vessel
Procedure:
-
Preparation: Place the dried peptide-resin (typically 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail. A common general-purpose scavenger is anisole (1.0 mL per gram of resin). For peptides containing sensitive residues, a more complex scavenger mixture may be required.
-
Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Carefully distill anhydrous HF (approximately 10 mL per 0.2 mmol of peptide-resin) into the reaction vessel. The temperature should be maintained between -5°C and 0°C during this process.
-
Cleavage Reaction: Stir the mixture at 0°C to 5°C for 30 to 60 minutes.[1] For peptides containing more resistant protecting groups like Arg(Tos), the reaction time may need to be extended to 2 hours.[1]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with a small amount of trifluoroacetic acid (TFA) and combine the filtrates. Precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration, wash it with cold diethyl ether to remove scavengers, and dry it under vacuum.
Standard Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong, non-volatile acid that serves as a common alternative to HF, with the primary advantage of not requiring a specialized HF apparatus.[3] However, TFMSA is also highly corrosive and its non-volatile nature can make post-cleavage workup more challenging.
Materials:
-
Peptide-MBHA resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Round-bottom flask with a stir bar
-
Ice bath
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Scavenger and TFA Addition: Add the chosen scavengers (e.g., 200 µL of thioanisole and 100 µL of m-cresol per 100 mg of resin) and TFA (1.0 mL per 100 mg of resin). Stir the suspension in an ice bath for 5-10 minutes.
-
TFMSA Addition: Slowly add TFMSA (100 µL per 100 mg of resin) to the stirring suspension while maintaining the temperature at 0°C. Vigorous stirring is essential to dissipate the heat generated upon addition.
-
Cleavage Reaction: Allow the reaction to proceed for 90-120 minutes at room temperature for MBHA resins.[4]
-
Resin Removal: Filter the resin using a fine sintered glass funnel and wash it with a small amount of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.
-
Isolation: Collect the crude peptide by filtration, wash it thoroughly with cold diethyl ether to remove scavengers and residual acid, and dry it under vacuum.
Comparative Performance Analysis
The choice between HF and TFMSA often depends on a trade-off between efficiency, safety, and the specific characteristics of the peptide being synthesized.
Quantitative Data
Direct, head-to-head quantitative comparisons of cleavage yield and purity for the same peptide on MBHA resin using both HF and TFMSA are not extensively available in the peer-reviewed literature. However, existing studies and technical documents provide valuable insights into the performance of each reagent.
One study on the TFMSA/TFA/thioanisole cleavage of angiotensin II analogues from different resins, including MBHA, provides some quantitative data on cleavage efficiency. The results indicate that the cleavage yield with TFMSA is highly dependent on the C-terminal amino acid and the reaction temperature. For a peptide with a C-terminal glycine on MBHA resin, a cleavage yield of over 85% was achieved. However, for a peptide with a more hydrophobic C-terminal phenylalanine, the yield was significantly lower.[5]
While direct comparative data is lacking, it is generally reported in technical literature that TFMSA may result in lower yields compared to the HF procedure.[6]
Table 1: Factors Influencing Cleavage Yield and Purity
| Factor | HF Cleavage | TFMSA Cleavage |
| Reaction Time | Typically 30-60 min; up to 2 hours for resistant groups.[1] | Typically 90-120 min for MBHA resin.[4] |
| Temperature | 0-5°C.[1] | Often started at 0°C and then warmed to room temperature.[4] |
| C-terminal Residue | Generally efficient for most amino acids. | Can be less efficient for bulky, hydrophobic residues.[5] |
| Peptide Sequence | "Difficult sequences" can impact yield. | "Difficult sequences" can impact yield. |
| Work-up | Volatility of HF simplifies removal. | Non-volatile nature of TFMSA can complicate purification.[6] |
Protecting Group Lability and Side Reactions
Both HF and TFMSA are effective at removing most Boc and benzyl-type side-chain protecting groups. However, there are notable differences in their efficacy against certain protecting groups and their propensity to cause specific side reactions.
Table 2: Lability of Common Protecting Groups
| Protecting Group | HF Cleavage | TFMSA Cleavage |
| Arg(Tos) | Labile (may require longer reaction time).[1] | Not cleaved.[1] |
| Arg(NO2) | Labile (in "high" HF).[1] | Not cleaved.[1] |
| Cys(MeBzl) | Labile. | Inefficiently cleaved, especially at low temperatures.[1] |
| Met(O) | Reduced to Met in "low-high" HF. | Reduced to Met in "low-high" TFMSA.[3] |
| Trp(CHO) | Requires prior deformylation or "low-high" HF with thiol scavengers.[1] | Requires prior deformylation or "low-high" TFMSA with thiol scavengers.[3] |
| Asp(OcHx) | Labile. | Inefficiently cleaved.[1] |
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Primarily Associated With | Mitigation/Scavengers |
| Alkylation of Trp/Met | Alkylation of the indole ring of tryptophan or the thioether of methionine by carbocations generated during cleavage. | Both | Anisole, p-cresol, dimethyl sulfide, thiocresol.[1] |
| Aspartimide Formation | Cyclization of aspartic acid residues to form a stable five-membered ring, leading to a modified peptide. | Both | Lower cleavage temperature (≤ 5°C).[1] |
| Glutamic Acid Acylation | Acylation of scavengers (e.g., anisole) by the γ-carboxyl group of glutamic acid. | HF | Lower cleavage temperature. |
| N-O Acyl Shift | Migration of the acyl group from the nitrogen to the oxygen in serine and threonine residues. | Both | Reversible with mild base treatment post-cleavage. |
Visualizing the Process
To better understand the context of peptide cleavage and the decision-making process involved, the following diagrams are provided.
Caption: Workflow of Boc-SPPS and Final Peptide Cleavage.
Caption: Decision Flowchart for HF vs. TFMSA Cleavage.
Conclusion: Making an Informed Decision
The selection of HF or TFMSA for cleaving peptides from MBHA resin is not a one-size-fits-all decision. It requires a careful evaluation of the available laboratory infrastructure, the specific peptide sequence, and the desired balance between cleavage efficiency and operational safety.
Hydrogen Fluoride (HF) remains the gold standard for its high efficiency and the ease of removal of the reagent post-cleavage. For complex peptides or those containing protecting groups resistant to other acids, HF is often the most reliable choice. However, the significant safety hazards and the requirement for a dedicated, expensive apparatus are major deterrents.
Trifluoromethanesulfonic Acid (TFMSA) presents a viable and more accessible alternative to HF. It is a powerful cleavage reagent that can be used with standard laboratory glassware. While it may be less effective for certain protecting groups and can sometimes lead to lower yields, its primary advantage lies in circumventing the need for a specialized HF setup. The non-volatile nature of TFMSA, however, necessitates a more rigorous post-cleavage workup to ensure the complete removal of the acid and its byproducts.
Ultimately, for laboratories equipped with the necessary safety infrastructure, HF often provides a more robust and efficient cleavage. For those without access to an HF apparatus, TFMSA offers a potent alternative, provided that careful consideration is given to the peptide sequence and that the post-cleavage purification is performed diligently.
References
- 1. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Quality and Purity of Commercial MBHA Resins
For researchers, scientists, and professionals in drug development, the quality of the solid-phase synthesis support is paramount to achieving high-purity peptides. 4-Methylbenzhydrylamine (MBHA) resin is a widely utilized support for the synthesis of peptide amides using Boc chemistry.[1] However, the performance of commercially available MBHA resins can vary, impacting loading capacity, synthesis efficiency, and the purity of the final peptide product. This guide provides a comprehensive framework for assessing the quality and purity of commercial MBHA resins, offering objective comparisons with alternative supports and detailed experimental protocols.
Key Quality Parameters of MBHA Resins
The quality of an MBHA resin can be determined by several key parameters. These include its physical characteristics, loading capacity, and performance in peptide synthesis.
| Parameter | Description | Typical Values for Commercial Resins |
| Appearance | Uniform, spherical beads are desirable. Broken or irregularly shaped beads can lead to poor solvent flow and inconsistent reaction kinetics. | Beige to light-yellow spherical beads |
| Particle Size (Mesh) | Affects the diffusion of reagents and solvents. Smaller bead sizes offer faster reaction times.[2] | 100-200 mesh or 200-400 mesh |
| Cross-linking (% DVB) | The degree of divinylbenzene (DVB) cross-linking influences the resin's mechanical stability and swelling properties. 1% DVB is common. | 1% |
| Loading Capacity | The amount of the first amino acid that can be attached to the resin, typically expressed in mmol/g. | 0.3 - 1.6 mmol/g[3][4] |
| Swelling | The ability of the resin to swell in various solvents is crucial for the accessibility of reactive sites. Good swelling is generally considered to be >4.0 mL/g.[5][6] | Varies significantly with the solvent. |
| Peptide Purity | The purity of a peptide synthesized on the resin, as determined by techniques like HPLC, is a direct measure of the resin's performance. | Dependent on the peptide sequence and synthesis conditions. |
Comparison with Alternative Resins
MBHA resin is a cornerstone for Boc-based peptide amide synthesis. However, for Fmoc chemistry, other resins are more commonly employed. The choice of resin significantly impacts the synthesis strategy and the conditions required for cleavage.
| Resin | Chemistry | Linker Stability | Cleavage Conditions | Primary Use | Advantages | Disadvantages |
| MBHA Resin | Boc | Stable to TFA | Harsh (e.g., HF, TFMSA)[7] | Peptide amides | High loading capacity, well-established for Boc chemistry. | Harsh cleavage conditions can damage sensitive peptides.[7] |
| Rink Amide Resin | Fmoc | Acid-labile | Mild (e.g., 95% TFA)[8] | Peptide amides | Mild cleavage, compatible with a wide range of sensitive residues.[9] | Can be more expensive than MBHA resin. |
| Rink Amide MBHA Resin | Fmoc | More acid-stable than Rink Amide | Mild (e.g., 95% TFA)[10] | Peptide amides | Enhanced linker stability minimizes premature cleavage during synthesis.[9][11] | - |
| Wang Resin | Fmoc | Acid-labile | Strong acid (e.g., neat TFA)[9] | Peptide acids | Widely used for the synthesis of C-terminal acid peptides. | Harsher cleavage than Rink Amide resin. |
| Merrifield Resin | Boc | Stable to TFA | Harsh (e.g., HF)[9] | Peptide acids | One of the original and most well-established resins for SPPS. | Requires harsh cleavage conditions. |
Experimental Protocols for Resin Quality Assessment
To ensure reproducible and high-quality peptide synthesis, it is crucial to experimentally verify the quality of your MBHA resin. Below are detailed protocols for key quality control experiments.
Determination of Loading Capacity (Fmoc-Amino Acid Loading)
This protocol describes the loading of the first Fmoc-protected amino acid onto the MBHA resin to determine its substitution level.
Materials:
-
MBHA Resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Resin Swelling and Neutralization: Swell the MBHA resin (e.g., 1 g) in DCM for 1 hour. To neutralize the HCl salt, suspend the resin in 10% (v/v) DIPEA in DCM (approximately 10 mL per gram of resin) and agitate for 10-15 minutes.[1] Filter the resin and wash thoroughly with DCM.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (1.5 to 2.5 equivalents relative to the expected resin substitution) and an equimolar amount of HOBt in a minimal amount of DMF.[1]
-
Coupling: Add the activated amino acid solution to the resin. Cool the mixture in an ice bath and add DIC (equimolar to the amino acid).[1] Allow the reaction to proceed at room temperature for at least 4 hours with agitation.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Fmoc Quantification (Spectrophotometric Method):
-
Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg).
-
Treat the resin with a known volume of 20% piperidine in DMF (e.g., 1 mL) for 30 minutes to cleave the Fmoc group.
-
Dilute an aliquot of the supernatant with DMF.
-
Measure the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.
-
Calculate the loading capacity using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).
-
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7.8 × weight of resin in mg)
Assessment of Free Amines (Ninhydrin/Kaiser Test)
The ninhydrin test is a sensitive colorimetric assay to detect the presence of free primary amines on the resin. It is used to monitor the completion of coupling and deprotection steps.[12]
Qualitative Protocol:
-
Take a few beads of the resin sample on a glass slide or in a small test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Intense blue color: Indicates the presence of free primary amines (incomplete coupling or successful deprotection).
-
Yellow or colorless: Indicates the absence of free primary amines (complete coupling).
-
Quantitative Protocol:
-
Accurately weigh a small amount of the peptide-resin (e.g., 1-5 mg) into a test tube.
-
Add a known volume of the ninhydrin reagent solutions as described above.
-
Prepare a series of standards with known concentrations of a primary amine (e.g., a standard amino acid solution).
-
Heat all tubes in a boiling water bath for 15-20 minutes.[12]
-
Cool the tubes to room temperature and dilute with a suitable solvent (e.g., 50% aqueous ethanol).
-
Measure the absorbance of the samples and standards at 570 nm using a spectrophotometer.
-
Create a standard curve and determine the concentration of free amines on the resin.
Resin Swelling Protocol
This protocol measures the swelling volume of the resin in different solvents, which is indicative of the accessibility of the reaction sites.
Materials:
-
MBHA Resin
-
Various solvents (e.g., DCM, DMF, NMP, Toluene)
-
Graduated cylinder or a syringe with a frit
Procedure:
-
Place a known weight of dry resin (e.g., 100 mg) into a 2 mL syringe fitted with a polypropylene frit.[5]
-
Add 2 mL of the desired solvent and agitate the syringe for 1 hour at room temperature.[5]
-
Carefully expel the excess solvent by compressing the syringe piston.
-
Measure the volume of the swollen resin.
-
Calculate the swelling in mL/g using the formula: Swelling (mL/g) = (Volume of swollen resin in mL) / (Weight of dry resin in g)
HPLC-Based Peptide Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final synthesized peptide.[13]
Procedure:
-
Peptide Cleavage: Cleave the synthesized peptide from the MBHA resin using an appropriate cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Lyophilize the crude peptide. Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[13] Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is most commonly used.[13]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed (e.g., 5% to 60% B over 20 minutes).[13]
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[13]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-45°C) for reproducibility.[13]
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can help visualize the experimental workflows and the logical relationships in comparing different resins.
Caption: Workflow for assessing the quality of MBHA resin.
Caption: Decision tree for selecting a resin based on synthesis goal.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. nbinno.com [nbinno.com]
- 10. appliedpolytech.com [appliedpolytech.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
A Head-to-Head Battle of Resins: Wang vs. MBHA for Complex Peptide Amide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly impacts the success of synthesizing complex peptide amides. This guide provides an objective, data-driven comparison of two stalwart resins: Wang resin and methylbenzhydrylamine (MBHA) resin. We delve into their fundamental chemistries, compare their performance in generating peptide amides, and provide detailed experimental protocols to inform your selection process.
The synthesis of peptide amides is of paramount importance in drug discovery and biomedical research, as the C-terminal amide group can significantly enhance the biological activity and stability of peptides. While numerous resins are available for this purpose, the choice often comes down to a trade-off between the synthetic strategy, cleavage conditions, and the desired purity of the final product. Wang resin, the workhorse for synthesizing peptide acids via Fmoc chemistry, and MBHA resin, a classic choice for producing peptide amides typically using Boc chemistry, represent two distinct approaches to achieving the same goal. This guide will illuminate the nuances of each, enabling you to make an informed decision for your specific complex peptide amide synthesis.
Core Principles: Two Divergent Paths to a Peptide Amide
The fundamental difference between using Wang resin and MBHA resin for peptide amide synthesis lies in their respective chemical strategies.
Wang Resin: This resin is characterized by a 4-hydroxybenzyl alcohol linker attached to a polystyrene core.[1][2] It is primarily designed for the synthesis of peptides with a C-terminal carboxylic acid using the mild and popular Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy.[2] To obtain a peptide amide using Wang resin, a two-step process is necessary: first, the peptide acid is synthesized on the resin and cleaved, and second, the purified peptide acid undergoes solution-phase amidation.
MBHA Resin: In contrast, MBHA resin is a methylbenzhydrylamine-functionalized polystyrene support specifically designed for the direct synthesis of peptide amides.[3] Traditionally, it is employed with the more robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry.[4] The key feature of MBHA resin is that upon cleavage from the support with strong acids, it directly yields the C-terminal peptide amide.[3]
Performance Comparison: A Quantitative Look at Efficiency and Purity
| Parameter | Wang Resin (Indirect Route) | MBHA Resin (Direct Route) |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Synthesis of Peptide Acid + Solution-Phase Amidation | Boc/Bzl Solid-Phase Synthesis of Peptide Amide |
| Cleavage Conditions | Mild: Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)[5] | Harsh: Strong acids such as Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[3] |
| Typical Crude Purity | 50-90% (for the peptide acid)[5] | Generally lower due to harsh cleavage conditions, often requiring extensive purification. |
| Overall Yield | Moderate to High (for the peptide acid)[5] | Can be lower due to potential peptide degradation during harsh cleavage. |
| Key Advantages | - Mild cleavage preserves sensitive residues.- Fmoc chemistry is generally cleaner and easier to automate.- Well-established and widely used resin.[2] | - Direct synthesis of peptide amides.- Well-suited for Boc chemistry. |
| Key Disadvantages | - Requires an additional solution-phase amidation step, which can lower the overall yield.- Risk of side reactions during amidation. | - Harsh cleavage conditions can damage sensitive peptides.- Inconsistent quality of commercial MBHA resin can lead to side products.[1][6]- Less compatible with the milder Fmoc chemistry.[3] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the key experiments involved in synthesizing a peptide amide using both the Wang resin and MBHA resin strategies.
I. Wang Resin Strategy: Fmoc-SPPS of Peptide Acid and Subsequent Solution-Phase Amidation
This strategy involves two main stages: the solid-phase synthesis of the peptide acid and its subsequent conversion to the amide in solution.
A. Solid-Phase Synthesis of Peptide Acid on Wang Resin
-
Resin Swelling: Swell the Fmoc-amino acid-loaded Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent such as HBTU/DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.[8]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[5]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[7]
-
Purification: Purify the crude peptide acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
B. Solution-Phase Amidation of the Purified Peptide Acid
-
Activation of the C-terminus: Dissolve the purified peptide acid in a suitable organic solvent (e.g., DMF). Add a coupling reagent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA) to activate the C-terminal carboxylic acid.
-
Amidation: Add a source of ammonia, such as ammonium chloride, to the activated peptide solution.
-
Reaction: Allow the reaction to proceed until the amidation is complete, which can be monitored by HPLC.
-
Purification: Purify the final peptide amide by RP-HPLC to remove any unreacted peptide acid and other impurities.
II. MBHA Resin Strategy: Direct Boc-SPPS of Peptide Amide
This strategy allows for the direct synthesis of the peptide amide on the solid support.
-
Resin Preparation: Swell the MBHA resin in dichloromethane (DCM). Neutralize the resin with a solution of DIPEA in DCM.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt).[9]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus with a solution of 50% TFA in DCM.[10]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DCM.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent.
-
Repeat: Repeat the deprotection, neutralization, washing, and coupling steps until the peptide sequence is complete.
-
Cleavage: Cleave the peptide amide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous HF or TFMSA, with appropriate scavengers (e.g., anisole).[3]
-
Peptide Precipitation: Precipitate the crude peptide amide from the cleavage mixture using cold diethyl ether.
-
Purification: Purify the crude peptide amide by RP-HPLC.
Visualizing the Workflow: A Tale of Two Synthetic Pathways
To better illustrate the distinct workflows for synthesizing a peptide amide using Wang and MBHA resins, the following diagrams outline the key steps in each process.
Figure 1. Workflow for peptide amide synthesis using the indirect Wang resin strategy.
Figure 2. Workflow for peptide amide synthesis using the direct MBHA resin strategy.
Conclusion: Selecting the Optimal Resin for Your Needs
The choice between Wang resin and MBHA resin for the synthesis of complex peptide amides is not a one-size-fits-all decision. It requires a careful consideration of the peptide's sequence, the presence of sensitive amino acid residues, and the desired final purity and yield.
For complex peptides containing acid-sensitive residues, the Wang resin strategy, despite its additional solution-phase amidation step, offers the significant advantage of mild cleavage conditions, which can be crucial for preserving the integrity of the final product. The widespread use and high quality of Wang resin, coupled with the well-established Fmoc chemistry, make this a reliable, albeit indirect, route.
On the other hand, the MBHA resin provides a more direct path to the peptide amide. However, this comes at the cost of harsh cleavage conditions that can be detrimental to sensitive peptides. The traditional use of Boc chemistry with MBHA resin also presents a different set of challenges and considerations compared to the more common Fmoc-based methods.
For researchers committed to Fmoc chemistry for the direct synthesis of peptide amides, it is worth noting that modern alternatives to the classic MBHA resin, such as Rink Amide MBHA resin, have been developed. These resins are designed for Fmoc-SPPS and allow for cleavage under milder acidic conditions to directly yield the peptide amide, combining the benefits of both worlds.[4][11][12]
Ultimately, the decision rests on a careful evaluation of the trade-offs between the number of synthetic and purification steps, the chemical nature of the target peptide, and the available expertise and resources in your laboratory. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.
References
- 1. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Acid Stability of Peptide Synthesis Linkers: MBHA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a solid-phase linker is a critical decision in peptide synthesis, directly influencing the success of peptide cleavage and overall yield. Acid lability is a key characteristic of linkers, determining the conditions required to release the synthesized peptide from the solid support. This guide provides an objective comparison of the acid stability of the 4-Methylbenzhydrylamine (MBHA) linker with other commonly used linkers: Wang, Rink Amide, and Sieber Amide. The information presented is supported by established protocols and comparative data to aid in the selection of the most appropriate linker for your research needs.
Relative Acid Stability: A Comparative Overview
The acid stability of a linker dictates the concentration and type of acid required for efficient cleavage. Linkers are designed to be stable throughout the peptide synthesis process, which often involves repeated exposure to milder acidic conditions for the removal of N-terminal protecting groups (e.g., in Boc-SPPS), yet cleavable under specific, stronger acidic conditions at the final step.
The MBHA linker is renowned for its high acid stability, making it a suitable choice for Boc-based solid-phase peptide synthesis (SPPS) where the linker must withstand multiple cycles of trifluoroacetic acid (TFA) treatment for Boc group removal.[1] However, this stability necessitates the use of very strong acids for the final cleavage of the peptide amide. In contrast, linkers like Rink Amide and Sieber Amide are significantly more acid-labile and are staples in Fmoc-based SPPS, where milder cleavage conditions are preferred. The Wang linker, used for the synthesis of peptide acids, exhibits intermediate acid stability.
Quantitative Comparison of Linker Acid Stability
The following table summarizes the typical acidic conditions required for the cleavage of peptides from MBHA, Wang, Rink Amide, and Sieber Amide linkers. While precise cleavage yields can vary based on the peptide sequence and reaction conditions, this table provides a clear comparison of their relative acid stabilities.
| Linker | Typical Cleavage Reagent(s) | Cleavage Time | Remarks |
| MBHA | HF, TFMSA, HBr/TFA[1][2][3] | 30 - 120 min | High acid stability; requires harsh cleavage conditions. Primarily used in Boc-SPPS. |
| Wang | 50-95% TFA in DCM[4] | 1 - 2 hours | Moderate acid stability; widely used for synthesizing C-terminal peptide acids. |
| Rink Amide | 1-95% TFA in DCM[5][6] | 15 min - 2 hours | Acid labile; versatile for producing peptide amides under a range of mild to strong acidic conditions. |
| Sieber Amide | 1-2% TFA in DCM[1][7] | 30 - 120 min | Highly acid labile; ideal for generating protected peptide fragments under very mild conditions. |
Experimental Workflows and Logical Relationships
The general workflow of solid-phase peptide synthesis involves sequential steps of deprotection, coupling, and washing, culminating in the final cleavage of the peptide from the resin. The choice of linker and its corresponding acid stability is a central consideration in this process.
Detailed Experimental Protocols
The following are generalized protocols for the acid-mediated cleavage of peptides from MBHA, Wang, Rink Amide, and Sieber Amide resins. It is crucial to perform these procedures in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Cleavage from MBHA Resin using TFMSA
This protocol is adapted for the cleavage of peptide amides from the highly stable MBHA resin.
Materials:
-
Peptide-bound MBHA resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Dry the peptide-bound MBHA resin thoroughly under vacuum.
-
In a reaction vessel, suspend the dried resin in a cleavage cocktail consisting of TFMSA, thioanisole, and m-cresol in TFA (e.g., 1:1:1:10 v/v/v/v). A typical ratio is 10 mL of cocktail per gram of resin.
-
Stir the suspension at room temperature for 30 to 120 minutes.[2]
-
Filter the resin through a sintered glass funnel and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.
-
Dry the crude peptide under vacuum.
Protocol 2: Cleavage from Wang Resin
This protocol describes the cleavage of peptide acids from Wang resin using a standard TFA cocktail.
Materials:
-
Peptide-bound Wang resin
-
TFA
-
Deionized water
-
Triisopropylsilane (TIS, scavenger)
-
DCM
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound Wang resin with DCM to remove any residual DMF and then dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v).[4]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of neat TFA and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.
-
Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the purified peptide.
Protocol 3: Cleavage from Rink Amide Resin
This protocol is suitable for cleaving peptide amides from the acid-labile Rink Amide resin.
Materials:
-
Peptide-bound Rink Amide resin
-
TFA/DCM solution (concentration can be varied, e.g., 50% TFA in DCM)
-
Scavengers as needed (e.g., water, TIS)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound Rink Amide resin in DCM.
-
Drain the DCM and add the cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/TIS). The volume should be sufficient to cover the resin.[8]
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of the cleavage cocktail or DCM.
-
Combine the filtrates and precipitate the peptide with cold diethyl ether.
-
Isolate the peptide via centrifugation, wash with cold ether, and dry.
Protocol 4: Cleavage from Sieber Amide Resin
This protocol outlines the cleavage of protected peptide amides from the hyper-acid-sensitive Sieber Amide resin.
Materials:
-
Peptide-bound Sieber Amide resin
-
1-2% TFA in DCM
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound Sieber Amide resin in DCM.
-
Add the cleavage solution to the resin and agitate gently for 30-120 minutes at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Repeat the cleavage step with fresh cleavage solution to ensure complete removal of the peptide.
-
Combine the filtrates.
-
Evaporate the DCM under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the product by centrifugation, wash with cold ether, and dry.
Conclusion
The choice between MBHA and other linkers is fundamentally dependent on the synthetic strategy employed. The high acid stability of the MBHA linker makes it an excellent choice for Boc-SPPS, ensuring the integrity of the peptide-resin linkage throughout the synthesis. However, this robustness comes at the cost of requiring harsh, and often hazardous, cleavage conditions. For Fmoc-SPPS, the more acid-labile Wang, Rink Amide, and Sieber Amide linkers offer a gradient of cleavage conditions, from moderate to extremely mild. The Sieber Amide linker is particularly advantageous for the synthesis of protected peptide fragments that require orthogonal deprotection strategies. By understanding the distinct acid stability profiles and associated cleavage protocols of these linkers, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher yields and purity of the final product.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
A Comparative Guide to Benzhydrylamine Resins for Solid-Phase Peptide Amide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final product's yield and purity. This guide provides an objective comparison of two commonly used benzhydrylamine-based resins for the synthesis of peptide amides via the Boc/Bzl strategy: Benzhydrylamine (BHA) resin and 4-Methylbenzhydrylamine (MBHA) resin.
Introduction to Benzhydrylamine Resins
Benzhydrylamine resins are the foundational solid supports for the synthesis of C-terminal peptide amides using the tert-butyloxycarbonyl (Boc) protecting group strategy. The peptide chain is assembled on the resin, and the final cleavage step with a strong acid, typically anhydrous hydrogen fluoride (HF), releases the peptide as a C-terminal amide. The two most prominent resins in this class are BHA and its methylated analog, MBHA.
Key Characteristics of Benzhydrylamine Resins:
-
Polymer Matrix: Typically polystyrene cross-linked with 1-2% divinylbenzene.
-
Linker: The benzhydrylamine linker is attached to the polystyrene backbone.
-
Application: Primarily used in Boc-SPPS for the synthesis of peptide amides.
-
Cleavage: Requires strong acid cleavage, most commonly HF, to release the peptide amide.
The primary distinction between BHA and MBHA lies in the presence of a methyl group on the phenyl ring of the benzhydrylamine linker in MBHA resin. This substitution increases the acid lability of the linker, facilitating cleavage of the peptide from the resin.
Comparative Performance of BHA and MBHA Resins
The choice between BHA and MBHA resin can significantly impact the overall success of a peptide synthesis campaign. While both are effective for producing peptide amides, their performance characteristics differ, particularly concerning cleavage efficiency and potential side reactions.
Data Presentation
| Feature | Benzhydrylamine (BHA) Resin | This compound (MBHA) Resin |
| Acid Lability | Less acid labile; requires harsher HF cleavage conditions. | More acid labile due to the electron-donating methyl group; cleavage is generally more efficient under standard HF conditions. |
| Cleavage Efficiency | Can be problematic for peptides with C-terminal residues that are sterically hindered or have electron-withdrawing side chains (e.g., Phe, Leu), often resulting in lower yields. | Generally provides better cleavage yields, especially for peptides with difficult C-terminal residues. |
| Typical Crude Purity | Moderate to high, depending on the peptide sequence and success of cleavage. | Generally high, but can be affected by the quality of the commercial resin. |
| Typical Overall Yield | Can be lower, particularly for challenging sequences, due to incomplete cleavage. | Generally higher than with BHA resin for the same peptide. |
| Potential Side Reactions | Less prone to side reactions associated with linker instability. | Commercial batches can have inconsistent quality, with residual ketone functionalities that may lead to the formation of deletion peptides. |
| Recommended Use Cases | Synthesis of peptide amides where cleavage is not anticipated to be problematic. | The resin of choice for most peptide amide syntheses using the Boc strategy, especially for sequences with challenging C-terminal residues. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a model peptide amide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-NH2), using the Boc-SPPS strategy on either BHA or MBHA resin.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the BHA or MBHA resin (1 g, appropriate substitution level) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Neutralization (for HCl salt form): If the resin is in the hydrochloride salt form, neutralize it by washing with 5% diisopropylethylamine (DIEA) in DCM (2 x 15 mL). Wash with DCM (3 x 15 mL).
-
First Amino Acid Coupling:
-
Dissolve Boc-Leu-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add this solution to the resin.
-
Add diisopropylcarbodiimide (DIC, 3 equivalents) and agitate the mixture at room temperature for 2-4 hours.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3 x 15 mL), isopropanol (IPA, 2 x 15 mL), and finally DCM (3 x 15 mL).
Peptide Chain Elongation (One Cycle for Each Amino Acid)
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 1-2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM (15 mL) for 20-30 minutes.
-
-
Washing: Wash the resin with DCM (3 x 15 mL) and IPA (2 x 15 mL).
-
Neutralization: Wash with 5% DIEA in DCM (2 x 15 mL).
-
Washing: Wash with DCM (3 x 15 mL).
-
Coupling of the Next Amino Acid: Repeat step 1.3 with the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH).
-
Monitoring: After each coupling step, a small sample of the resin can be taken to perform a Kaiser test to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion.
Cleavage and Deprotection
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Resin Drying: After the final amino acid coupling and washing, dry the peptide-resin under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., anisole, 1 mL per gram of resin) to protect sensitive amino acid side chains.
-
Cool the vessel to -5 to 0 °C.
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash with more cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide powder.
-
Analysis
-
Purity Determination: The purity of the crude peptide is determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity Confirmation: The molecular weight of the synthesized peptide is confirmed by mass spectrometry (MS).
Mandatory Visualization
Caption: Boc-SPPS workflow for peptide amides.
Caption: Cleavage from BHA vs. MBHA resin.
Conclusion
The choice between BHA and MBHA resins is a critical consideration in the synthesis of peptide amides using Boc-SPPS. MBHA resin is generally the preferred choice due to its higher acid lability, which facilitates more efficient cleavage and often leads to higher overall yields, particularly for peptides with challenging C-terminal residues. However, researchers should be mindful of the potential for batch-to-batch variability in commercial MBHA resins and the associated risk of side reactions. For sequences where cleavage is not expected to be difficult, BHA resin remains a viable and cost-effective option. Ultimately, the selection should be based on the specific peptide sequence, the scale of the synthesis, and the purity requirements of the final product.
The Impact of Solvent Selection in Solid-Phase Peptide Synthesis with MBHA Resin: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent in Solid-Phase Peptide Synthesis (SPPS) is a critical parameter that directly influences reaction efficiency, peptide purity, and overall yield. This guide provides a comparative study of various solvents used in SPPS, with a specific focus on their effects when using 4-Methylbenzhydrylamine (MBHA) resin, a common support for the synthesis of C-terminal peptide amides. We will delve into the experimental data, detailed protocols, and the underlying principles governing solvent performance.
The success of SPPS hinges on the effective solvation of both the resin support and the growing peptide chain.[1][2] A suitable solvent must adequately swell the resin beads to ensure that reactive sites are accessible, dissolve reagents and amino acids at sufficient concentrations, and facilitate washing steps to remove excess reagents and by-products.[3][4] Traditionally, solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) have been the mainstays of SPPS.[4][5] However, due to environmental and safety concerns, a significant effort has been made to identify greener and safer alternatives.[4][6]
Comparative Analysis of Solvent Performance
The effectiveness of a solvent in SPPS is primarily evaluated based on its ability to swell the resin and the resulting purity and yield of the synthesized peptide. The following table summarizes quantitative data from various studies on the performance of different solvents with polystyrene-based resins, which are structurally similar to MBHA resin.
| Solvent/Solvent System | Resin Type | Swelling (mL/g) | Peptide Purity (%) | Peptide Yield | Reference |
| N,N-Dimethylformamide (DMF) | Fmoc-Rink Amide MBHA | 5.2 | 89 (Fmoc-LLVF-NH₂) | High | [7] |
| N,N-Dimethylformamide (DMF) | TentaGel S RAM | ~4.2 | - | High | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Polystyrene | Good | High | High | [1][5] |
| Dimethylacetamide (DMA) | Polystyrene | Good | 98.0 (average coupling) | High | [1] |
| Dichloromethane (DCM) | Polystyrene | Good | - | - | [5] |
| N-Butylpyrrolidinone (NBP) | TentaGel S RAM | ~4.2 | 97.9 ([Asp26]-calcitonin) | 28.7% | [4] |
| NBP:EtOAc (1:1) | TentaGel S RAM | - | Higher than DMF | Higher than DMF | [4] |
| NBP:2-Me-THF (1:1) | TentaGel S RAM | - | Higher than DMF | Higher than DMF | [4] |
| Tetrahydrofuran (THF) | ChemMatrix | - | Better than DMF | Better than DMF | [8] |
| Acetonitrile (ACN) | ChemMatrix | - | Better than DMF | Better than DMF | [8] |
| DMSO/TEP | Fmoc-Rink Amide MBHA | 5.2 | 87 (Fmoc-LLVF-NH₂) | Good | [7] |
| Ethyl Acetate (EtOAc) | TentaGel S RAM | ~2.0 | - | Low | [4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | TentaGel S RAM | ~2.0 | - | Low | [4] |
| Dihydrolevoglucosenone (Cyrene™) | TentaGel S RAM | ~2.0 | - | Low | [4] |
Note: Data is compiled from multiple sources and may involve different peptide sequences and experimental conditions. The performance of a solvent can be sequence-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments in a comparative solvent study for SPPS with MBHA resin.
Resin Swelling Measurement
Resin swelling is a crucial indicator of solvent suitability, as it reflects the accessibility of the reactive sites within the polymer matrix.[2]
Protocol:
-
Place a known mass (e.g., 100 mg) of MBHA resin into a graduated syringe fitted with a frit.[9]
-
Wash the resin three times with the solvent to be tested.
-
Add a defined volume (e.g., 1 mL) of the solvent and allow the resin to swell for a set period (e.g., 1 hour) with gentle agitation.[9]
-
Expel the excess solvent by compressing the plunger.
-
Measure the volume of the swollen resin.
-
Calculate the degree of swelling in mL/g using the formula: Swelling (mL/g) = (Volume of swollen resin (mL) - Void volume of the frit (mL)) / Dry resin mass (g).[7][9]
Standard Fmoc-SPPS Protocol for a Model Peptide
This protocol outlines the synthesis of a model peptide on MBHA resin, which can be adapted to compare the efficacy of different solvents.
1. Resin Preparation:
-
Swell the MBHA resin in the chosen synthesis solvent (e.g., DMF, NMP, or an alternative) for at least 30 minutes in a reaction vessel.[10]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in the chosen solvent for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.[7]
-
Wash the resin thoroughly with the synthesis solvent (e.g., 4-6 times) to remove piperidine.[11]
3. Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (e.g., 3 equivalents), a coupling agent like HBTU (e.g., 3 equivalents), and a base such as DIPEA (e.g., 6 equivalents) in the synthesis solvent.[12]
-
Pre-activate the mixture for a few minutes before adding it to the deprotected resin.[7]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[12]
-
Wash the resin extensively with the synthesis solvent.
4. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with a solvent like DCM and dry it.
-
Treat the resin with a cleavage cocktail. For MBHA resin, a strong acid is required, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[13] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Incubate for 2-4 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Analysis:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.[11]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.
-
Analyze the purity of the crude peptide using analytical HPLC and confirm its identity with mass spectrometry.[11]
Visualizing the Process and Principles
Diagrams created using Graphviz help to illustrate the experimental workflow and the logical relationships in solvent selection for SPPS.
References
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biosynth.com [biosynth.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. peptide.com [peptide.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. rsc.org [rsc.org]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
A Comparative Guide to Quantitative Analysis of Peptide Loading on MBHA Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), accurate determination of the peptide loading on the solid support is paramount for process optimization, yield calculation, and overall synthesis success. This guide provides an objective comparison of common quantitative methods for analyzing peptide loading on 4-Methylbenzhydrylamine (MBHA) resin and other widely used solid supports.
This document outlines detailed experimental protocols for the prevalent Fmoc-cleavage and Picric Acid methods, presents comparative data on the loading capacities of MBHA resin against other supports, and includes workflow visualizations to clarify the experimental procedures.
Key Quantitative Analysis Methods
The two primary methods for quantifying peptide loading on resins compatible with Fmoc (9-fluorenylmethoxycarbonyl) chemistry are the Fmoc-cleavage assay and the Picric Acid method.
Fmoc-Cleavage Method: A Spectrophotometric Approach
This is the most widely adopted method for resins used in Fmoc-based SPPS.[1] It relies on the quantitative cleavage of the Fmoc protecting group from the N-terminus of the peptide chain using a secondary amine base, typically piperidine. The cleaved dibenzofulvene-piperidine adduct exhibits strong UV absorbance, which is directly proportional to the amount of peptide loaded on the resin.[1][2]
Picric Acid Method: A Colorimetric Alternative
The Picric Acid method offers a colorimetric approach to quantify the free primary and secondary amino groups on the resin.[1] Picric acid, a strong acid, forms a yellow-colored picrate salt with the free amines on the resin.[3] The amount of bound picrate, and thus the loading, can be determined spectrophotometrically after its elution.
Comparative Performance of Resins
The choice of solid support significantly influences the loading capacity and overall efficiency of peptide synthesis. MBHA resin is a popular choice for the synthesis of peptide amides. The following table summarizes typical and experimentally determined loading capacities for MBHA resin in comparison to other common resins.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Experimentally Determined Loading (mmol/g) |
| MBHA Resin (core-shell) | Peptide Amides | 0.4 - 1.2 | 0.45 - 0.58 |
| Rink Amide MBHA Resin | Peptide Amides | 0.4 - 0.8 | 0.54[4] |
| Wang Resin | Peptide Acids | 0.3 - 1.0 | ~0.6[5] |
Note: The loading capacity can vary depending on the specific amino acid being loaded and the synthesis conditions.
Experimental Protocols
Protocol 1: Quantitative Fmoc-Cleavage Assay
This protocol details the steps for determining the peptide loading on a resin using the Fmoc-cleavage method.[2]
Materials:
-
Fmoc-loaded resin (e.g., Fmoc-peptide-MBHA resin)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 1-5 mg of the dry Fmoc-loaded resin into a suitable vessel (e.g., a small test tube or Eppendorf tube).
-
Add a precisely known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle and carefully take a known aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Extinction Coefficient × Mass of Resin (g) × Path Length (cm))
-
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
-
Protocol 2: Quantitative Picric Acid Method
This protocol is adapted from the general principle of quantifying amines using picric acid and can be applied to determine the loading of free amino groups on a resin.[3]
Materials:
-
Resin with free amino groups (e.g., deprotected peptide-MBHA resin)
-
0.1 M Picric acid in Dichloromethane (DCM)
-
DCM
-
Diisopropylethylamine (DIPEA)
-
UV-Vis Spectrophotometer
-
Glassware for washing and filtration
Procedure:
-
Accurately weigh a sample of the dry resin (10-20 mg) into a reaction vessel.
-
Wash the resin thoroughly with DCM to remove any impurities.
-
Add a solution of 0.1 M picric acid in DCM to the resin and agitate for 30 minutes. This will form the picrate salt with the free amino groups.
-
Wash the resin extensively with DCM to remove any unbound picric acid.
-
Elute the bound picrate by washing the resin with a solution of 10% DIPEA in DCM. Collect the yellow eluent.
-
Repeat the elution step until the resin is colorless.
-
Combine all the eluents and dilute to a known volume with DCM.
-
Measure the absorbance of the solution at a wavelength of 358 nm.
-
Create a standard curve using known concentrations of picric acid in the elution solvent to determine the concentration of the eluted picrate.
-
Calculate the loading based on the amount of eluted picrate and the initial mass of the resin.
Comparison of Methods and Resins
The Fmoc-cleavage method is generally preferred for its simplicity, high sensitivity, and the direct relationship between the measured absorbance and the peptide loading. It is non-destructive to the peptide itself, as only the N-terminal protecting group is removed.
The Picric Acid method is a useful alternative, particularly for resins where the Fmoc group is not present or has already been removed. However, it can be more laborious due to the multiple washing and elution steps required.
MBHA resin is a robust support for the synthesis of peptide amides. Its loading capacity is comparable to other amide-producing resins like Rink Amide MBHA. The choice between MBHA and other resins often depends on the specific requirements of the peptide sequence, the desired cleavage conditions, and cost considerations. For instance, Rink Amide resins allow for milder cleavage conditions compared to traditional MBHA resins.[6]
Logical Relationship of SPPS and Loading Quantification
The quantitative analysis of peptide loading is an integral part of the Solid-Phase Peptide Synthesis (SPPS) workflow. It is typically performed after the coupling of the first amino acid to the resin to determine the initial loading capacity, which then dictates the scale of the subsequent synthesis steps.
By employing these quantitative techniques, researchers can ensure the efficiency and reproducibility of their peptide synthesis endeavors, leading to higher quality products for their research and development activities.
References
Safety Operating Guide
Navigating the Disposal of 4-Methylbenzhydrylamine: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 4-Methylbenzhydrylamine, drawing from safety data sheets and general hazardous waste management protocols.
Disclaimer: The following information provides a general framework for the disposal of this compound. It is not a substitute for a site-specific, validated disposal protocol. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal.
Key Safety and Disposal Information
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes crucial safety data.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile, neoprene, or PVC gloves, and a fully-buttoned lab coat. | [1] |
| First Aid Measures | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Incompatible Materials | Strong oxidizers, acids, acid chlorides, acid anhydrides, chloroformates, perchlorates, halogenated agents, phosphorus halides, and nitromethane. | [1] |
| Storage | Store in a tightly closed container in a secured, cool, dry, and well-ventilated area. Store away from incompatible chemicals. | [1] |
| Spill Response | Absorb with an inert dry material and place in an appropriate waste disposal container. Ensure adequate ventilation and remove all sources of ignition. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. | [1][2] |
General Disposal Procedure
The following step-by-step guide outlines a safe and compliant approach to the disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Do not mix this waste stream with other chemical waste unless compatibility has been confirmed by a qualified chemist or your EHS department.[3]
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[4] The container should be clearly labeled.
-
The container must be kept closed except when adding waste.[4]
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label should include the full chemical name: "this compound."
-
Indicate the primary hazards: "Toxic," "Irritant."
-
Include the date of waste accumulation and the name of the principal investigator or laboratory contact.
4. Storage of Waste:
-
Store the hazardous waste container in a designated and secure area, away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
Secondary containment for liquid waste is highly recommended to prevent the spread of spills.[4]
5. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, contact your institution's EHS department to schedule a waste pickup.[4]
-
Provide the EHS department with a complete and accurate inventory of the waste container's contents.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these guidelines and fostering a culture of safety and compliance, laboratories can effectively manage the disposal of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Logistical Information for Handling 4-Methylbenzhydrylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like 4-Methylbenzhydrylamine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Summary
This compound is recognized as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] A structurally related compound, 4-methylbenzylamine, is known to cause severe skin burns and eye damage, suggesting that this compound should be handled with significant caution.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[4][5] |
| Hand Protection | Chemical-resistant gloves are mandatory. While nitrile gloves are common in laboratories, some sources indicate they have poor resistance to amines.[1] Thicker, heavy-duty nitrile gloves or alternative materials such as neoprene or butyl rubber should be considered for prolonged contact.[4] Always consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned. For situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Experimental Protocols: Safe Handling and Spill Cleanup
Standard Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Dispensing: When weighing or transferring the chemical, avoid generating dust. Use appropriate tools and techniques to handle the solid material.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken:
-
Evacuation and Notification: Immediately alert others in the vicinity and evacuate the immediate area if necessary. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilation: Ensure the area is well-ventilated, utilizing fume hoods to draw vapors away.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[6][7]
-
Absorption: Carefully apply absorbent material over the spill, working from the outside in.[6]
-
Collection: Once the material is absorbed, use non-sparking tools to collect the contaminated absorbent into a designated, labeled hazardous waste container.[8][9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Complete any required incident reports for your institution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, dedicated hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Labeling:
All hazardous waste containers must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Irritant," "Corrosive")
-
The date of accumulation
-
The name of the principal investigator and laboratory location.
Storage and Disposal:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations.[10][11][12]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. safety.fsu.edu [safety.fsu.edu]
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- 8. jk-sci.com [jk-sci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
